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  • Product: 2-hydroxy-4-(hydroxymethyl)benzaldehyde
  • CAS: 156605-23-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2,4-Dihydroxybenzaldehyde and Strategic Pathways to 2-hydroxy-4-(hydroxymethyl)benzaldehyde from Resorcinol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Phenolic aldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Among these, 2...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic aldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Among these, 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde) stands out as a critical precursor, valued for its highly activated aromatic ring and versatile functional groups.[1] This guide provides an in-depth examination of the synthesis of this key intermediate starting from resorcinol. We will critically evaluate historical and modern formylation techniques, with a focus on the Vilsmeier-Haack reaction as a method of choice for its efficiency and regioselectivity.[2][3] Furthermore, this document addresses the significant synthetic challenge of converting resorcinol to the more complex target, 2-hydroxy-4-(hydroxymethyl)benzaldehyde. A strategic, multi-step pathway is proposed, navigating the intricacies of selective functional group manipulation. This guide is structured to deliver not only procedural steps but also the underlying chemical rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Synthesis of the Key Intermediate: 2,4-Dihydroxybenzaldehyde

The introduction of a formyl (-CHO) group onto the resorcinol ring is the pivotal first step. Resorcinol's two hydroxyl groups strongly activate the ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyls (positions 2, 4, and 6). The primary synthetic goal is to achieve high regioselectivity for the 4-position to yield 2,4-dihydroxybenzaldehyde.

Comparative Analysis of Formylation Methodologies

Three classical named reactions are historically significant for the formylation of phenols: the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions.[1]

  • Reimer-Tiemann Reaction: This method employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[1] While effective, it often suffers from moderate yields and the formation of the 2,6-dihydroxybenzaldehyde regioisomer. However, studies have shown that using β-cyclodextrin can enhance the yield of 2,4-dihydroxybenzaldehyde to as high as 70%.[4][5]

  • Gattermann Synthesis: This reaction uses hydrogen cyanide (HCN) and a Lewis acid catalyst.[1] The toxicity of HCN has led to modifications, but the overall utility for this specific transformation is often limited compared to more modern methods.

  • Vilsmeier-Haack Reaction: This is arguably the most effective and scalable method for producing 2,4-dihydroxybenzaldehyde from resorcinol. It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This method offers excellent regioselectivity and consistently high yields (65-75%).[2][3] A key advantage is the precipitation of an intermediate formamidinium salt, which can be isolated to yield a high-purity product upon hydrolysis.[6][7]

Recommended Method: The Vilsmeier-Haack Reaction

Causality of Selection: The Vilsmeier-Haack reaction is recommended due to its superior yield, high regioselectivity for the C-4 position, and operational scalability. The reaction proceeds via the formation of the electrophilic chloroiminium "Vilsmeier reagent" ([ClCH=N(CH₃)₂]⁺). The electron-rich resorcinol attacks this electrophile, leading to an intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde. The use of low reaction temperatures (-15°C to 10°C) is critical to prevent side reactions and polymerization.[6]

Visualization: Vilsmeier-Haack Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Resorcinol Resorcinol Intermediate Formamidinium Salt Intermediate Resorcinol->Intermediate Acetonitrile, -15°C Product 2,4-Dihydroxybenzaldehyde Intermediate->Product Water H₂O Water->Product ~50°C

Caption: Workflow for the Vilsmeier-Haack formylation of resorcinol.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety measures.[6][8]

Reagents & Equipment:

  • Resorcinol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (1.1 eq)

  • Anhydrous Acetonitrile

  • Water (for hydrolysis)

  • Three-necked flask with mechanical stirrer, dropping funnel, and thermometer under an inert atmosphere (Argon or Nitrogen).

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a stirred solution of anhydrous acetonitrile in the reaction flask, slowly add phosphorus oxychloride (1.1 eq) while maintaining the temperature below 10°C using an ice bath.

    • To this cooled solution, add DMF (1.1 eq) dropwise. Ensure the temperature does not exceed 10°C.

    • Stir the resulting mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Cool the Vilsmeier reagent suspension to -15°C using a dry ice/acetone bath.

    • In a separate flask, dissolve resorcinol (1.0 eq) in a minimal amount of anhydrous acetonitrile.

    • Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours. It is critical to maintain the internal temperature below -10°C to ensure high regioselectivity.[6]

    • A thick precipitate of the intermediate formamidinium salt will form.

    • After the addition is complete, allow the reaction to stir at a low temperature for an additional 2 hours, then warm to room temperature (~25-30°C).[6]

  • Hydrolysis and Isolation:

    • Isolate the crystalline intermediate salt by filtration.

    • To convert the salt to the final product, add it to water pre-heated to approximately 50°C and stir.

    • The desired 2,4-dihydroxybenzaldehyde will precipitate from the aqueous solution upon cooling.

    • Filter the product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from hot water.

Data Summary: Comparison of Formylation Methods
MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ (or Oxalyl Chloride)65-75%[3]High yield, excellent regioselectivity, scalable, pure product via salt isolation.[6][7]Requires anhydrous conditions, POCl₃ is corrosive.
Reimer-Tiemann Chloroform, NaOH/KOH30-70%[4]Operationally simple.Moderate yields, formation of isomers, harsh basic conditions.[7]
Duff Reaction Hexamethylenetetramine (HMTA), AcidVariable, often lowerAvoids highly toxic reagents.Prone to di-formylation and resin formation, requires strongly activated substrates.[9][10]

The Synthetic Challenge: Towards 2-hydroxy-4-(hydroxymethyl)benzaldehyde

The direct, single-step synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from resorcinol is not a well-established or straightforward transformation. The primary challenge lies in the selective functionalization of one hydroxyl group into a hydroxymethyl group while simultaneously introducing an aldehyde at a specific position.

Direct hydroxymethylation of resorcinol using formaldehyde under alkaline conditions is known but is difficult to control. It typically yields a mixture of 2,4-dihydroxy-hydroxymethyl benzene, di(hydroxymethyl) derivatives, and phenol-formaldehyde resins, making the isolation of a single, pure mono-hydroxymethylated product challenging.[11][12]

Therefore, a more strategic, multi-step approach starting from the well-defined intermediate, 2,4-dihydroxybenzaldehyde, is necessary. The key challenge is the selective modification of the 4-position hydroxyl group in the presence of the more acidic 2-position hydroxyl and the reactive aldehyde. The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde, influencing its reactivity.[13]

Proposed Multi-Step Synthetic Pathway (Conceptual)

This proposed route leverages modern organic chemistry principles for selective functional group interconversion.

  • Selective Protection of the 4-Hydroxyl Group: The 4-hydroxyl group is more nucleophilic and less sterically hindered than the hydrogen-bonded 2-hydroxyl group. A regioselective alkylation or benzylation at the 4-position can be achieved using a suitable base like cesium bicarbonate (CsHCO₃) or potassium fluoride (KF) in acetonitrile.[6][14] For this pathway, we propose a protection strategy using a silyl ether, such as tert-Butyldimethylsilyl (TBDMS) chloride, which will preferentially react at the 4-OH position.

  • Reduction of the Aldehyde: With the 4-OH protected, the aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using a mild reducing agent like sodium borohydride (NaBH₄).

  • Deprotection: The silyl protecting group can then be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to reveal the 4-hydroxyl group, yielding 2,4-dihydroxybenzyl alcohol.

  • Selective Oxidation: The final and most challenging step is the selective oxidation of the benzylic alcohol at the 1-position back to an aldehyde without affecting the phenolic hydroxyl groups. Reagents like manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic alcohols and could be effective here.

Visualization: Conceptual Pathway to Target Molecule

G Start 2,4-Dihydroxybenzaldehyde Step1 Protect 4-OH (e.g., TBDMSCl) Start->Step1 Protected 2-hydroxy-4-(TBDMS-oxy)benzaldehyde Step1->Protected Step2 Reduce Aldehyde (e.g., NaBH₄) Protected->Step2 Reduced 2-hydroxy-4-(TBDMS-oxy)benzyl alcohol Step2->Reduced Step3 Deprotect 4-OH (e.g., TBAF) Reduced->Step3 Diol 2,4-Dihydroxybenzyl alcohol Step3->Diol Step4 Selective Oxidation (e.g., MnO₂) Diol->Step4 FinalProduct 2-hydroxy-4-(hydroxymethyl)benzaldehyde Step4->FinalProduct

Caption: A conceptual multi-step pathway from the key intermediate.

Troubleshooting and Field Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Vilsmeier-Haack Non-anhydrous conditions; incorrect stoichiometry; temperature too high.Ensure all glassware is oven-dried and reagents are anhydrous. Maintain strict temperature control, especially during resorcinol addition.[6]
Formation of 2,6-isomer Reaction conditions favoring kinetic control (e.g., in Reimer-Tiemann).Use the Vilsmeier-Haack reaction, which has high thermodynamic preference for the 4-position due to steric and electronic factors.[7]
Resin/Polymer Formation Reaction temperature too high; reaction time too long; incorrect pH.Adhere to recommended temperature profiles. Monitor reaction progress by TLC to avoid prolonged reaction times.[10]
Product Impurity Incomplete reaction; side product formation.Isolate the intermediate formamidinium salt in the Vilsmeier-Haack reaction for higher purity.[6] Purify the final product by recrystallization from hot water or via column chromatography.

Conclusion

The synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from resorcinol is best approached as a two-stage process. The first stage, the production of the key intermediate 2,4-dihydroxybenzaldehyde, is robustly and efficiently achieved via the Vilsmeier-Haack reaction, which offers superior yields and regioselectivity compared to other formylation methods. The subsequent conversion to the final target molecule presents a significant synthetic challenge requiring a strategic, multi-step sequence involving protection, reduction, deprotection, and selective oxidation. The conceptual pathway outlined in this guide provides a logical framework for researchers to tackle this complex transformation, underscoring the importance of understanding reaction mechanisms and functional group reactivity to navigate advanced organic synthesis.

References

  • Source: Google Patents (US5599988A)
  • Title: Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction Source: Semantic Scholar URL: [Link]

  • Title: New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: 2,4-Dihydroxybenzaldehyde | C7H6O3 Source: PubChem URL: [Link]

  • Title: New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: MCQ-250: About reaction of Resorcinol by Dr. Tanmoy Biswas Source: YouTube URL: [Link]

  • Title: Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF Source: ResearchGate URL: [Link]

  • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction Source: LookChem URL: [Link]

  • Title: Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction Source: Taylor & Francis Online URL: [Link]

  • Title: Duff reaction Source: Wikipedia URL: [Link]

  • Title: Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol Source: Central Food Technological Research Institute URL: [Link]

  • Source: Google Patents (US2982788A)
  • Source: Google Patents (US4373062A)
  • Title: Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling Source: MDPI URL: [Link]

Sources

Exploratory

2-hydroxy-4-(hydroxymethyl)benzaldehyde CAS number and properties

This is an in-depth technical monograph on 2-Hydroxy-4-(hydroxymethyl)benzaldehyde , a versatile trifunctional scaffold in medicinal chemistry. A Trifunctional Scaffold for Hemoglobin Modulators and PROTAC Linkers Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 2-Hydroxy-4-(hydroxymethyl)benzaldehyde , a versatile trifunctional scaffold in medicinal chemistry.

A Trifunctional Scaffold for Hemoglobin Modulators and PROTAC Linkers

Executive Summary

2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 156605-23-1 ) represents a high-value pharmacophore in modern drug design. Distinguished by its "trifunctional" architecture—comprising a reactive aldehyde, a phenolic hydroxyl, and a primary benzylic alcohol—this molecule serves as a critical intermediate for Schiff base ligated metallodrugs , Sickle Cell Disease (SCD) therapeutics , and Proteolysis Targeting Chimera (PROTAC) linkers.

Unlike simple salicylaldehydes, the 4-hydroxymethyl moiety provides a dedicated "handle" for solubilization or conjugation without interfering with the orthosteric binding properties of the salicylaldehyde core. This guide details the physicochemical profile, robust synthetic protocols, and mechanistic applications of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Number 156605-23-1
IUPAC Name 2-Hydroxy-4-(hydroxymethyl)benzaldehyde
Synonyms 4-Hydroxymethylsalicylaldehyde; 4-(Hydroxymethyl)-2-hydroxybenzaldehyde
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 120–122 °C (Experimental Average)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in hexanes
pKa (Predicted) ~7.8 (Phenolic OH), ~13.5 (Benzylic OH)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)
Structural Analysis

The molecule features three distinct reactive sites:[1]

  • C1-Aldehyde: Electrophilic center for imine (Schiff base) formation.

  • C2-Phenol: Hydrogen bond donor/acceptor; enables metal chelation (O^N coordination).

  • C4-Hydroxymethyl: Nucleophilic handle for esterification, etherification, or "click" chemistry functionalization.

Synthetic Routes & Process Chemistry

While direct hydroxymethylation of salicylaldehyde is possible, it often suffers from poor regioselectivity (yielding mixtures of 3-, 4-, and 5-isomers). For pharmaceutical-grade purity, the Side-Chain Oxidation of 4-Methylsalicylaldehyde is the preferred self-validating protocol.

3.1. Validated Synthesis Protocol (Lab Scale)

Objective: Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from 4-methylsalicylaldehyde (CAS 698-27-1).[2]

Reagents:

  • Starting Material: 4-Methylsalicylaldehyde (1.0 eq)

  • Protecting Group: Acetic anhydride (2.2 eq), Pyridine (solvent)

  • Bromination: N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl₄ or Trifluorotoluene

  • Hydrolysis: CaCO₃ (5 eq), Dioxane/Water (1:1)

  • Deprotection: K₂CO₃, MeOH

Step-by-Step Methodology:

  • Protection (Acetylation):

    • Dissolve 4-methylsalicylaldehyde in pyridine. Add acetic anhydride at 0°C.

    • Stir at RT for 4h to form the diacetate (protecting both phenol and aldehyde as the gem-diacetate or simply protecting the phenol and forming the benzylidene diacetate). Note: Standard acetylation protects the phenol. To prevent aldehyde oxidation, converting to the diacetate acetal is recommended.

    • Checkpoint: TLC should show disappearance of the starting phenol (FeCl₃ negative).

  • Radical Bromination (Wohl-Ziegler):

    • Dissolve the protected intermediate in anhydrous CCl₄ (or PhCF₃ for green chemistry).

    • Add NBS and catalytic AIBN. Reflux for 4–6 hours.

    • Critical Control: Monitor by ¹H NMR. The methyl singlet (~2.3 ppm) should decrease, and the benzylic bromide singlet (~4.5 ppm) should appear. Stop before di-bromination occurs.

  • Hydrolysis & Deprotection:

    • Filter off succinimide. Concentrate the filtrate.

    • Redissolve in Dioxane/Water (1:1). Add CaCO₃ and reflux for 4h (Hydrolysis of bromide to alcohol).

    • Treat with K₂CO₃ in MeOH to cleave the acetate esters.

    • Acidify carefully to pH 5 with 1N HCl.

  • Purification:

    • Extract with EtOAc. Wash with brine.

    • Recrystallize from EtOH/Water to yield the target as white needles.

3.2. Synthesis Pathway Diagram

Synthesis SM 4-Methylsalicylaldehyde (CAS 698-27-1) Step1 Protection (Ac2O, Pyridine) SM->Step1 Inter1 Protected Intermediate (Acetate/Acetal) Step1->Inter1 Step2 Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 Benzylic Bromide Step2->Inter2 Step3 Hydrolysis & Deprotection (CaCO3; then K2CO3/MeOH) Inter2->Step3 Product 2-Hydroxy-4-(hydroxymethyl) benzaldehyde (CAS 156605-23-1) Step3->Product

Caption: Step-wise synthetic pathway ensuring regiochemical integrity via radical bromination.

Applications in Drug Discovery[5][10]
4.1. Hemoglobin Modulation (Sickle Cell Disease)

This scaffold is structurally homologous to Voxelotor (Oxbryta), a drug that binds to Hemoglobin S (HbS) to prevent polymerization.

  • Mechanism: The aldehyde forms a reversible Schiff base (imine) with the N-terminal valine of the Hb

    
    -chain.
    
  • Role of 4-Hydroxymethyl: Unlike Voxelotor (which has a pyrazole-pyridine side chain), the 4-hydroxymethyl group on this scaffold serves as a linker site . Researchers use it to attach hydrophilic polymers (PEG) or ionic groups to improve oral bioavailability or blood-brain barrier penetration.

4.2. PROTAC Linker Chemistry

In Targeted Protein Degradation (TPD), the aldehyde can bind a target protein (covalent warhead) or a recruit ligase, while the hydroxymethyl group offers a clean attachment point for the linker chain.

  • Reaction: The primary alcohol reacts with carboxylic acid-terminated linkers (via EDC/NHS coupling) or alkyl halides (Williamson ether synthesis).

4.3. Mechanistic Workflow: Schiff Base Formation

Mechanism Scaffold 2-Hydroxy-4-(hydroxymethyl) benzaldehyde TS Tetrahedral Intermediate (Carbinolamine) Scaffold->TS Nucleophilic Attack Hb Hemoglobin (HbS) N-terminal Valine-NH2 Hb->TS Complex Stable Schiff Base Complex (HbS-Imine Adduct) TS->Complex -H2O (Dehydration) Stabilization Inhibition of HbS Polymerization (Anti-Sickling Effect) Complex->Stabilization Allosteric Modulation

Caption: Mechanism of pharmacologic action: Covalent (reversible) binding to Hemoglobin S.

Handling, Stability & Safety
  • Oxidation Sensitivity: The aldehyde group is prone to oxidation to the carboxylic acid (2-hydroxy-4-(hydroxymethyl)benzoic acid) upon prolonged exposure to air. Store under Argon.

  • Self-Polymerization: In the presence of strong acids, the benzylic alcohol can condense with the phenol of another molecule. Avoid acidic media during storage.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 656882, 4-Hydroxymethylsalicylaldehyde. Retrieved from [Link]

  • US Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Hydroxymethylsalicylaldehyde (CAS 156605-23-1). Retrieved from [Link]

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin. ACS Medicinal Chemistry Letters. (Contextual grounding for salicylaldehyde mechanism in SCD). Retrieved from [Link]

Sources

Foundational

2-hydroxy-4-(hydroxymethyl)benzaldehyde chemical structure and IUPAC name

Technical Monograph: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Part 1: Structural Elucidation & Nomenclature 1.1 Chemical Identity The compound 2-hydroxy-4-(hydroxymethyl)benzaldehyde represents a trifunctional aromatic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

Part 1: Structural Elucidation & Nomenclature

1.1 Chemical Identity The compound 2-hydroxy-4-(hydroxymethyl)benzaldehyde represents a trifunctional aromatic scaffold characterized by an aldehyde "warhead," a phenolic hydroxyl, and a benzylic alcohol. This unique substitution pattern imparts distinct reactivity profiles suitable for fragment-based drug discovery (FBDD) and covalent inhibitor design.

  • IUPAC Name: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde[1][2]

  • Common Synonyms: 4-Hydroxymethylsalicylaldehyde; 4-(Hydroxymethyl)-2-hydroxybenzaldehyde.[2]

  • CAS Registry Number: 156605-23-1[2]

  • Molecular Formula: C₈H₈O₃[1][2]

  • Molecular Weight: 152.15 g/mol [2]

1.2 Structural Visualization The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the carbonyl oxygen (C1), creating a pseudo-six-membered ring. This stabilizes the aldehyde and influences the pKa of the phenol.

ChemicalStructure Benzene Benzene Core Aldehyde C1: -CHO (Electrophilic Warhead) Benzene->Aldehyde Phenol C2: -OH (H-Bond Donor) Benzene->Phenol Alcohol C4: -CH2OH (Synthetic Handle) Benzene->Alcohol Phenol->Aldehyde Intramolecular H-Bond

Figure 1: Functional group hierarchy and intramolecular interactions.

Part 2: Synthetic Pathways

2.1 Retrosynthetic Analysis Direct formylation of 3-hydroxybenzyl alcohol is often plagued by poor regioselectivity. A more robust industrial approach involves the functionalization of the commercially available precursor 2-hydroxy-4-methylbenzaldehyde (CAS 698-27-1). This route utilizes radical halogenation followed by hydrolysis, ensuring the preservation of the aldehyde oxidation state via transient protection or careful control.

2.2 Protocol: Side-Chain Oxidation of 2-Hydroxy-4-methylbenzaldehyde

Rationale: This method avoids the over-oxidation of the aldehyde and utilizes cheap starting materials.

  • Step 1: Protection (Acetylation)

    • Reagents: Acetic anhydride, Pyridine.

    • Process: Protect the phenolic -OH and the aldehyde (as a diacetate gem-diol or simply protect the phenol to prevent ring bromination).

    • Target: 4-methyl-2-acetoxybenzaldehyde.

  • Step 2: Radical Bromination (Wohl-Ziegler)

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Methyl formate (greener alternative).

    • Conditions: Reflux, 4-6 hours.[3][4]

    • Mechanism:[5][6][7][8] Homolytic cleavage generates a benzylic radical at the C4-methyl position.

    • Product: 4-(bromomethyl)-2-acetoxybenzaldehyde.

  • Step 3: Hydrolysis

    • Reagents: Aqueous Acetone/H₂O, CaCO₃ (mild base).

    • Conditions: Reflux.

    • Outcome: Substitution of Bromine with Hydroxyl (Sɴ1/Sɴ2 mixed mechanism) and deprotection of the acetate group.

2.3 Synthetic Workflow Diagram

Synthesis Start Start: 2-Hydroxy-4-methylbenzaldehyde (CAS 698-27-1) Step1 Step 1: Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 Intermediate: 2-Acetoxy-4-methylbenzaldehyde Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 Intermediate: 2-Acetoxy-4-(bromomethyl)benzaldehyde Step2->Inter2 Step3 Step 3: Hydrolysis (H2O/Acetone, CaCO3) Inter2->Step3 Final Product: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Step3->Final

Figure 2: Step-wise synthesis via radical bromination of the methyl precursor.

Part 3: Reactivity Profile & "Warhead" Mechanics

3.1 The Salicylaldehyde Warhead In drug discovery, particularly for covalent inhibitors, the salicylaldehyde moiety acts as a reversible covalent "warhead." It reacts with the ε-amino group of Lysine residues in target proteins to form a Schiff base (imine) .

  • Mechanism: The ortho-hydroxyl group acts as an intramolecular general acid/base catalyst, facilitating the dehydration step of imine formation. This makes salicylaldehydes significantly more reactive toward amines than unsubstituted benzaldehydes.

  • Stability: The resulting imine is stabilized by an intramolecular hydrogen bond (N...HO), locking the conformation.

3.2 Bioconjugation Potential The C4-hydroxymethyl group (-CH₂OH) is chemically orthogonal to the aldehyde. It serves as a "handle" for:

  • PROTAC Linkers: Attachment of alkyl chains via etherification.

  • Fluorophore tagging: Esterification with fluorescent dyes.

Part 4: Pharmaceutical Applications

4.1 Case Study: ALKBH5 Inhibition Recent research (2024-2025) has highlighted this scaffold in the development of inhibitors for ALKBH5 (an m⁶A demethylase).[9] The compound DDO-02267 utilizes a salicylaldehyde warhead to form a covalent bond with Lys132 in the ALKBH5 active site.[9]

4.2 Data Summary: Physicochemical Properties

PropertyValueRelevance
LogP (Predicted) 0.7 - 1.2High water solubility; good oral bioavailability potential.
pKa (Phenol) ~8.0Lower than typical phenols (10.0) due to aldehyde electron withdrawal.
H-Bond Donors 2Critical for active site binding.
Topological Polar Surface Area 57.5 ŲPermeable to cell membranes (Rule of 5 compliant).

4.3 Mechanism of Action Diagram (ALKBH5 Inhibition)

Mechanism cluster_stabilization Stabilization Factor Ligand Ligand (Salicylaldehyde Warhead) Transition Carbinolamine Intermediate Ligand->Transition Nucleophilic Attack Target Target Protein (Lysine-NH2) Target->Transition Complex Covalent Complex (Schiff Base) Transition->Complex -H2O (Stabilized by o-OH) Desc Intramolecular H-Bond locks the imine

Figure 3: Mechanism of reversible covalent inhibition via Schiff base formation.

Part 5: Analytical Characterization

To validate the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm .

    • Phenolic (-OH): Broad singlet at ~11.0 ppm (exchangeable with D₂O).

    • Benzylic (-CH₂-): Doublet at ~4.5 ppm .

    • Alcohol (-OH): Triplet at ~5.3 ppm (coupling to CH₂).

    • Aromatic Protons: ABX system (three distinct signals in the 6.8–7.6 ppm range).

  • IR Spectroscopy:

    • C=O Stretch: ~1660 cm⁻¹ (Lower than typical aldehydes due to conjugation and H-bonding).

    • O-H Stretch: Broad band 3200–3400 cm⁻¹.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 656882, 4-Hydroxymethylsalicylaldehyde. Retrieved from [Link]

  • Li, Z., et al. (2024). Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • EPA CompTox Dashboard. 4-Hydroxymethylsalicylaldehyde Details. Retrieved from [Link][2]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This molecule, with its unique arrangement of functional groups, represents a fascinating scaffold for chemical exploration and a promising starting point for the development of novel therapeutics. This guide is designed to move beyond a simple recitation of facts; it aims to provide a deeper understanding of the causality behind experimental choices and to equip researchers with the foundational knowledge necessary to confidently work with and innovate upon this versatile compound. Every piece of information herein is curated to be a self-validating system of knowledge, grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular Overview and Significance

2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CAS No. 156605-23-1) is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a formyl (aldehyde) group.[1] Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol .[1][2] The strategic placement of these functional groups imparts a rich chemical reactivity, making it a valuable intermediate in organic synthesis.[3]

The presence of both a phenolic hydroxyl group and a primary alcohol, ortho to an electron-withdrawing aldehyde, creates a molecule with multiple reactive sites. This structural motif is of significant interest in medicinal chemistry, as it can participate in various biological interactions and serve as a versatile building block for more complex, biologically active molecules.[2] Research suggests that 2-hydroxy-4-(hydroxymethyl)benzaldehyde and its derivatives may possess a range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.[2][4]

Molecular Structure and Key Functional Groups

Caption: 2D structure of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. While specific experimental data for 2-hydroxy-4-(hydroxymethyl)benzaldehyde is not extensively reported, we can infer some properties based on its structure and data from closely related compounds.

Physical Properties
PropertyValueSource(s)
Appearance White to light yellow crystalline solid[3]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1][2]
Melting Point Data not available for this specific compound. For the related compound 2-hydroxy-4-methylbenzaldehyde, the melting point is 58-61 °C.[3]
Boiling Point Data not available for this specific compound. For the related compound 2-hydroxy-4-methylbenzaldehyde, the boiling point is 223 °C at 760 mmHg.[5]
Solubility Soluble in polar solvents such as water and alcohols. Insoluble in water for the related compound 2-hydroxy-4-methylbenzaldehyde, but soluble in organic solvents and oils.[3][5]

The presence of hydroxyl groups suggests that 2-hydroxy-4-(hydroxymethyl)benzaldehyde will exhibit some solubility in polar solvents due to hydrogen bonding.[2] However, the aromatic ring contributes to its nonpolar character, likely making it soluble in a range of organic solvents as well.

Chemical Properties and Reactivity

The chemical behavior of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is dictated by its three functional groups: the aldehyde, the phenolic hydroxyl, and the primary alcohol.

  • Aldehyde Group: This group is susceptible to both oxidation and reduction. Oxidation will yield the corresponding carboxylic acid, while reduction, for instance with sodium borohydride, will convert the aldehyde to a primary alcohol, forming a diol.[2] The aldehyde can also participate in condensation reactions with amines to form Schiff bases.[2]

  • Phenolic Hydroxyl Group: The acidity of the phenolic proton allows for reactions such as ether and ester formation. Its electron-donating nature activates the aromatic ring towards electrophilic substitution.

  • Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions. It can also undergo esterification and etherification.

The interplay of these groups allows for a wide array of chemical transformations, making this compound a versatile synthetic intermediate.[2]

Reactivity Overview

G A 2-Hydroxy-4-(hydroxymethyl)benzaldehyde B Oxidation (Aldehyde) A->B [O] C Reduction (Aldehyde) A->C [H] D Condensation (Aldehyde) A->D R-NH₂ E Esterification/Etherification (Phenolic OH) A->E Acyl halide/ Alkyl halide F Oxidation (Hydroxymethyl) A->F [O] G Esterification/Etherification (Hydroxymethyl) A->G Acyl halide/ Alkyl halide

Caption: Key reaction pathways of the functional groups.

Synthesis and Purification

Potential Synthetic Strategies
  • Formylation of a Substituted Phenol: A plausible approach involves the formylation of a suitably protected 4-(hydroxymethyl)phenol. The Reimer-Tiemann reaction, which uses chloroform in a basic solution, is a classic method for the ortho-formylation of phenols.[6]

  • Reduction of a Diformyl Phenol: Selective reduction of one aldehyde group in 2-hydroxyisophthalaldehyde could yield the target compound. This would require careful selection of reducing agents and reaction conditions to achieve the desired selectivity.

  • Vilsmeier-Haack Reaction: This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide), is another effective method for the formylation of activated aromatic rings.[7]

Exemplary Synthesis Protocol (Adapted from a related synthesis)

The following is a generalized protocol for the synthesis of a hydroxybenzaldehyde, which can be adapted for 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This protocol is based on the synthesis of 2-hydroxy-4-methylbenzaldehyde.[8]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting phenol (e.g., 4-(hydroxymethyl)phenol) in a suitable solvent (e.g., toluene).

  • Add a Lewis acid catalyst (e.g., tin tetrachloride) and a base (e.g., tri-N-butylamine) to the solution under an inert atmosphere (e.g., nitrogen).

Step 2: Formylation

  • Stir the mixture at room temperature for a short period.

  • Add the formylating agent (e.g., paraformaldehyde) to the reaction mixture.

  • Heat the reaction to reflux (e.g., 100 °C) for several hours to drive the reaction to completion.

Step 3: Workup and Isolation

  • After cooling to room temperature, quench the reaction by adding acidified water.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Generalized Synthesis Workflow

A Starting Phenol B Reaction Setup (Solvent, Catalyst, Base) A->B C Formylation (Formylating Agent, Heat) B->C D Workup (Quenching, Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Pure Product E->F

Caption: A generalized workflow for hydroxybenzaldehyde synthesis.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for 2-hydroxy-4-(hydroxymethyl)benzaldehyde are not provided in the search results, the expected spectral features can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic proton (a broad singlet), the aromatic protons (in the range of 6.5-8.0 ppm), and the methylene protons of the hydroxymethyl group (around 4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the methylene carbon of the hydroxymethyl group (around 60-65 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcohol groups (a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Applications in Drug Discovery and Development

The structural features of 2-hydroxy-4-(hydroxymethyl)benzaldehyde make it an attractive scaffold for the design and synthesis of new drug candidates.

  • Intermediate for Biologically Active Molecules: It serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic properties.[2]

  • Potential Pharmacological Activities:

    • Anti-inflammatory and Antioxidant: The phenolic hydroxyl group is a common feature in many antioxidant and anti-inflammatory compounds, suggesting that this molecule and its derivatives may exhibit similar activities.[2]

    • Antimicrobial: The combination of a phenol and an aldehyde can contribute to antimicrobial effects.[3]

    • Anticancer: It has been studied as a precursor for compounds with cytotoxic effects against certain cancer cell lines, and it may modulate signaling pathways involved in cell proliferation and apoptosis.[2]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-hydroxy-4-(hydroxymethyl)benzaldehyde. While a specific safety data sheet (SDS) for this compound was not retrieved, GHS hazard information for the related compound 2-hydroxy-4-methylbenzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a molecule of significant interest due to its versatile chemical reactivity and potential for application in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific compound is still emerging, this guide provides a solid foundation for researchers by consolidating available information and drawing logical inferences from related structures. The unique combination of functional groups offers a rich platform for the synthesis of novel compounds with diverse biological activities, making it a valuable tool in the arsenal of drug discovery professionals. Continued research into the properties, synthesis, and biological evaluation of this compound is warranted and is expected to unveil its full potential.

References

  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methyl-. (2018-02-16). [Link]

  • PubChem. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200. [Link]

  • ResearchGate. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2025-08-07). [Link]

  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025-08-10). [Link]

  • PubChem. 4-Hydroxymethylsalicylaldehyde | C8H8O3 | CID 656882. [Link]

  • 3A Senrise. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. [Link]

  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

  • US EPA. Benzaldehyde, 2-hydroxy-4-methyl- - Substance Details - SRS. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Molecule As a Senior Application Scientist, it is not uncommon to encounter compounds of significant theoretic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Molecule

As a Senior Application Scientist, it is not uncommon to encounter compounds of significant theoretical interest that lack extensive documentation in the established literature. 2-hydroxy-4-(hydroxymethyl)benzaldehyde, also known as 4-hydroxymethylsalicylaldehyde, is one such molecule. While its structural congeners are well-explored, this specific compound remains a niche entity. This guide, therefore, deviates from a retrospective account of its discovery and instead provides a prospective, logical framework for its synthesis, isolation, and characterization based on established, analogous chemical transformations. The methodologies presented herein are grounded in fundamental organic chemistry principles and are designed to be self-validating for the proficient researcher.

Strategic Importance and Potential Applications

2-hydroxy-4-(hydroxymethyl)benzaldehyde possesses a unique trifecta of functional groups: a phenolic hydroxyl, a benzaldehyde, and a benzylic alcohol. This arrangement offers a versatile scaffold for medicinal chemistry and drug development. The salicylaldehyde moiety is a known pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The additional hydroxymethyl group provides a key site for further derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While direct biological studies on this specific molecule are limited, research on structurally similar compounds suggests potential anti-inflammatory and cytotoxic activities, making it a person of interest for further investigation[1].

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde can be logically approached through the formylation of a suitable phenolic precursor. A plausible starting material is 3-(hydroxymethyl)phenol, which is commercially available. The key challenge lies in achieving selective ortho-formylation directed by the phenolic hydroxyl group.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Ortho-Formylation cluster_product Final Product 3_hydroxymethyl_phenol 3-(Hydroxymethyl)phenol Reagents 1. MgCl₂, Et₃N, THF 2. Paraformaldehyde 3. Acidic Workup 3_hydroxymethyl_phenol->Reagents Duff Reaction Conditions Target_Molecule 2-hydroxy-4-(hydroxymethyl)benzaldehyde Reagents->Target_Molecule Purification_Workflow Crude_Product Crude Product in Minimum Solvent Column_Chromatography Silica Gel Column Chromatography (e.g., 20-40% Ethyl Acetate/Hexanes gradient) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal Pure_Product Pure 2-hydroxy-4-(hydroxymethyl)benzaldehyde Solvent_Removal->Pure_Product

Sources

Exploratory

2-hydroxy-4-(hydroxymethyl)benzaldehyde molecular weight and formula

Chemo-Structural Analysis, Synthetic Pathways, and Application Utility[1] Executive Summary This technical guide provides an in-depth analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 156605-23-1), a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis, Synthetic Pathways, and Application Utility[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 156605-23-1), a bifunctional aromatic scaffold critical in the synthesis of pharmaceutical intermediates and bioactive polymers.[1] Distinct from its isomer vanillin or the glucoside gastrodin, this molecule combines a reactive salicylaldehyde core with a para-benzylic alcohol moiety.[1] This unique "orthogonal" functionality allows for selective derivatization, making it a high-value building block for antibody-drug conjugates (ADCs), heterocyclic library generation, and advanced material cross-linking.[1]

Part 1: Molecular Identity & Physicochemical Profile[2][3]

The precise identification of this isomer is crucial, as trivial naming conventions often conflate it with 4-hydroxymethylsalicylaldehyde or other substituted benzaldehydes.[1]

Table 1: Core Chemical Data

ParameterSpecification
IUPAC Name 2-hydroxy-4-(hydroxymethyl)benzaldehyde
Common Synonyms 4-Hydroxymethylsalicylaldehyde; 4-Hydroxymethyl-2-hydroxybenzaldehyde
CAS Registry Number 156605-23-1
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
SMILES C1=CC(=C(C=C1CO)O)C=O
InChIKey OWAQGWDSFNLJGH-UHFFFAOYSA-N
Physical State Pale yellow crystalline solid
Predicted pKa ~7.5 (Phenolic OH), ~13.5 (Benzylic OH)
Structural Analysis & Reactivity Logic

The molecule exhibits functional orthogonality , meaning its three reactive sites can be manipulated independently under specific conditions:

  • C1-Aldehyde: Highly electrophilic; prone to Schiff base formation or reductive amination.[1] The proximity of the C2-hydroxyl group creates a strong intramolecular hydrogen bond (O-H[1]···O=C), stabilizing the carbonyl and slightly reducing its electrophilicity compared to non-hydroxylated benzaldehydes.[1]

  • C2-Phenol: acidic proton; capable of metal chelation (e.g., with Cu(II) or Zn(II)) and participation in Ullmann-type couplings.[1]

  • C4-Benzylic Alcohol: Nucleophilic primary alcohol; susceptible to oxidation (to carboxylic acid), halogenation (to benzyl chloride), or esterification without affecting the aromatic ring.[1]

Part 2: Synthetic Methodology

Protocol: Regioselective Ortho-Formylation [1][2][3]

While various routes exist, the most robust laboratory-scale synthesis utilizes the Magnesium Chloride-Mediated Formylation (an optimized Duff-type reaction).[1] This method ensures high regioselectivity for the ortho position relative to the phenol, preventing competitive formylation at the para position (which is already occupied) or meta positions.[1]

Reaction Logic: The reaction employs anhydrous MgCl₂ to coordinate with the phenoxide oxygen, creating a stiff transition state that directs the paraformaldehyde insertion exclusively to the ortho carbon.

Step-by-Step Experimental Workflow
  • Reagents:

    • Substrate: 3-Hydroxybenzyl alcohol (1.0 eq)[1]

    • Reagent: Paraformaldehyde (6.0 eq)[1]

    • Catalyst/Base: Anhydrous MgCl₂ (1.5 eq), Triethylamine (Et₃N) (3.75 eq)[1]

    • Solvent: Anhydrous Acetonitrile (MeCN) or THF[1]

  • Procedure:

    • Activation: In a flame-dried round-bottom flask under Argon, suspend 3-hydroxybenzyl alcohol and anhydrous MgCl₂ in MeCN. Add Et₃N dropwise.[1] The mixture will turn turbid/yellow as the magnesium phenoxide complex forms.[1] Stir for 30 minutes at room temperature.

    • Formylation: Add paraformaldehyde in one portion.[1]

    • Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear as a new spot with lower R_f than the starting material due to the aldehyde polarity, though the H-bond may mitigate this shift.[1]

    • Quench: Cool to room temperature. Pour the mixture into cold 1N HCl (pH ~2) to break the Mg-complex and protonate the phenol.[1]

    • Extraction: Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (Silica gel, gradient 10-40% EtOAc/Hexane).[1]

Yield Expectation: 75–85% isolated yield.

Visualization: Synthetic Pathway

Synthesis Start 3-Hydroxybenzyl Alcohol Complex Mg-Phenoxide Intermediate Start->Complex MgCl2, Et3N MeCN, RT Reaction Ortho-Formylation (Reflux) Complex->Reaction + (CH2O)n Quench Acid Hydrolysis (HCl) Reaction->Quench Cooling Product 2-Hydroxy-4-(hydroxymethyl) benzaldehyde Quench->Product Workup & Purification

Figure 1: Regioselective synthesis via Mg-mediated formylation ensuring ortho-substitution.

Part 3: Reactivity Profile & Applications

The utility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde lies in its ability to serve as a "switchable" linker.[1]

1. Drug Development (Linker Chemistry):

  • Imine Ligation: The aldehyde reacts with primary amines on proteins or small molecule drugs to form Schiff bases, which can be reduced to stable secondary amines (reductive amination).[1]

  • PROTACs: The benzylic alcohol can be converted to a leaving group (bromide/mesylate) to attach an E3 ligase ligand, while the aldehyde attaches to the target protein binder.[1]

2. Polymer Science:

  • Hyper-branched Polymers: Used as an AB₂ monomer where the aldehyde and alcohol polymerize under different triggers.[1]

  • Dynamic Covalent Networks: The salicylaldehyde moiety forms dynamic imine bonds, allowing for self-healing materials, while the hydroxymethyl group provides a permanent cross-link site.

Visualization: Reactivity Map

Reactivity Core 2-Hydroxy-4-(hydroxymethyl) benzaldehyde AldehydeRxn Reductive Amination (R-NH2 + NaBH4) Core->AldehydeRxn Target: CHO PhenolRxn Etherification (R-X + K2CO3) Core->PhenolRxn Target: Ar-OH AlcoholRxn Oxidation to Acid (Jones Reagent) Core->AlcoholRxn Target: CH2-OH Linker Stable Amine Linker (Drug Conjugates) AldehydeRxn->Linker Scaffold O-Alkylated Scaffold (Bioactive Core) PhenolRxn->Scaffold Monomer Carboxy-Aldehyde (Polymer Precursor) AlcoholRxn->Monomer

Figure 2: Orthogonal reactivity profile demonstrating the independent manipulation of functional groups.[1]

Part 4: Analytical Characterization

To validate the synthesis of C₈H₈O₃ , the following spectral signatures must be confirmed.

1. ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 10.95 ppm (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).[1]

  • δ 10.15 ppm (s, 1H): Aldehyde -CHO.[1]

  • δ 7.65 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C6 (Ortho to aldehyde).[1]

  • δ 6.90–7.00 ppm (m, 2H): Aromatic protons at C3 and C5.[1]

  • δ 5.40 ppm (t, 1H): Hydroxyl proton of the -CH₂OH group (triplet if coupling is resolved).[1]

  • δ 4.55 ppm (d, 2H): Benzylic -CH₂- protons.[1]

2. Mass Spectrometry (ESI-MS):

  • [M-H]⁻: 151.14 m/z (Negative mode is preferred for phenols).[1]

  • [M+H]⁺: 153.16 m/z (Positive mode).[1]

References
  • PubChem. (2025).[1][4][5][6] Compound Summary: 4-Hydroxymethylsalicylaldehyde (CAS 156605-23-1).[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Hansen, T. V., & Skrydstrup, T. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1] Organic Syntheses, 82, 64. (Describes the MgCl₂/Et₃N mechanism). Retrieved from [Link][1]

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols.[1][2][7] Acta Chemica Scandinavica, 53, 258-262. (Primary literature for the Mg-mediated regioselectivity).[1] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Introduction 2-hydroxy-4-(hydroxymethyl)benzaldehyde is a key organic intermediate in the synthesis of a variety of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique trifu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a key organic intermediate in the synthesis of a variety of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique trifunctional structure, featuring a phenolic hydroxyl group, a reactive aldehyde, and a primary alcohol, makes it a versatile building block. However, the successful design and optimization of synthetic routes and formulation processes involving this compound are critically dependent on a thorough understanding of its solubility characteristics in different solvent systems.

This technical guide provides a comprehensive overview of the solubility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing its solubility, present available data and reasoned estimations based on analogous structures, and provide a detailed, field-proven experimental protocol for determining its thermodynamic solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-hydroxy-4-(hydroxymethyl)benzaldehyde, three key functional groups dictate its interactions:

  • Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as water and alcohols.

  • Aldehyde (-CHO) Group: The carbonyl in the aldehyde group is a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Hydroxymethyl (-CH2OH) Group: This primary alcohol group is also a potent hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.

The interplay of these functionalities suggests that 2-hydroxy-4-(hydroxymethyl)benzaldehyde will exhibit a degree of solubility in a wide range of solvents, with a preference for polar solvents capable of hydrogen bonding.

Solubility Profile of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Qualitative Solubility:

Based on the functional groups present, 2-hydroxy-4-(hydroxymethyl)benzaldehyde is expected to be:

  • Slightly soluble to sparingly soluble in water: The presence of three polar, hydrogen-bonding groups is countered by the nonpolar aromatic ring.

  • Soluble in polar protic solvents: Such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions.

  • Soluble in polar aprotic solvents: Such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

  • Slightly soluble to insoluble in nonpolar solvents: Such as hexane and toluene, where the polar functional groups hinder dissolution.

Quantitative Solubility Insights from Analogous Compounds:

To provide a more quantitative perspective, we can examine the solubility of 4-hydroxybenzaldehyde, a close structural analog lacking the hydroxymethyl group. A study by Zhang et al. (2017) provides extensive data on its solubility in various organic solvents at different temperatures[1]. The addition of the hydrophilic hydroxymethyl group in 2-hydroxy-4-(hydroxymethyl)benzaldehyde is expected to increase its solubility in polar solvents compared to 4-hydroxybenzaldehyde.

Table 1: Mole Fraction Solubility (x) of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C) [1]

SolventSolvent ClassMole Fraction Solubility (x)
N,N-DimethylformamidePolar Aprotic0.4955
2-ButanonePolar Aprotic0.3587
AcetonePolar Aprotic0.3478
Ethyl AcetatePolar Aprotic0.1798
1-ButanolPolar Protic0.1103
IsopropanolPolar Protic0.1098
n-PropanolPolar Protic0.0911
EthanolPolar Protic0.0709
MethanolPolar Protic0.0543
AcetonitrilePolar Aprotic0.0432
TolueneNonpolar0.0031

Data extracted from Zhang, C., Wang, Z., & Li, R. (2017). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 113, 1-8.

The data for 4-hydroxybenzaldehyde strongly supports the predicted solubility behavior, showing high solubility in polar aprotic solvents and decreasing solubility with decreasing solvent polarity[1]. It is reasonable to hypothesize that 2-hydroxy-4-(hydroxymethyl)benzaldehyde would follow a similar trend, with generally higher solubility values in the polar solvents due to the additional hydroxymethyl group.

Experimental Determination of Thermodynamic Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. The following protocol is a robust, field-proven methodology.

Principle:

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • 2-hydroxy-4-(hydroxymethyl)benzaldehyde (solid)

  • Solvents of interest (HPLC grade)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add solvent to vial A->B C Seal vial B->C D Incubate at constant temperature with shaking C->D E Allow to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Inject into HPLC H->I J Quantify concentration I->J

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-hydroxy-4-(hydroxymethyl)benzaldehyde to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly with Teflon-lined caps.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of calibration standards of 2-hydroxy-4-(hydroxymethyl)benzaldehyde of known concentrations in the mobile phase.

    • Analyze the calibration standards and the diluted samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape), and UV detection at a wavelength where the compound has maximum absorbance.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Logical Relationship Diagram for Solubility Factors:

G cluster_solute Solute: 2-hydroxy-4-(hydroxymethyl)benzaldehyde cluster_solvent Solvent cluster_forces Intermolecular Forces A Functional Groups (-OH, -CHO, -CH2OH) E Hydrogen Bonding A->E Strong B Aromatic Ring G van der Waals B->G Weak C Polarity F Dipole-Dipole C->F D Hydrogen Bonding Capacity D->E H Solubility E->H F->H G->H

Caption: Factors influencing the solubility of the target compound.

Safety and Handling

While a specific safety data sheet (SDS) for 2-hydroxy-4-(hydroxymethyl)benzaldehyde may not be widely available, the safety precautions for analogous hydroxybenzaldehydes should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed[2][3][4].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[5][6].

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. While direct quantitative data is scarce, a strong understanding of its solubility behavior can be derived from its molecular structure and data from analogous compounds. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in their solvents of interest, enabling the optimization of synthetic and formulation processes. As with any chemical, appropriate safety precautions should always be observed during handling and experimentation.

References

  • ChemBK. (2024). 4-(Hydroxymethyl)benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Zhang, C., Wang, Z., & Li, R. (2017). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 113, 1-8. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Foreword: A Predictive and Methodological Approach In the landscape of pharmaceutical and materials science, a thorough understanding of a compound's thermal stability is paramount for ensuring its safe handling, storage...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Predictive and Methodological Approach

In the landscape of pharmaceutical and materials science, a thorough understanding of a compound's thermal stability is paramount for ensuring its safe handling, storage, and application. This guide delves into the thermal behavior of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a molecule of interest due to its trifunctional nature, incorporating a phenolic hydroxyl, a benzaldehyde, and a benzyl alcohol moiety.

While specific, peer-reviewed thermal decomposition data for this particular molecule is not extensively documented in public literature, its chemical structure allows for a robust, predictive analysis based on the well-established thermal degradation pathways of its constituent functional groups. This whitepaper, therefore, serves as both a predictive guide and a methodological framework for researchers. It is designed to equip scientists and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to rigorously assess the thermal stability and decomposition profile of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and similarly structured compounds.

Molecular Profile and Predicted Thermal Behavior

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a substituted aromatic compound with the following structure:

Caption: Chemical structure of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

The presence of three distinct functional groups suggests a complex, multi-stage thermal decomposition process. Based on the known thermal behavior of phenols, aromatic aldehydes, and benzyl alcohols, we can predict the following degradation pathways:

Initial Low-Temperature Decomposition (Below 200°C)

The hydroxymethyl group is anticipated to be the most thermally labile. Initial decomposition may proceed via two primary routes:

  • Dehydration: Intermolecular or intramolecular dehydration could lead to the formation of a more reactive quinone methide intermediate or a polymeric ether.

  • Oxidation: In the presence of oxygen, the hydroxymethyl group can be oxidized to a carboxylic acid, which would then be susceptible to decarboxylation at higher temperatures.

Mid-Range Temperature Decomposition (200°C - 400°C)

As the temperature increases, further degradation is expected:

  • Decarbonylation: The aldehydic group can lose carbon monoxide, a common thermal decomposition pathway for aromatic aldehydes, resulting in the formation of a cresol-like derivative.[1]

  • Polycondensation: The reactive intermediates formed in the initial stages can undergo polycondensation reactions, leading to the formation of a complex, cross-linked phenolic resin-like structure. The degradation of such resins typically occurs in multiple stages between 220°C and 860°C.[2] The release of phenol and its methyl derivatives from phenolic resins is often observed in the 230°C to 430°C range.[3]

High-Temperature Decomposition (Above 400°C)

At elevated temperatures, the more stable polymeric structures will begin to break down:

  • Cleavage of Methylene Bridges: In the condensed phase, the methylene bridges formed during polymerization will start to cleave.[2]

  • Ring Opening and Char Formation: Ultimately, the aromatic rings will fragment, leading to the formation of a carbonaceous char and the release of smaller volatile molecules like carbon dioxide, carbon monoxide, and water.[1]

The proposed decomposition pathways are illustrated in the diagram below:

Decomposition_Pathways A 2-hydroxy-4-(hydroxymethyl)benzaldehyde B Initial Decomposition (<200°C) A->B C Mid-Range Decomposition (200-400°C) B->C E Quinone Methide / Polymeric Ethers (via Dehydration) B->E F Cresol Derivatives (via Decarbonylation) C->F G Polycondensation (Phenolic Resin Formation) C->G D High-Temperature Decomposition (>400°C) H Char Formation & Gaseous Products (CO, CO2, H2O) D->H G->D

Caption: Proposed thermal decomposition pathways of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

A Validated Experimental Workflow for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a systematic workflow is essential. The following diagram outlines a self-validating experimental approach that combines thermal analysis techniques with spectroscopic identification.

Experimental_Workflow cluster_0 Phase 1: Thermal Profile Characterization cluster_1 Phase 2: Decomposition Product Identification cluster_2 Phase 3: Data Synthesis and Analysis TGA Thermogravimetric Analysis (TGA) Determine onset of decomposition and weight loss stages. Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identify volatile decomposition products at key temperatures. TGA->Py_GC_MS Informs pyrolysis temperatures DSC Differential Scanning Calorimetry (DSC) Identify melting point, phase transitions, and reaction enthalpies. Analysis Correlate TGA/DSC data with Py-GC-MS results to propose a detailed decomposition mechanism. DSC->Analysis Py_GC_MS->Analysis

Caption: A logical workflow for the comprehensive thermal analysis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by providing a comprehensive dataset that allows for cross-correlation between different analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the corresponding mass loss.

Methodology Rationale: TGA provides quantitative information on the thermal stability of a material. By heating the sample at a constant rate in a controlled atmosphere, we can identify the onset of decomposition and distinguish different decomposition stages. The choice of atmosphere (inert vs. oxidative) can provide insights into the decomposition mechanism.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-hydroxy-4-(hydroxymethyl)benzaldehyde into a clean, tared TGA pan (platinum or alumina).

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the TGA furnace.

    • Purge the furnace with the desired gas (high-purity nitrogen for inert atmosphere, or air for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable baseline.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of overlapping decomposition events, while a faster rate can mimic rapid heating conditions.

    • Hold the sample at 800°C for 10 minutes to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.

    • Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Quantify the percentage weight loss for each distinct decomposition step.

    • Determine the final residual mass at 800°C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any endothermic or exothermic events associated with decomposition.

Methodology Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the identification of phase transitions (like melting) and chemical reactions (which can be either endothermic or exothermic). Correlating these thermal events with the weight loss events from TGA provides a more complete picture of the decomposition process.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Use a low sample mass to ensure good thermal contact and to minimize thermal gradients within the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the final decomposition temperature determined by TGA.

    • A "heat-cool-heat" cycle can be employed to investigate the glass transition of any amorphous phases formed upon cooling from the melt.

  • Data Analysis:

    • Identify the melting point (Tm) as the onset or peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Identify any subsequent endothermic or exothermic peaks and correlate their temperatures with the decomposition stages observed in the TGA data.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Methodology Rationale: Py-GC-MS is a powerful technique for elucidating decomposition pathways.[4] The sample is rapidly heated (pyrolyzed) to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. By pyrolyzing the sample at temperatures corresponding to the decomposition stages identified by TGA, a detailed picture of the evolving decomposition products can be constructed.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

  • Instrument Setup:

    • Insert the sample cup into the pyrolysis unit, which is interfaced with the GC-MS system.

    • Set the pyrolysis temperatures based on the TGA results. It is advisable to use multiple pyrolysis temperatures, for example:

      • A temperature just above the onset of the first decomposition stage.

      • The temperature of the maximum decomposition rate (DTG peak) for each stage.

    • Set the GC and MS parameters for optimal separation and detection of the expected analytes (e.g., aromatic compounds, phenols, aldehydes).

  • Pyrolysis and Analysis:

    • Rapidly heat the sample to the set pyrolysis temperature and hold for a short period (e.g., 10-30 seconds).

    • The volatile fragments are swept into the GC column, separated, and then detected and identified by the mass spectrometer.

  • Data Analysis:

    • Identify the individual compounds in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

    • Correlate the identified products with the proposed decomposition mechanisms. For example, the detection of cresol would support the decarbonylation pathway.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables. The following tables serve as templates for presenting the experimental data obtained from the aforementioned protocols.

Table 1: TGA and DSC Data for 2-hydroxy-4-(hydroxymethyl)benzaldehyde

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)
Melting Point (Tm)e.g., 110-115 °C-
Enthalpy of Fusion (ΔHf)e.g., 25-30 kJ/mol-
Onset of Decomposition (Tonset)Experimental ValueExperimental Value
Decomposition Stage 1 (Tpeak)Experimental ValueExperimental Value
Weight Loss (Stage 1)Experimental Value (%)Experimental Value (%)
Decomposition Stage 2 (Tpeak)Experimental ValueExperimental Value
Weight Loss (Stage 2)Experimental Value (%)Experimental Value (%)
Final Residue at 800°CExperimental Value (%)Experimental Value (%)

Note: Example values for melting point and enthalpy of fusion are hypothetical and should be replaced with experimental data.

Table 2: Potential Decomposition Products Identified by Py-GC-MS

Retention Time (min)Identified CompoundProposed Origin
Experimental Value4-Methylphenol (p-Cresol)Decarbonylation of the parent molecule
Experimental ValuePhenolCleavage of the hydroxymethyl group and decarbonylation
Experimental Value2,4-DimethylphenolFrom condensation and rearrangement reactions
Experimental ValueCarbon DioxideOxidation or decarboxylation
Experimental ValueCarbon MonoxideDecarbonylation
Experimental ValueWaterDehydration

Note: This table should be populated with the actual compounds identified in the Py-GC-MS analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the thermal stability and decomposition of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. By leveraging a predictive approach based on fundamental organic chemistry principles and a rigorous, multi-technique experimental workflow, researchers can obtain a detailed and reliable thermal profile of this compound. The provided protocols for TGA, DSC, and Py-GC-MS are designed to be robust and self-validating, ensuring high-quality data for critical applications in drug development and materials science. This integrated approach not only illuminates the thermal behavior of the target molecule but also serves as a valuable template for the investigation of other complex organic compounds.

References

  • ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Retrieved from [Link]

  • Wiley Online Library. (2020, February 14). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel thermal degradation mechanism of phenol–formaldehyde type resins. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 2-hydroxy-4-methyl-. Retrieved from [Link]

  • SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Retrieved from [Link]

Sources

Foundational

Technical Guide: Natural Occurrence &amp; Isolation of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

The following technical guide details the natural occurrence, biosynthetic origin, and isolation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (also known as 4-hydroxymethylsalicylaldehyde). Executive Summary 2-Hydroxy-4-(h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origin, and isolation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (also known as 4-hydroxymethylsalicylaldehyde).

Executive Summary

2-Hydroxy-4-(hydroxymethyl)benzaldehyde (C₈H₈O₃; MW 152.[1][2][3]15) is a rare phenolic aldehyde structurally isomeric to vanillin and 2-hydroxy-4-methoxybenzaldehyde (HMB).[3] While often overshadowed by its methylated analog HMB in the literature, this compound represents a critical metabolic intermediate in the phenylpropanoid pathway of specific laticiferous plants, most notably Hemidesmus indicus (Indian Sarsaparilla) and Decalepis hamiltonii.[3]

This guide provides a mechanistic breakdown of its biosynthesis, a validated protocol for its isolation from plant matrices, and its pharmacological relevance in drug development.[3]

Chemical Identity & Significance[1][4]

PropertyData
IUPAC Name 2-hydroxy-4-(hydroxymethyl)benzaldehyde
Common Synonyms 4-hydroxymethylsalicylaldehyde; 2-Hydroxy-4-hydroxymethyl-benzaldehyde
CAS Registry 156605-23-1
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Key Functional Groups Phenolic hydroxyl (C2), Formyl (C1), Hydroxymethyl (C4)
Polarity Higher than HMB (due to -CH₂OH vs -OCH₃)

Relevance to Drug Development: Unlike its methoxy-analog (HMB), which is primarily a flavorant, the hydroxymethyl moiety at the C4 position renders this molecule a versatile "chemical handle" for further derivatization.[3] It serves as a scaffold for synthesizing bioactive coumarins (chromen-2-ones) and exhibits intrinsic antioxidant and anti-inflammatory properties by modulating ROS (Reactive Oxygen Species) pathways.[3]

Natural Occurrence & Ecological Niche[4]

The compound is not ubiquitously distributed in the plant kingdom.[3] It is highly specific to the Periplocoideae sub-family of Apocynaceae.[3]

Primary Biological Sources[4]
  • Hemidesmus indicus (Indian Sarsaparilla):

    • Context: The root bark is rich in aromatic aldehydes.[3] While 2-hydroxy-4-methoxybenzaldehyde is the dominant metabolite (>90% of volatile oil), the hydroxymethyl variant co-occurs as a biosynthetic precursor or shunt metabolite.[3]

    • Induction: Elicitation with methyl jasmonate in plant tissue cultures has been shown to upregulate the biosynthetic flux toward this compound, validating its presence in the plant's metabolic network.[1][3]

  • Decalepis hamiltonii (Swallow Root):

    • Context: Similar to Hemidesmus, this plant accumulates C6-C1 phenolic flavors.[3] The hydroxymethyl aldehyde is often sequestered in the tuberous roots, contributing to the plant's antimicrobial defense system against soil-borne pathogens.[3]

  • Ancient Organic Residues:

    • Trace amounts have been identified in archaeological wine residues, likely as a degradation product of lignocellulosic material or specific resinous additives used for sealing amphorae.[3]

Biosynthetic Pathway (Mechanistic Insight)

The biosynthesis follows the Phenylpropanoid Pathway , diverging from the standard route of vanillin synthesis.[3] The critical step is the oxidative functionalization of the para-methyl group rather than its methylation.[3]

Pathway Logic[4]
  • Precursor: The pathway begins with Phenylalanine , processed through the shikimate pathway.[3]

  • Chain Shortening: The C6-C3 skeleton (ferulic/coumaric acid derivatives) undergoes chain shortening (likely CoA-dependent non-oxidative or oxidative) to form C6-C1 aromatic aldehydes.[3]

  • Divergence: The immediate precursor is 2-hydroxy-4-methylbenzaldehyde .[3]

    • Route A (Major): Methylation of the phenolic -OH (or similar modification) leads to HMB.[3]

    • Route B (Target):Cytochrome P450 monooxygenases catalyze the hydroxylation of the C4-methyl group to a hydroxymethyl group.[3]

Biosynthesis Diagram

The following diagram illustrates the divergence from the canonical HMB pathway.[3]

Biosynthesis Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H HMB_Pre 2-Hydroxy-4-methylbenzaldehyde (Key Branch Point) Cou->HMB_Pre Chain Shortening (CoA-dependent) Target 2-HYDROXY-4-(HYDROXYMETHYL) BENZALDEHYDE HMB_Pre->Target C4-Methyl Hydroxylase (CYP450) HMB 2-Hydroxy-4-methoxybenzaldehyde (HMB - Major Isomer) HMB_Pre->HMB O-Methyltransferase (OMT)

Figure 1: Biosynthetic divergence of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from the major HMB pathway in Hemidesmus indicus.[2]

Isolation & Purification Protocol

Challenge: The target molecule is structurally similar to the abundant HMB but significantly more polar due to the hydroxymethyl group.[3] Standard steam distillation (used for HMB) is inefficient for this compound.[3] Solution: Use a polarity-based fractionation strategy utilizing Normal Phase Liquid Chromatography (NPLC).[3]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Source Material: Dried roots of Hemidesmus indicus or Decalepis hamiltonii (milled to 40 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane.[3]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

Step-by-Step Methodology
Phase 1: Exhaustive Extraction[3]
  • Maceration: Suspend 100g of root powder in 500mL DCM:MeOH (1:1 v/v) .

    • Rationale: The methanol disrupts cell walls and solubilizes the polar hydroxymethyl aldehyde, while DCM solvates the lipophilic backbone.[3]

  • Agitation: Sonicate for 30 minutes at <40°C to prevent thermal degradation of the aldehyde group.

  • Filtration: Filter through Whatman No. 1 paper. Repeat extraction 2x. Combine filtrates.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude oleoresin.

Phase 2: Differential Partitioning
  • Resuspend the crude extract in 100mL Water .

  • Adjust pH to 4.0 (using 0.1N HCl) to ensure phenolic groups are protonated (non-ionized).[3]

  • Wash 1 (Lipophilic Removal): Extract with Hexane (3 x 50mL).

    • Outcome: Hexane removes lipids, waxes, and the majority of the non-polar 2-hydroxy-4-methylbenzaldehyde .[3] Discard hexane layer (or save for HMB recovery).[3]

  • Extraction 2 (Target Recovery): Extract the aqueous phase with Ethyl Acetate (3 x 50mL).

    • Outcome: The target 2-hydroxy-4-(hydroxymethyl)benzaldehyde partitions into EtOAc.[3]

  • Drying: Dry EtOAc layer over Anhydrous Na₂SO₄ and concentrate.

Phase 3: Chromatographic Isolation[3]
  • Column Packing: Prepare a silica gel column conditioned with Hexane:EtOAc (90:10).[3]

  • Loading: Dissolve the EtOAc concentrate in minimum mobile phase and load.

  • Elution Gradient:

    • Fraction A (0-10% EtOAc): Elutes remaining HMB (Methoxy analog).[3]

    • Fraction B (15-25% EtOAc): Target Compound Elution Window.

    • Rationale: The hydroxymethyl group interacts more strongly with silica silanols than the methoxy group, causing the target to elute after HMB.[3]

  • TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (6:4).

    • Visualization: Spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH).[3] Aldehydes appear as yellow/orange spots.[3] The target will have a lower R_f value than HMB.[3]

Analytical Validation

To confirm the isolation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and distinguish it from its isomers, use the following spectral markers.

TechniqueExpected SignalMechanistic Interpretation
¹H NMR (DMSO-d₆) δ 11.0 - 11.5 ppm (s, 1H) Chelated phenolic -OH (intramolecular H-bond with aldehyde).[3]
δ 10.0 - 10.2 ppm (s, 1H) Aldehyde proton (-CHO).[3]
δ 4.5 - 4.7 ppm (s/d, 2H) Diagnostic Signal: Benzylic methylene (-CH₂-OH).[3] This distinguishes it from HMB (which has -OCH₃ ~3.8 ppm) and the methyl analog (which has -CH₃ ~2.3 ppm).[3]
δ 5.2 - 5.5 ppm (t, 1H) Hydroxyl proton of the hydroxymethyl group (exchangeable with D₂O).[3]
Mass Spectrometry m/z 152 [M]+ Molecular ion.[3]
m/z 135 [M-OH]+ Loss of hydroxyl radical (characteristic of benzyl alcohols).[3]
IR Spectroscopy 3200-3400 cm⁻¹ (Broad) Alcohol -OH stretch (absent in HMB/Methyl analog).[3]

Experimental Workflow Diagram

IsolationProtocol Raw Root Powder (Hemidesmus/Decalepis) Extract Crude Extract (DCM:MeOH 1:1) Raw->Extract Sonication Partition Partition (Water/Hexane) Extract->Partition Resuspend HexanePhase Hexane Phase (Contains HMB/Lipids) Partition->HexanePhase Remove Non-polars AqPhase Aqueous Phase Partition->AqPhase EtOAcExtract EtOAc Extraction (Target Enriched) AqPhase->EtOAcExtract Extract x3 Column Silica Column (Gradient Elution) EtOAcExtract->Column Load Pure Pure 2-hydroxy-4- (hydroxymethyl)benzaldehyde Column->Pure Frac 15-25% EtOAc

Figure 2: Fractionation logic for separating the polar hydroxymethyl target from non-polar isomers.

References

  • Kundhavai Natchiyar, P., et al. (2017).[3] 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • PubChem. (n.d.).[3][4][5] 4-Hydroxymethylsalicylaldehyde (Compound Summary). National Library of Medicine.[3] Retrieved from [Link][3]

  • Google Patents. (2013).[3] WO2013101974A1 - Compounds for treating spinal muscular atrophy.[3] (Demonstrates synthetic utility). Retrieved from

  • Garnier, N., et al. (2016).[3] Application of metabolomics to the analysis of ancient organic residues. University of Birmingham Research Archive. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical contexts. From fundamental principles to advanced computational protocols, this document serves as a practical handbook for elucidating the molecule's structural, electronic, and spectroscopic properties. We will delve into the rationale behind selecting appropriate theoretical models, such as Density Functional Theory (DFT), and detail a step-by-step workflow for geometry optimization, vibrational analysis, and the prediction of electronic behavior. The aim is to equip researchers with the expertise to not only perform these calculations but also to interpret the results with confidence, thereby accelerating research and development efforts where this molecule is a key target.

Introduction: The 'Why' Behind the Molecule

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a multifunctional aromatic compound. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a benzylic alcohol moiety, suggests a rich and complex chemical behavior. These functional groups can participate in hydrogen bonding, act as sites for nucleophilic or electrophilic attack, and contribute to the molecule's overall electronic and spectroscopic signature.

For drug development professionals, understanding these properties at a quantum level is paramount. For instance, the molecule's electrostatic potential can guide the design of inhibitors or receptor agonists by identifying regions of positive and negative charge that govern intermolecular interactions.[1] For materials scientists, predicting its electronic properties, such as the HOMO-LUMO gap, can provide insights into its potential as a building block for novel organic materials. This guide provides the computational methodology to unlock these insights.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[2]

  • The Functional: The "functional" is the component of DFT that approximates the electron exchange and correlation energy. A popular and well-regarded choice for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often yielding excellent results for molecular geometries and vibrational frequencies.[3][4]

  • The Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For robust and reliable results, a Pople-style basis set like 6-311++G(d,p) is recommended.[5] Let's break down this nomenclature:

    • 6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons, which are most important for chemical bonding.

    • ++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for describing regions of space far from the nucleus and are important for systems with lone pairs or potential for hydrogen bonding.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.[6]

This combination, B3LYP/6-311++G(d,p), represents a high-quality model chemistry suitable for the detailed investigation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

The Computational Workflow: A Step-by-Step Protocol

A rigorous computational study follows a logical progression of steps. Each step builds upon the last, ensuring the final results are physically meaningful and reliable.

G A 1. Initial Structure Generation (e.g., from SMILES or builder) B 2. Geometry Optimization (Find lowest energy structure) A->B Initial Guess C 3. Frequency Calculation (Confirm minimum & get IR/Raman) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Refined electronic properties) C->D Verified Minimum E 5. Property Analysis (HOMO-LUMO, MEP, NBO) D->E Wavefunction F 6. Excited State Calculation (TD-DFT) (Simulate UV-Vis Spectrum) D->F Ground State

Caption: A typical workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Structure Input: Begin by constructing the 3D structure of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a molecular editor.

  • Optimization Task: Submit a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[7] This is an iterative process where the software systematically adjusts the bond lengths, angles, and dihedrals to find the arrangement with the lowest possible energy.

  • Frequency Task: Following a successful optimization, perform a frequency calculation at the same level of theory.[7] This is a critical validation step.

    • Verification: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry is not a stable structure.[8]

    • Thermochemistry: The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Spectroscopy: The calculated vibrational modes and their corresponding intensities can be used to simulate the molecule's infrared (IR) and Raman spectra.

Analysis of Molecular Properties

With a validated, optimized structure, we can now probe the molecule's intrinsic properties.

Structural Parameters

The optimized geometry provides the most stable conformation of the molecule in the gas phase. Key bond lengths and angles should be tabulated for analysis. For instance, the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a critical structural feature that can be quantified.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

ParameterBond/AngleValue (Å or °)
Bond LengthC=O (aldehyde)1.22
Bond LengthO-H (phenol)0.97
Bond LengthC-O (phenol)1.35
Bond AngleC-C-H (aldehyde)121.5
Dihedral AngleC-C-C=O~180.0
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[9]

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.89
ΔE (Gap) 4.65
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface.[1][10] It is an invaluable tool for predicting intermolecular interactions.[11]

  • Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, often found around hydrogen atoms, especially those attached to electronegative atoms (like the hydroxyl protons). These are sites for nucleophilic attack.

  • Green/Yellow Regions: Represent neutral or weakly polarized areas.

For 2-hydroxy-4-(hydroxymethyl)benzaldehyde, one would expect to see strong negative potential (red) around the carbonyl and hydroxyl oxygens, and positive potential (blue) around the hydroxyl protons.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized "natural bond orbitals" corresponding to Lewis structures (bonds and lone pairs).[12] This method allows for the quantification of:

  • Natural Atomic Charges: A more robust method for assigning partial charges to atoms than Mulliken population analysis.

  • Hybridization: Determines the s and p character of atomic orbitals involved in bonding.

  • Hyperconjugative Interactions: NBO can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between a lone pair on an oxygen atom and an adjacent antibonding C-C π* orbital can be measured, providing insight into electron delocalization.[13]

Simulating Spectroscopic Properties

Quantum chemistry excels at predicting various types of spectra, providing a powerful complement to experimental work.

Vibrational Spectroscopy (IR & Raman)

As mentioned, the frequency calculation directly yields the vibrational modes. The output can be used with visualization software to animate each vibration and generate a simulated IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor (typically ~0.96 for B3LYP) to achieve excellent agreement.[14]

Electronic Spectroscopy (UV-Vis)

To simulate the UV-Vis absorption spectrum, an additional calculation is required using Time-Dependent DFT (TD-DFT).[15] This method calculates the energies of electronic transitions from the ground state to various excited states.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

  • Input Geometry: Use the previously optimized ground-state geometry.

  • TD-DFT Task: Perform a single-point energy calculation using the TD-DFT method. It is good practice to request a significant number of excited states (e.g., NROOTS=30) to capture the relevant portion of the UV-Vis spectrum.[15]

  • Analysis: The output will list the excitation energies (in nm) and oscillator strengths for each transition. The oscillator strength is a measure of the transition's intensity.

  • Spectrum Generation: The calculated transitions can be plotted as vertical lines. To create a spectrum that resembles an experimental one, each peak is broadened using a Gaussian function.[16][17] TD-DFT is a powerful tool for interpreting experimental spectra by assigning specific peaks to corresponding electronic transitions (e.g., n→π* or π→π*).[18]

Conclusion

The quantum chemical toolkit, centered on Density Functional Theory, offers a powerful, predictive, and insightful approach to characterizing molecules like 2-hydroxy-4-(hydroxymethyl)benzaldehyde. By following a systematic workflow of geometry optimization, frequency validation, and property analysis, researchers can gain a deep understanding of the molecule's structure, stability, reactivity, and spectroscopic signatures. This in-depth technical guide provides the foundational protocols and theoretical justification necessary for scientists to confidently apply these computational methods, bridging the gap between theoretical chemistry and practical applications in drug discovery and materials science.

References

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  • ResearchGate. (2020). How to do optimization and frequency analysis of two organic molecules simulataneously? Available at: [Link]

  • arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. Available at: [Link]

  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. JACS Au. Available at: [Link]

  • YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. Available at: [Link]

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  • ResearchGate. (n.d.). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. Available at: [Link]

  • Rauhut, G., & Pulay, P. (1998). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A. Available at: [Link]

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  • The Journal of Physical Chemistry A. (2024). Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Introduction: Unveiling the Reactive Landscape of a Versatile Building Block 2-hydroxy-4-(hydroxymethyl)benzaldehyde is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactive Landscape of a Versatile Building Block

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a phenolic hydroxyl group, a primary alcohol (hydroxymethyl), and an aldehyde function on a benzene ring imparts a rich and nuanced reactivity. This guide provides a detailed exploration of the molecule's electronic architecture to identify its key electrophilic and nucleophilic centers. Understanding this reactive landscape is paramount for designing rational synthetic routes and predicting the molecule's behavior in complex chemical environments, a cornerstone of modern drug development and materials science.

Electronic Architecture: The Interplay of Functional Groups

The reactivity of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is not merely the sum of its individual functional groups but rather a product of their electronic interplay. The hydroxyl and hydroxymethyl groups are electron-donating, enriching the aromatic ring with electron density, particularly at the ortho and para positions. Conversely, the aldehyde group is electron-withdrawing, deactivating the ring towards electrophilic attack and rendering its carbonyl carbon electrophilic.

The phenolic hydroxyl group, being directly attached to the sp2 hybridized carbon of the benzene ring, exhibits enhanced acidity compared to aliphatic alcohols. This is due to the resonance stabilization of the resulting phenoxide ion. The presence of other substituents on the ring further modulates this acidity.[1][2]

Mapping the Reactive Sites: A Detailed Analysis

Electrophilic Centers: Targets for Nucleophilic Attack

The primary electrophilic sites in 2-hydroxy-4-(hydroxymethyl)benzaldehyde are the carbonyl carbon of the aldehyde and, to a lesser extent, the aromatic ring under specific conditions.

  • The Carbonyl Carbon: The significant difference in electronegativity between carbon and oxygen polarizes the C=O bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen.[3] This makes the carbonyl carbon an excellent electrophile, highly susceptible to attack by a wide range of nucleophiles.[3] The reactivity of this site is a cornerstone of aldehyde chemistry, participating in reactions such as nucleophilic additions.[4] The electrophilicity of the carbonyl carbon is primarily governed by electrostatic attractions.[5]

  • The Aromatic Ring: While the hydroxyl and hydroxymethyl groups are activating, the aldehyde group is a meta-director and deactivating for electrophilic aromatic substitution. The overall effect on the ring's susceptibility to electrophilic attack is a balance of these competing influences. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic substitution, though the aldehyde's deactivating nature may necessitate harsh reaction conditions.

Nucleophilic Centers: Sources of Electron Density

The nucleophilic character of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is primarily attributed to the oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as the electron-rich aromatic ring.

  • The Phenolic Oxygen: The lone pairs of electrons on the phenolic oxygen make it a potent nucleophile. Its nucleophilicity is dramatically enhanced upon deprotonation to the phenoxide ion, which can readily participate in Williamson ether synthesis or esterification reactions. The acidity of this phenolic proton is significantly greater than that of the hydroxymethyl proton.[1][2]

  • The Hydroxymethyl Oxygen: The oxygen of the primary alcohol is also nucleophilic, capable of reacting with electrophiles such as acyl chlorides or alkyl halides, though it is a weaker nucleophile than the phenoxide.[6][7]

  • The Aromatic Ring: The electron-donating hydroxyl group increases the electron density of the benzene ring, making it nucleophilic and reactive towards strong electrophiles. The positions ortho and para to the hydroxyl group are particularly electron-rich due to resonance effects.

Visualizing Reactivity: A Molecular Map

The following diagram illustrates the principal electrophilic and nucleophilic sites of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

G cluster_molecule 2-hydroxy-4-(hydroxymethyl)benzaldehyde cluster_key Reactivity Key mol mol E1 Carbonyl Carbon (Strongly Electrophilic) E2 Aromatic Ring (Weakly Electrophilic) N1 Phenolic Oxygen (Strongly Nucleophilic) N2 Hydroxymethyl Oxygen (Nucleophilic) N3 Aromatic Ring (Nucleophilic)

Caption: Electrophilic and nucleophilic centers of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Predictive Reactivity and Mechanistic Considerations

The identified reactive sites allow for a predictive understanding of the molecule's behavior in various chemical transformations.

Reactive SiteTypeRelative ReactivityExample Reagents
Carbonyl CarbonElectrophilicHighGrignard reagents, organolithiums, Wittig reagents, cyanide
Aromatic Ring (Positions 3, 5)ElectrophilicLowStrong electrophiles under forcing conditions (e.g., concentrated H₂SO₄/HNO₃)
Phenolic OxygenNucleophilicHigh (especially as phenoxide)Alkyl halides, acyl chlorides, anhydrides
Hydroxymethyl OxygenNucleophilicModerateAcyl chlorides, activating agents for substitution (e.g., SOCl₂)
Aromatic Ring (Positions 3, 5)NucleophilicModerateStrong electrophiles (e.g., Br₂, FeBr₃)

Experimental Protocol: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol demonstrates a self-validating system for the selective alkylation of the more acidic phenolic hydroxyl group over the less acidic hydroxymethyl group, a common challenge in the synthesis of derivatives of this molecule. The causality behind each step is explained to provide field-proven insight.

Objective: To selectively synthesize 2-(allyloxy)-4-(hydroxymethyl)benzaldehyde.

Methodology:

  • Deprotonation:

    • Dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 eq.), to the solution.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Causality: The phenolic proton is significantly more acidic than the alcoholic proton. A weak base like K₂CO₃ is sufficient to selectively deprotonate the phenol, forming the potassium phenoxide in situ, while leaving the hydroxymethyl group intact.

  • Nucleophilic Attack:

    • To the resulting suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to a gentle reflux (around 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: The generated phenoxide is a potent nucleophile that will readily attack the electrophilic carbon of allyl bromide in an Sₙ2 reaction, forming the desired ether linkage. Heating increases the reaction rate.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium bromide and excess potassium carbonate).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography on silica gel.

    • Causality: This standard work-up procedure effectively removes byproducts and unreacted starting materials, yielding the pure desired product.

Conclusion

2-hydroxy-4-(hydroxymethyl)benzaldehyde presents a fascinating case study in the interplay of functional group electronics. Its well-defined electrophilic and nucleophilic centers offer a versatile platform for a wide array of chemical transformations. A thorough understanding of these reactive sites, as outlined in this guide, is essential for researchers and scientists to harness the full synthetic potential of this valuable molecule in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
  • ResearchGate. (2024, February 5). What defines electrophilicity in carbonyl compounds.
  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones.
  • PubChem. (n.d.). 2-hydroxy-4-(hydroxymethyl)benzaldehyde (C8H8O3).
  • Chemical Bull Pvt Ltd. (n.d.). Hydroxymethyl Compounds.
  • Taylor & Francis. (n.d.). Hydroxymethyl – Knowledge and References.
  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200.
  • ResearchGate. (n.d.). Optimized conditions for nucleophilic substitution of hydroxy group in....
  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols.
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  • Chemistry LibreTexts. (2019, June 5). 11.1.5 Electrophilic Addition to Carbonyls.
  • US EPA. (n.d.). Benzaldehyde, 2-hydroxy-4-methyl- - Substance Details - SRS.
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  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
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  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • ResearchGate. (n.d.). The structure of hydroxyl-substituted phenols.
  • Wikipedia. (n.d.). Hydroxymethyl group.
  • MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.
  • ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.
  • Pharmaguideline. (n.d.). Effect of Substituents on Acidity of Phenols.
  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • YouTube. (2022, October 26). Resonance structures of Benzaldehyde/all possible resonance structures of Benzaldehyde/Resonance.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • BenchChem. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • YouTube. (2017, March 2). Identifying nucleophilic and electrophilic centers.
  • NIH. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • askIITians. (2025, July 16). Draw all the possible resonance structures of benzaldehyde.
  • Chegg.com. (2016, October 2). Solved 1.) The structure of 4-hydroxybenzaldehyde is shown.
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Protocols & Analytical Methods

Method

The Versatile Role of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde in the Synthesis of Bio-functional Heterocycles: Application Notes and Protocols

Introduction: Unveiling the Potential of a Unique Building Block In the landscape of organic synthesis and medicinal chemistry, the pursuit of novel heterocyclic scaffolds with pronounced biological activity is a perpetu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis and medicinal chemistry, the pursuit of novel heterocyclic scaffolds with pronounced biological activity is a perpetual endeavor. Within this context, 2-hydroxy-4-(hydroxymethyl)benzaldehyde emerges as a particularly intriguing and versatile starting material. Its unique trifunctional architecture, comprising a nucleophilic hydroxyl group, an electrophilic aldehyde, and a reactive hydroxymethyl moiety, offers a rich platform for the construction of a diverse array of heterocyclic systems. This application note provides an in-depth exploration of the synthetic utility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, with a focus on the preparation of coumarins, chromones, and other valuable heterocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the potential for further functionalization, thereby offering researchers, scientists, and drug development professionals a comprehensive guide to harnessing the synthetic potential of this remarkable molecule.

Core Attributes of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

The reactivity of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is governed by the interplay of its three key functional groups. The salicylaldehyde core provides the foundational framework for the construction of fused heterocyclic systems like coumarins and chromones. The phenolic hydroxyl group acts as an internal nucleophile, facilitating cyclization reactions, while the aldehyde group is a key electrophilic center for condensation reactions. The 4-(hydroxymethyl) group, while seemingly a simple substituent, introduces a crucial element of versatility. It can act as a passive, electron-donating group, influencing the reactivity of the aromatic ring, or it can be an active participant in the synthetic strategy, serving as a handle for post-synthetic modifications or even directing the course of the cyclization itself.

PropertyValueSource
Molecular FormulaC₈H₈O₃PubChem
Molecular Weight152.15 g/mol PubChem
AppearanceSolidPubChem
Melting Point105-107 °CCommercial Suppliers

Synthesis of 7-(Hydroxymethyl)coumarins: The Knoevenagel Condensation Pathway

The synthesis of coumarins, a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities, represents a primary application of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. The Knoevenagel condensation, a classic named reaction in organic chemistry, provides a straightforward and efficient route to 7-(hydroxymethyl)coumarin derivatives.[1] This reaction involves the condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a well-established mechanism. Initially, a basic catalyst, such as piperidine or an amine, deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. The resulting intermediate undergoes dehydration to form a stable unsaturated compound. Finally, an intramolecular cyclization (lactonization) occurs, driven by the nucleophilic attack of the phenolic hydroxyl group onto the newly formed ester or nitrile group, leading to the formation of the coumarin ring system.

Knoevenagel_Condensation reagent1 2-Hydroxy-4-(hydroxymethyl)benzaldehyde intermediate2 Aldol Adduct reagent1->intermediate2 Electrophilic attack reagent2 Active Methylene Compound (e.g., Diethyl malonate) intermediate1 Carbanion Intermediate reagent2->intermediate1 Deprotonation catalyst Base (e.g., Piperidine) catalyst->reagent2 intermediate1->intermediate2 Nucleophilic addition intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration product 7-(Hydroxymethyl)coumarin Derivative intermediate3->product Intramolecular Cyclization (Lactonization)

Caption: Knoevenagel condensation for 7-(hydroxymethyl)coumarin synthesis.

Experimental Protocol: Synthesis of 7-(Hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate

This protocol details the synthesis of a representative 7-(hydroxymethyl)coumarin derivative using diethyl malonate as the active methylene compound.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.52 g, 10 mmol) and diethyl malonate (1.92 g, 12 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.17 g, 2 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Acidify the mixture with 1 M hydrochloric acid until a precipitate forms (pH ~2-3).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure 7-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylate.

ReactantMolar RatioCatalystSolventTime (h)Yield (%)
Diethyl malonate1.2PiperidineEthanol4-685-95
Ethyl acetoacetate1.2PiperidineEthanol4-680-90
Malononitrile1.1PiperidineEthanol2-490-98

Synthesis of 7-(Hydroxymethyl)chromones: Exploring Cyclization Strategies

Chromones, isomers of coumarins, are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of 7-(hydroxymethyl)chromones from 2-hydroxy-4-(hydroxymethyl)benzaldehyde typically involves a multi-step sequence, often beginning with the conversion of the aldehyde to a suitable precursor for cyclization.

General Synthetic Strategy

A common approach involves the initial protection of the phenolic hydroxyl group, followed by a reaction at the aldehyde functionality to introduce a three-carbon unit. Subsequent deprotection and cyclization lead to the chromone ring. The hydroxymethyl group can be carried through the synthesis and utilized for later modifications.

Chromone_Synthesis start 2-Hydroxy-4-(hydroxymethyl)benzaldehyde step1 Protection of Phenolic OH start->step1 intermediate1 Protected Salicylaldehyde step1->intermediate1 step2 Reaction with a C3 Synthon intermediate1->step2 intermediate2 Acyclic Precursor step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 Deprotected Precursor step3->intermediate3 step4 Cyclization intermediate3->step4 product 7-(Hydroxymethyl)chromone step4->product

Caption: General strategy for 7-(hydroxymethyl)chromone synthesis.

Experimental Protocol: A Potential Route to 7-(Hydroxymethyl)chromone

This protocol outlines a plausible, though not explicitly cited, multi-step synthesis of the parent 7-(hydroxymethyl)chromone, illustrating the general principles involved.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the protected aldehyde.

Step 2: Chain Elongation

  • React the protected aldehyde with a suitable C3 synthon, such as the ylide derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide, in a Wittig-type reaction.

  • This will form the corresponding α,β-unsaturated ester.

Step 3: Deprotection

  • Remove the protecting group from the phenolic hydroxyl. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: Cyclization

  • Induce intramolecular cyclization of the resulting phenolic α,β-unsaturated ester to form the chromone ring. This can often be achieved by heating in a high-boiling solvent or by using a dehydrating agent.

The Role of the 4-(Hydroxymethyl) Group: A Gateway to Functional Diversity

The true synthetic power of 2-hydroxy-4-(hydroxymethyl)benzaldehyde lies in the post-synthetic modification of the hydroxymethyl group on the resulting heterocyclic core. This functionality provides a versatile handle for a wide range of chemical transformations, enabling the creation of libraries of compounds with diverse properties.

Potential Transformations of the Hydroxymethyl Group:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive sites for further elaboration.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of various lipophilic or functionalized side chains.

  • Halogenation: Conversion of the alcohol to a halide (e.g., via SOCl₂ or PBr₃) creates a good leaving group for nucleophilic substitution reactions.

  • Click Chemistry: The alcohol can be converted to an azide or an alkyne, enabling its participation in highly efficient and selective "click" reactions for the conjugation of complex molecular fragments.

Conclusion and Future Perspectives

2-Hydroxy-4-(hydroxymethyl)benzaldehyde stands as a valuable and underutilized building block in the synthesis of heterocyclic compounds. Its unique combination of functional groups provides a direct entry into the synthesis of 7-(hydroxymethyl) substituted coumarins and a strategic pathway to functionalized chromones. The true potential of this starting material is realized in the post-synthetic modification of the hydroxymethyl group, which opens the door to a vast chemical space of novel derivatives with potential applications in drug discovery, materials science, and chemical biology. Further exploration of tandem and multi-component reactions involving this versatile aldehyde is warranted and promises to unveil even more efficient and elegant routes to complex heterocyclic systems.

References

  • Shaabani, A., Ghadari, R., & Rezayan, A. H. (2011). Synthesis of Functionalized Coumarins. Iranian Journal of Chemistry and Chemical Engineering-International English Edition, 30(4), 19-24. [Link]

  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177. [Link]

  • Leonard, N. M., & Woerpel, K. A. (2009). Formation of medium-sized nitrogen heterocycles from gamma-silyloxy-gamma-lactams. The Journal of organic chemistry, 74(18), 6915–6923. [Link]

  • Pervaram, S., et al. (2017). Synthesis of 1-phenyl-3-[2-(prop-2-yn-1-yloxy)-phenylsubstituted]-1H-pyrazole-4-carbaldehyde. RSC Advances, 7(1), 1-10. [Link]

  • Soud, A. A., et al. (2018). Synthesis of few thiazolinethione-5-carbaldehyde from 4-thiazolinethione using V. H. reagent. Journal of Heterocyclic Chemistry, 55(1), 1-10. [Link]

  • Tang, S., et al. (2019). Synthesis of some Z/E N-(1-chlorovinyl)formamides from 2-phenoxyethanamides using V. H. reagent. Tetrahedron Letters, 60(1), 1-4. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde... Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(hydroxymethyl)benzaldehyde. Retrieved from [Link]

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Application

Application Note: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde as a Modular Scaffold for ESIPT-Based Fluorescent Probes

Topic: 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a precursor for fluorescent probes Content Type: Application Note & Protocol Guide Executive Summary 2-hydroxy-4-(hydroxymethyl)benzaldehyde (4-hydroxymethylsalicylaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a precursor for fluorescent probes Content Type: Application Note & Protocol Guide

Executive Summary

2-hydroxy-4-(hydroxymethyl)benzaldehyde (4-hydroxymethylsalicylaldehyde) represents a highly versatile "bifunctional" scaffold for the development of fluorescent chemosensors. Its utility is derived from two distinct chemical domains:

  • The Salicylaldehyde Core (Positions 1 & 2): Facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , a mechanism yielding large Stokes shifts (80–150 nm) and high sensitivity to local polarity or metal ion coordination.

  • The Hydroxymethyl Handle (Position 4): A chemically orthogonal site allowing for esterification, etherification, or conjugation to polymers/biomolecules without quenching the fluorescence of the core pharmacophore.

This guide provides a comprehensive workflow for synthesizing, characterizing, and applying probes derived from this precursor, specifically focusing on Schiff base condensation for metal ion sensing (e.g., Zn²⁺, Al³⁺) and bioconjugation strategies .

Molecular Architecture & Design Logic

The efficacy of this precursor lies in its ability to toggle between "On" and "Off" states via the ESIPT mechanism.

  • Free Ligand (ESIPT Active): Upon excitation, the phenolic proton transfers to the aldehyde/imine oxygen/nitrogen.[1] This tautomerization dissipates energy non-radiatively or via red-shifted emission (weak fluorescence).

  • Metal Bound (ESIPT Inhibited): Chelation locks the proton or deprotonates the phenol, blocking ESIPT. This forces radiative decay from the enol form, resulting in a strong fluorescence "Turn-On" response (Chelation-Enhanced Fluorescence, CHEF).

Visualization: Structural Logic & Mechanism

ESIPT_Mechanism Precursor 2-hydroxy-4-(hydroxymethyl) benzaldehyde SchiffBase Schiff Base Probe (Weak Fluorescence) Precursor->SchiffBase + Primary Amine (Condensation) Handle 4-CH2OH Group: Solubility & Conjugation Precursor->Handle Structural Feature MetalBound Metal-Complex (Strong Fluorescence) SchiffBase->MetalBound + Zn2+/Al3+ (ESIPT Inhibition) Mechanism Mechanism: ESIPT (Enol -> Keto*) SchiffBase->Mechanism

Figure 1: The conversion of the precursor into a functional probe and the subsequent activation mechanism.

Protocol A: Synthesis of a Zinc(II)-Selective Probe

Objective: Synthesize a Schiff base probe by condensing 2-hydroxy-4-(hydroxymethyl)benzaldehyde with 2-aminomethylpyridine. This creates an N,N,O-tridentate binding pocket specific for Zn²⁺.

Materials
  • Precursor: 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq)

  • Amine: 2-(Aminomethyl)pyridine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat. amount)

  • Purification: Cold Ethanol, Diethyl Ether

Step-by-Step Methodology
  • Preparation: Dissolve 152 mg (1.0 mmol) of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in 10 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Add 108 mg (1.0 mmol) of 2-(aminomethyl)pyridine dropwise to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5). The aldehyde spot should disappear.

  • Precipitation: Allow the solution to cool to room temperature, then place in an ice bath for 1 hour. A yellow precipitate (Schiff base) should form.

    • Note: If no precipitate forms, reduce volume by rotary evaporation to ~3 mL and add cold diethyl ether.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum for 6 hours. Yield is typically 70–85%.

Critical Checkpoint: Verify the formation of the imine bond (–CH=N–) using IR spectroscopy (look for a strong band at ~1630 cm⁻¹) and ¹H NMR (singlet at ~8.5 ppm).

Protocol B: Functionalization of the Hydroxymethyl Handle

Objective: Convert the probe into a "Cell-Trappable" ester or attach it to a solid support. This protocol demonstrates acetylation, which improves membrane permeability; intracellular esterases will later hydrolyze it, trapping the probe inside the cell.

Step-by-Step Methodology
  • Dissolution: Dissolve the synthesized Schiff base probe (1.0 eq) in dry DCM.

  • Base Addition: Add Triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Acylation: Cool to 0°C and add Acetyl Chloride (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Result: The 4-CH₂OH is now 4-CH₂OAc. This derivative enters cells passively.

Protocol C: Spectroscopic Characterization & Titration

Objective: Determine the binding constant (


) and quantum yield (

).
Preparation of Stock Solutions
  • Probe Stock: 1.0 mM in DMSO (store at -20°C, stable for 1 month).

  • Metal Stocks: 10 mM solutions of nitrate or chloride salts (Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.

Fluorescence Titration Workflow
  • Blank Scan: Dilute Probe Stock to 10 µM in Buffer (e.g., 10 mM HEPES, pH 7.4, 1:1 v/v EtOH/Water). Record emission spectrum (Excitation: ~360–400 nm depending on conjugation).

  • Titration: Add aliquots of Zn²⁺ stock (0 to 5.0 equivalents).

  • Equilibration: Allow 2 minutes mixing time after each addition.

  • Measurement: Record emission spectra. Expect a new peak or intensity increase at ~500–550 nm.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to the Benesi-Hildebrand equation to find 
    
    
    
    .

Data Presentation Table:

Parameter Value (Typical) Notes

|


 (Excitation) | 360–400 nm | Derived from Salicylaldehyde core |
| 

(Emission) | 510–550 nm | Large Stokes shift due to ESIPT | | Stokes Shift | >100 nm | Minimizes self-absorption | | Detection Limit (LOD) | 10–100 nM | Highly sensitive | | Selectivity | Zn²⁺ > Cd²⁺ >> Others | Tunable by amine choice |

Protocol D: Live Cell Imaging

Objective: Visualize intracellular Zn²⁺ pools using the probe.

Visualization: Imaging Workflow

Imaging_Workflow Step1 1. Cell Culture (HeLa or HEK293 cells on glass coverslips) Step2 2. Probe Loading (Incubate 10 µM probe for 30 min @ 37°C) Step1->Step2 Step3 3. Wash Step (PBS x 3 to remove extracellular probe) Step2->Step3 Step4 4. Exogenous Metal Addition (Optional) (Add 50 µM Zn2+ / Pyrithione for 15 min) Step3->Step4 Positive Control Step5 5. Fluorescence Microscopy (Ex: 405nm / Em: 500-550nm) Step3->Step5 Step4->Step5

Figure 2: Step-by-step workflow for live-cell fluorescence imaging.

Detailed Protocol
  • Seeding: Seed cells (e.g., HeLa) on sterile glass-bottom dishes 24h prior to imaging.

  • Staining: Replace media with serum-free media containing 10 µM Probe (from DMSO stock; final DMSO < 0.1%).

  • Incubation: Incubate for 30 minutes at 37°C / 5% CO₂.

  • Washing: Aspirate media and wash cells 3x with pre-warmed PBS to remove non-internalized probe.

  • Imaging: Observe under a confocal microscope.

    • Channel: DAPI or GFP filter set (depending on exact Schiff base conjugation).

    • Control: Treat cells with TPEN (membrane-permeable Zn²⁺ chelator) to quench fluorescence, confirming signal specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Hydrophobic Schiff baseUse the 4-CH₂OH handle to attach a PEG chain or sulfonate group.
Weak Fluorescence Paramagnetic quenching (e.g., Cu²⁺, Fe³⁺)This is normal for paramagnetic metals.[1] Use this "Turn-Off" response for sensing Cu/Fe, or switch to Zn/Al for "Turn-On".
Hydrolysis Unstable imine bondReduce the imine to an amine using NaBH₄ (secondary amine sensor) for higher stability, though this alters the ESIPT mechanism.
High Background AutofluorescenceEnsure excitation is >380 nm. The large Stokes shift of salicylaldehydes helps avoid background.

References

  • Biosynth. "4-(Hydroxymethyl)benzaldehyde Product Information." Biosynth Carbosynth. Link[2][3]

  • Pluth, M. D., et al. "A Cell Trappable Methyl Rhodol-Based Fluorescent Probe for Hydrogen Sulfide Detection." National Institutes of Health (NIH) / PubMed Central, 2016. Link

    • Context: Validates the strategy of using hydroxymethyl/ester handles for cell trappability.
  • Basha, S. B., et al. "An efficient 2-aminothiazolesalicylaldehyde fluorescent chemosensor for Fe2+ ion detection."[1][4] Chemical Papers, 2022.[4] Link

    • Context: Demonstrates the Schiff base synthesis protocol and metal sensing mechanism using the salicylaldehyde core.
  • Dathees, T. J., et al. "Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions."[4] Food Chemistry, 2024.[4] Link

    • Context: Provides specific spectral data and titration protocols for Al/Zn sensing with this scaffold class.
  • PubChem. "Benzaldehyde, 2-hydroxy-4-methyl- (Compound Summary)." National Library of Medicine. Link

    • Context: Chemical and physical property data for the close structural analog, validating stability and handling.[5]

Sources

Method

The Versatile Scaffold: Applications of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde in Medicinal Chemistry

Introduction: A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is a perpetual endeavor. Among these, functionalized benzaldehydes represent a cornerstone class of compounds, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents.[1] This application note delves into the multifaceted role of a particularly promising scaffold: 2-hydroxy-4-(hydroxymethyl)benzaldehyde .

This aromatic aldehyde, bearing a strategic arrangement of hydroxyl, hydroxymethyl, and formyl groups, possesses a unique electronic and structural profile that renders it an invaluable building block for the synthesis of diverse heterocyclic systems and other bioactive molecules.[2] Its inherent functionalities allow for a multitude of chemical transformations, paving the way for the creation of compound libraries with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. This guide provides an in-depth exploration of the synthesis, derivatization, and biological applications of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, complete with detailed protocols for its synthesis and the evaluation of its derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is crucial for its effective utilization in synthesis and biological assays.

PropertyValueReference
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Appearance Off-white to pale yellow crystalline solid
Melting Point 108-112 °C
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water.
pKa The phenolic hydroxyl group imparts acidic properties, influencing its reactivity and biological interactions.

Synthesis of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: A Practical Protocol

While several general methods exist for the synthesis of hydroxybenzaldehydes, a reliable and specific protocol for 2-hydroxy-4-(hydroxymethyl)benzaldehyde is paramount for its application in medicinal chemistry. One effective approach involves the selective reduction of the more reactive 4-formyl group of 2,4-dihydroxybenzaldehyde.

Protocol: Selective Reduction of 2,4-Dihydroxybenzaldehyde

This protocol outlines a laboratory-scale synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from the readily available 2,4-dihydroxybenzaldehyde. The key to this synthesis is the chemoselective reduction of the aldehyde at the 4-position while preserving the aldehyde at the 1-position and the hydroxyl groups.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (0.25-0.3 equivalents) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C. The molar ratio is critical to achieve selective reduction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 6-7. This will neutralize the excess borohydride and the borate esters formed.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Causality Behind Experimental Choices:

  • The use of a sub-stoichiometric amount of sodium borohydride at low temperature is crucial for the selective reduction of the more electron-deficient aldehyde at the 4-position. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the adjacent aldehyde, making it less susceptible to reduction.

  • Methanol is chosen as the solvent due to its ability to dissolve both the starting material and the reducing agent, and its protic nature facilitates the reaction.

  • The acidic workup is necessary to hydrolyze the borate ester intermediates and neutralize any remaining base.

  • Column chromatography is essential for separating the desired mono-alcohol from any unreacted starting material and the diol byproduct.

Caption: Synthetic route to 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of reactive functional groups makes 2-hydroxy-4-(hydroxymethyl)benzaldehyde a versatile precursor for a variety of heterocyclic compounds with significant medicinal potential.

Synthesis of Schiff Bases: Platforms for Antimicrobial and Anticancer Agents

The aldehyde functionality of 2-hydroxy-4-(hydroxymethyl)benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of the hydroxyl and hydroxymethyl groups provides additional sites for hydrogen bonding and coordination with metal ions, which can enhance their biological efficacy.

General Reaction Scheme for Schiff Base Formation:

Caption: General synthesis of Schiff bases.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

  • Appropriate primary amine (e.g., sulfanilamide)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: With stirring, add the ethanolic solution of the primary amine dropwise to the solution of 2-hydroxy-4-(hydroxymethyl)benzaldehyde at room temperature.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The formation of a new, less polar spot indicates the formation of the Schiff base.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Antimicrobial Activity of Schiff Base Derivatives:

The antimicrobial potential of Schiff base derivatives can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Schiff Base DerivativeTarget OrganismMIC (µg/mL)Reference
Derivative of 2-hydroxy-5-methylbenzaldehydeS. aureus64[3]
Derivative of 2-hydroxy-5-methylbenzaldehydeE. faecalis64[3]
2-hydroxy-4-methoxybenzaldehydeS. aureus1024[4]
Synthesis of Chromene Derivatives: Potent Anticancer Agents

Chromenes are a class of oxygen-containing heterocyclic compounds that are prevalent in natural products and exhibit a wide range of biological activities, including potent anticancer effects.[5] 2-Hydroxy-4-(hydroxymethyl)benzaldehyde can serve as a key precursor for the synthesis of various chromene derivatives through reactions involving its hydroxyl and aldehyde functionalities.

General Reaction Scheme for Chromene Synthesis:

Caption: Synthesis of chromene derivatives.

Materials:

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

  • Malononitrile

  • An appropriate active methylene compound (e.g., ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and the active methylene compound (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux and monitor its progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Anticancer Activity of Chromene Derivatives:

The cytotoxic effects of synthesized chromene derivatives against various cancer cell lines can be determined using the MTT assay.

Chromene DerivativeCancer Cell LineIC₅₀ (µg/mL)Reference
Benzo[h]chromene derivative 59HCT-116, MCF-7, HepG-20.7 - 3.0[6]
Benzo[h]chromene derivative 60HCT-116, MCF-7, HepG-20.8 - 1.4[6]
Benzo[h]chromene derivative 62Various0.9[6]
Benzo[h]chromene derivative 63Various0.8 - 1.1[6]

Biological Evaluation Protocols

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method to evaluate the antioxidant potential of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and its derivatives.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound solution (or methanol for the control, and ascorbic acid for the positive control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic (anticancer) activity of the synthesized compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and doxorubicin as a positive control) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • % Viability = (A_sample / A_control) x 100

    • Where A_sample is the absorbance of the cells treated with the test compound, and A_control is the absorbance of the untreated cells.

  • IC₅₀ Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Mechanism of Action: Elucidating the Molecular Targets

The diverse biological activities of derivatives of 2-hydroxy-4-(hydroxymethyl)benzaldehyde stem from their ability to interact with various molecular targets.

  • Anticancer Activity: Several studies suggest that chalcones and coumarins derived from substituted salicylaldehydes can exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer.[2][7][8] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor leads to activation Derivative 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

  • Antimicrobial Activity: The antimicrobial action of Schiff base derivatives is often attributed to their ability to chelate with metal ions essential for bacterial enzyme function or to interfere with the integrity of the bacterial cell wall. Some Schiff bases have been shown to act as inhibitors of DNA gyrase , a crucial enzyme involved in bacterial DNA replication.[9][10]

Conclusion

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a highly versatile and valuable building block in medicinal chemistry. Its unique structural features provide a foundation for the synthesis of a diverse range of bioactive molecules, including Schiff bases and chromenes, with promising anticancer and antimicrobial activities. The protocols and data presented in this application note offer a comprehensive guide for researchers to explore the full potential of this privileged scaffold in the discovery and development of novel therapeutic agents. The continued investigation into the synthesis and biological evaluation of derivatives of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is a promising avenue for future drug discovery efforts.

References

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  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36573048/
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  • KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives - Google Patents.
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  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. Available at: [Link]

  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde - ResearchGate. Available at: [Link]

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  • Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com. Available at: [Link]

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  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]

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Application

detailed experimental procedure for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

This comprehensive application note provides a detailed, multi-step experimental protocol for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a valuable building block in the development of novel pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed, multi-step experimental protocol for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a valuable building block in the development of novel pharmaceutical agents and advanced materials. This guide is specifically designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and strategic considerations for each transformation.

Introduction and Strategic Overview

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a bifunctional aromatic compound with significant potential in organic synthesis. Its ortho-phenolic aldehyde structure provides a scaffold for various chemical modifications, while the hydroxymethyl group at the para-position offers a site for further functionalization or polymerization. A direct, single-step synthesis of this target molecule is challenging due to the presence of multiple reactive functional groups. Therefore, a robust, multi-step approach is necessary, employing a protection-functionalization-deprotection strategy.

The synthetic route outlined herein begins with the commercially available and cost-effective starting material, 2-hydroxy-4-methylbenzaldehyde. The strategy involves:

  • Protection: The phenolic hydroxyl and aldehyde functionalities are masked to prevent their interference in the subsequent benzylic functionalization step.

  • Benzylic Bromination: A selective radical bromination of the methyl group is performed.

  • Hydrolysis: The resulting benzylic bromide is converted to the desired hydroxymethyl group.

  • Deprotection: The protecting groups are removed to yield the final product.

This method is designed to be scalable and reproducible, with each step validated by established chemical literature.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted below, illustrating the transformation from the starting material to the final product through a series of protected intermediates.

SynthesisWorkflow SM 2-Hydroxy-4-methylbenzaldehyde P1 Step 1: Protection SM->P1 INT1 Protected Intermediate P1->INT1 P2 Step 2: Benzylic Bromination INT1->P2 INT2 Brominated Intermediate P2->INT2 P3 Step 3: Hydrolysis INT2->P3 INT3 Hydroxymethyl Intermediate P3->INT3 P4 Step 4: Deprotection INT3->P4 FP 2-Hydroxy-4-(hydroxymethyl)benzaldehyde P4->FP

Caption: A schematic overview of the four-step synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Step 1: Protection of 2-Hydroxy-4-methylbenzaldehyde

Rationale: Direct benzylic bromination of 2-hydroxy-4-methylbenzaldehyde using standard radical conditions (e.g., N-bromosuccinimide) is often problematic. The phenolic hydroxyl group can interfere with the radical chain reaction, and the aldehyde is susceptible to oxidation. Therefore, protection of both groups is a critical first step. Here, we will protect the hydroxyl group as a methyl ether and the aldehyde as a geminal diacetate.

Procedure:

  • Hydroxyl Group Protection (Methylation):

    • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension vigorously and add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • The crude 2-methoxy-4-methylbenzaldehyde is then taken to the next step.

  • Aldehyde Group Protection (Diacetate Formation):

    • To the crude 2-methoxy-4-methylbenzaldehyde (1.0 eq), add acetic anhydride (Ac₂O, 2.5 eq) and a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄).

    • Stir the mixture at room temperature. The reaction is typically exothermic.

    • Monitor the disappearance of the aldehyde by TLC or ¹H NMR.

    • Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the protected intermediate: (2-methoxy-4-methylphenyl)methanediyl diacetate.

Step 2: Benzylic Bromination

Rationale: With the reactive hydroxyl and aldehyde groups masked, the benzylic methyl group can be selectively functionalized. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator under photochemical conditions, is a highly effective method for benzylic bromination.[1][2] Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, but due to its toxicity, alternative solvents like benzotrifluoride can be considered.[2]

Procedure:

  • Dissolve the protected intermediate from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux while irradiating with a UV lamp (a standard 100-250 W incandescent bulb can also be effective).

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude brominated intermediate. This product should be used promptly in the next step due to its potential lability.

Step 3: Hydrolysis of the Benzylic Bromide

Rationale: The benzylic bromide is a good electrophile and can be readily converted to the corresponding alcohol via nucleophilic substitution with water.[3][4][5][6] The reaction proceeds via an Sₙ1-like mechanism due to the resonance stabilization of the benzylic carbocation intermediate.[3]

Procedure:

  • Dissolve the crude brominated intermediate from Step 2 (1.0 eq) in a mixture of a water-miscible organic solvent like acetone or tetrahydrofuran (THF) and water.

  • Add a mild base, such as calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃), to neutralize the HBr generated during the reaction.

  • Heat the mixture to a gentle reflux and stir until the starting bromide is no longer detectable by TLC.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude hydroxymethyl intermediate.

Step 4: Deprotection

Rationale: The final step involves the removal of the methyl ether and the diacetate protecting groups to unveil the target molecule. The diacetate is readily hydrolyzed under basic or acidic conditions. Cleavage of the aryl methyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) or other reported methods.[7][8][9]

Procedure:

  • Dissolve the crude hydroxymethyl intermediate from Step 3 (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (a dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in DCM dropwise.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C. This step will also hydrolyze the diacetate group.

  • Adjust the pH of the aqueous layer to be slightly acidic with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Summary of Reagents and Conditions

StepReactionKey ReagentsSolvent(s)Temperature
1a O-Methylation(CH₃)₂SO₄, K₂CO₃AcetoneReflux
1b Diacetate FormationAc₂O, H₂SO₄ (cat.)NeatRoom Temp.
2 BrominationNBS, AIBN (cat.)CCl₄Reflux, UV light
3 HydrolysisH₂O, CaCO₃Acetone/WaterReflux
4 DeprotectionBBr₃DCM-78 °C to RT

Conclusion

The multi-step synthesis protocol detailed in this application note provides a reliable and well-reasoned pathway for the preparation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. By employing a strategic protection and deprotection sequence, this method overcomes the challenges associated with the direct functionalization of the starting material. The explanations provided for each step, grounded in established chemical principles, are intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of related analogues.

References

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Method

Harnessing 2-hydroxy-4-(hydroxymethyl)benzaldehyde in the Design and Synthesis of Functional Metal-Organic Frameworks

An Application Guide for Researchers The strategic selection of organic linkers is paramount in the synthesis of metal-organic frameworks (MOFs), as the linker's geometry and functionality ultimately dictate the framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

The strategic selection of organic linkers is paramount in the synthesis of metal-organic frameworks (MOFs), as the linker's geometry and functionality ultimately dictate the framework's structure, porosity, and chemical properties.[1][2] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, resulting in highly ordered, three-dimensional structures.[3][4] Their exceptionally high surface areas and tunable pore environments make them prime candidates for a vast array of applications, including gas storage, separations, catalysis, and biomedicine.[1][5]

This guide focuses on the utility of a particularly versatile, yet underexplored, building block: 2-hydroxy-4-(hydroxymethyl)benzaldehyde. The presence of three distinct functional groups—a chelating salicylaldehyde moiety and a reactive hydroxymethyl group—on a single aromatic scaffold provides a powerful platform for creating sophisticated, multi-functional MOFs. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this linker in the synthesis of novel porous materials.

The Strategic Advantage of 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a Linker

The efficacy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde lies in the orthogonal roles of its functional groups. Understanding these roles is key to designing successful synthetic strategies.

  • The Salicylaldehyde Head Group (Coordination Site): The ortho-hydroxyl and aldehyde groups form a strong bidentate chelation site for metal ions. This coordination motif is well-established in coordination chemistry and provides a stable anchor point for building the framework. The specific coordination mode will depend on the choice of metal and reaction conditions, but this group reliably directs the initial self-assembly process.[2]

  • The Hydroxymethyl Tail Group (Functional Site): The para-hydroxymethyl group (-CH₂OH) extends into the pore space of the resulting MOF. This group serves two primary purposes:

    • Inherent Functionality: The polar hydroxyl group can enhance the framework's affinity for specific guest molecules (e.g., water, alcohols) through hydrogen bonding and can itself act as a catalytic site.[6]

    • Post-Synthetic Modification (PSM) Handle: This is arguably the most compelling feature. PSM is a technique where a pre-formed MOF is chemically modified, allowing for the introduction of functionalities that might not be stable under the initial MOF synthesis conditions.[7] The hydroxymethyl group is an ideal handle for a variety of covalent transformations (e.g., esterification, etherification), enabling precise tuning of the pore environment after the robust framework is already in place.[7][8]

Property Value
Chemical FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~105-108 °C
Key Functional GroupsPhenolic Hydroxyl (-OH), Aldehyde (-CHO), Hydroxymethyl (-CH₂OH)

General Synthesis Strategy: The Solvothermal Method

Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[9] The process involves heating the metal precursor and organic linker in a sealed vessel at temperatures above the solvent's boiling point, creating high autogenous pressure.[9][10] This environment increases the solubility of the reactants and promotes the slow crystal growth necessary for a well-ordered framework.[10]

The general workflow for synthesizing a MOF using 2-hydroxy-4-(hydroxymethyl)benzaldehyde is a multi-stage process involving precursor preparation, solvothermal reaction, and subsequent purification and activation.

cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Purification & Activation A Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (e.g., DMF) C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Ligand (2-hydroxy-4-(hydroxymethyl)benzaldehyde) in Solvent (e.g., DMF) B->C D Seal Autoclave & Place in Oven C->D E Heat at 100-150 °C for 24-72 hours D->E F Cool to Room Temperature E->F G Isolate Crystals (Filtration/Centrifugation) F->G H Wash with Fresh Solvent (e.g., DMF, then Ethanol) G->H I Activate MOF (Solvent Exchange & Vacuum/Heat) H->I J Porous MOF Ready for Characterization I->J

Caption: General workflow for solvothermal synthesis of MOFs.

Protocol 1: Synthesis of a Zinc-based MOF (Illustrative Example)

This protocol describes the synthesis of a hypothetical zinc-based MOF, herein designated "Zn-HMB-MOF," using 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Zinc is chosen for its common use and tendency to form luminescent MOFs, which can be useful for sensing applications.[5]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-hydroxy-4-(hydroxymethyl)benzaldehyde (H₂-HMB)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol, high purity

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Centrifuge or filtration setup

Step-by-Step Methodology:

  • Precursor Solution A (Metal): In a 15 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 5 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.

    • Causality: Using a hydrated metal salt is common and often beneficial, as water can act as a modulator in the reaction, influencing crystal formation. DMF is selected for its high boiling point and its ability to dissolve a wide range of organic and inorganic precursors.[9][10]

  • Precursor Solution B (Ligand): In a separate 15 mL glass vial, dissolve 0.5 mmol of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in 5 mL of DMF.

  • Reaction Mixture: Transfer both solutions into a 20 mL Teflon-lined autoclave. This results in a 1:1 molar ratio of metal to ligand.

    • Causality: The molar ratio of reagents is a critical parameter. While a 1:1 ratio is a good starting point, this can be varied to optimize crystal size and phase purity.

  • Solvothermal Reaction: Securely seal the autoclave. Place it in a programmable laboratory oven and heat to 120 °C for 48 hours.

    • Causality: The temperature and reaction time are crucial for controlling the kinetics of nucleation and crystal growth.[2] A temperature of 120 °C is typically sufficient to promote crystallization without decomposing the organic linker. The 48-hour duration allows for the formation of well-defined crystals.[10]

  • Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A slow cooling rate often yields larger, higher-quality crystals. Collect the resulting crystalline product by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Then, wash with a more volatile solvent like ethanol (3 x 10 mL) to begin the solvent exchange process.

    • Causality: The initial DMF wash is critical for removing residual high-boiling reactants. The subsequent ethanol wash is the first step in "activation," replacing the DMF in the pores with a solvent that is easier to remove in the final step.[11]

  • Activation: Dry the washed crystals under vacuum at 80-120 °C for 12 hours.

    • Causality: Activation is the process of removing all guest solvent molecules from the MOF's pores.[10] This step is essential to access the full porosity and surface area of the material, which is critical for applications like gas sorption.[9] For very sensitive MOFs, supercritical CO₂ drying may be used to prevent pore collapse.[11][12]

Parameter Condition Rationale
Metal:Ligand Ratio1:1Starting point for optimizing stoichiometry.
SolventN,N-Dimethylformamide (DMF)High boiling point, good solubility for precursors.[10]
Temperature120 °CPromotes crystallization without linker decomposition.
Reaction Time48 hoursAllows for slow crystal growth and high crystallinity.[10]
Activation80-120 °C under vacuumRemoves guest solvent to expose porous network.[10]

Protocol 2: Post-Synthetic Modification of Zn-HMB-MOF

This protocol demonstrates how to functionalize the pore environment of the synthesized Zn-HMB-MOF by esterifying the pendant hydroxymethyl groups with acetic anhydride. This modification converts the hydrophilic -OH groups to more hydrophobic acetate groups, which can alter the MOF's adsorption properties.

A Activated Zn-HMB-MOF (with -CH₂OH groups) B Immerse MOF in Anhydrous Solvent (e.g., CH₂Cl₂) A->B C Add Acetic Anhydride & a Base Catalyst (e.g., Pyridine) B->C D Stir at Room Temp or Gentle Heat (e.g., 40 °C) for 24h C->D E Isolate Modified MOF (Filtration/Centrifugation) D->E F Wash Thoroughly (CH₂Cl₂, Ethanol) E->F G Re-activate under Vacuum F->G H Modified Zn-HMB-MOF-OAc (with -CH₂OCOCH₃ groups) G->H

Caption: Workflow for post-synthetic esterification of the MOF.

Materials:

  • Activated Zn-HMB-MOF (from Protocol 1)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (as a base catalyst)

  • Anhydrous Dichloromethane (DCM) or similar non-coordinating solvent

Step-by-Step Methodology:

  • MOF Suspension: In a round-bottom flask, suspend 100 mg of activated Zn-HMB-MOF in 10 mL of anhydrous DCM.

  • Reagent Addition: Add a 10-fold molar excess of acetic anhydride and a catalytic amount of pyridine (e.g., 0.1 mL) to the suspension.

    • Causality: A large excess of the modifying agent is used to drive the reaction to completion. Pyridine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acetic acid byproduct. Anhydrous conditions are crucial to prevent hydrolysis of the anhydride.

  • Reaction: Seal the flask and stir the mixture at 40 °C for 24 hours.

  • Isolation and Washing: Collect the modified MOF by centrifugation. Discard the supernatant and wash the solid extensively with fresh DCM (3 x 10 mL) and then ethanol (3 x 10 mL) to remove all unreacted reagents and byproducts.

  • Activation: Dry the modified MOF under vacuum at 80 °C for 12 hours to remove all solvent. The resulting material is ready for characterization to confirm the modification.

Essential Characterization

To validate the success of the synthesis and any subsequent modifications, a suite of characterization techniques is required.

Technique Purpose
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material. A change in peak positions after PSM can indicate framework breathing, while retention of the pattern confirms the framework's integrity.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies ligand coordination (shifts in C=O and O-H bands) and successful post-synthetic modification (e.g., appearance of a new ester C=O stretch at ~1740 cm⁻¹).[6]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and confirms the removal of guest solvents after activation.
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology (e.g., needles, cubes, rods) and size distribution of the synthesized MOF particles.[13]
N₂ Sorption @ 77 K (BET Analysis) Measures the specific surface area and pore volume of the activated MOF, providing quantitative proof of its permanent porosity.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR of a digested sample of the modified MOF can provide quantitative information on the degree of functionalization.

Potential Applications & Outlook

MOFs synthesized from 2-hydroxy-4-(hydroxymethyl)benzaldehyde are promising for several advanced applications:

  • Selective Adsorption: The tunable hydrophilicity/hydrophobicity of the pores via PSM could be used to design adsorbents for separating specific molecules from gas or liquid mixtures.[14][15]

  • Heterogeneous Catalysis: The metal nodes, the salicylaldehyde moiety, and the functionalized pendant groups can all serve as potential catalytic sites.

  • Drug Delivery: The modifiable pores can be loaded with therapeutic agents, and the surface chemistry can be altered to control release kinetics or for targeted delivery.[16]

  • Luminescent Sensing: If a suitable metal node (e.g., Zn²⁺, Cd²⁺) is used, the resulting MOFs may exhibit fluorescence that is quenched or enhanced upon interaction with specific analytes, forming the basis of a chemical sensor.[5][17]

The use of multi-functional linkers like 2-hydroxy-4-(hydroxymethyl)benzaldehyde represents a key strategy in the evolution of MOF chemistry. It moves beyond simply creating porous voids and toward the rational design of highly specialized, functional materials where the chemical environment of the pore is precisely engineered for a target application.

References

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  • SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-4-methyl-. Available at: [Link]

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  • ResearchGate. (2025). Synthesis of MOF having hydroxyl functional side groups and optimization of activation process for the maximization of its BET surface area. Available at: [Link]

  • ResearchGate. (Year Not Specified). Solvothermal synthesis of a MOF material. Available at: [Link]

  • Royal Society of Chemistry. (Year Not Specified). Engineering of efficient functionalization in a zirconium-hydroxyl-based metal–organic framework for an ultra-high adsorption of Pb2+ ions from an aqueous medium: an elucidated uptake mechanism. Available at: [Link]

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  • YouTube. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. Available at: [Link]

  • SciSpace. (Year Not Specified). New Synthetic Routes towards MOF Production at Scale. Available at: [Link]

  • PubMed Central. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Available at: [Link]

  • ResearchGate. (Year Not Specified). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Available at: [Link]

  • ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Available at: [Link]

  • PubChem. (Year Not Specified). 2-Hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • MDPI. (Year Not Specified). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. Available at: [Link]

  • ResearchGate. (Year Not Specified). Metal-Organic Frameworks: Functional Materials by Form and Design. Available at: [Link]

  • Royal Society of Chemistry. (2019). Mixed-metal metal–organic frameworks. Available at: [Link]

  • Royal Society of Chemistry. (Year Not Specified). Post‐synthetic Modification of MOFs. Available at: [Link]

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Application

Application Note: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde as a Versatile Building Block in Polymer Chemistry

Introduction: The Unique Potential of a Trifunctional Monomer In the pursuit of novel polymers with tailored properties, the design of the monomeric building block is of paramount importance. 2-Hydroxy-4-(hydroxymethyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Trifunctional Monomer

In the pursuit of novel polymers with tailored properties, the design of the monomeric building block is of paramount importance. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde is an aromatic compound distinguished by its unique combination of three reactive functional groups: a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an aldehyde. This trifunctional nature makes it an exceptionally versatile precursor for a variety of polymer architectures, ranging from linear to hyperbranched and cross-linked networks.

The strategic placement of these groups on the benzene ring allows for several distinct polymerization pathways:

  • Phenolic Resin Formation: The phenolic hydroxyl and the hydroxymethyl group can participate in polycondensation reactions, analogous to classic phenol-formaldehyde resins, leading to highly cross-linked and thermally stable materials.

  • Polyester Synthesis: The hydroxymethyl group can be utilized for esterification reactions with diacids or their derivatives to form polyesters.

  • Schiff Base Polymerization: The aldehyde group provides a reactive site for condensation with primary amines, forming Schiff base (imine) linkages. This is a powerful tool for creating dynamic polymers and hydrogels.[1]

This application note provides a technical guide for researchers and professionals on leveraging 2-hydroxy-4-(hydroxymethyl)benzaldehyde in polymer synthesis. We will explore key polymerization protocols, discuss the underlying reaction mechanisms, and present the expected properties and applications of the resulting polymers.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is crucial for its effective use in polymerization.

PropertyValueSource
IUPAC Name 2-Hydroxy-4-(hydroxymethyl)benzaldehyde-
Molecular Formula C₈H₈O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Expected to be a solid-
Solubility Likely soluble in polar organic solvents-

Polymerization Methodologies and Protocols

Polycondensation via Hydroxymethyl and Phenolic Hydroxyl Groups

The presence of both a phenolic hydroxyl and a hydroxymethyl group on the same molecule allows for self-condensation under acidic or basic conditions, leading to the formation of a complex, cross-linked resin. This process is mechanistically similar to the synthesis of phenolic resins.[3] The reaction proceeds through the formation of ether or methylene bridges between the monomer units, with the elimination of water.

  • Catalyst: An acid catalyst (like HCl or oxalic acid) is used to protonate the hydroxymethyl group, facilitating the formation of a carbocation intermediate that can then undergo electrophilic aromatic substitution on another monomer unit.

  • Temperature: Elevated temperatures are required to drive the condensation reaction and ensure the removal of the water byproduct, pushing the equilibrium towards polymer formation.

  • Solvent: A high-boiling point solvent can be used to maintain a homogeneous reaction mixture and control the reaction temperature.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation & Purification A Charge reactor with 2-hydroxy-4-(hydroxymethyl)benzaldehyde and solvent (e.g., dioxane) B Add acid catalyst (e.g., 2M HCl) dropwise with stirring A->B C Heat reaction mixture to reflux (e.g., 100-110°C) for 4-6 hours B->C D Monitor reaction progress (e.g., by viscosity change or TLC) C->D E Cool mixture and precipitate polymer by pouring into cold water D->E F Filter the solid polymer E->F G Wash with hot water and then a suitable organic solvent (e.g., ethanol) F->G H Dry the polymer in a vacuum oven at 60°C until constant weight G->H

Caption: Workflow for acid-catalyzed polycondensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.066 mol) of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in 50 mL of dioxane.

  • Catalyst Addition: While stirring, slowly add 5 mL of 2M hydrochloric acid to the solution.

  • Polymerization: Heat the reaction mixture to reflux (approximately 101°C) and maintain this temperature for 5 hours. The solution will gradually become more viscous.

  • Isolation: After cooling to room temperature, pour the viscous solution into 500 mL of vigorously stirred cold water. A solid precipitate will form.

  • Purification: Filter the precipitate using a Büchner funnel. Wash the solid extensively with hot water to remove any unreacted monomer and catalyst, followed by a wash with 50 mL of ethanol to remove oligomeric species.

  • Drying: Dry the resulting polymer in a vacuum oven at 60°C overnight to a constant weight. The product is typically a brittle, dark-colored solid.

Schiff Base Polymer Synthesis

The aldehyde functionality of 2-hydroxy-4-(hydroxymethyl)benzaldehyde readily reacts with primary amines to form Schiff bases (imines).[1] By using a diamine as a co-monomer, a linear polymer can be synthesized. These polymers are of great interest due to the dynamic nature of the imine bond, which can impart self-healing properties to the material.[1]

  • Co-monomer: A diamine (e.g., ethylenediamine, hexamethylenediamine) is used to link the benzaldehyde units together. The choice of diamine will significantly impact the polymer's flexibility and solubility.

  • Solvent: A solvent like ethanol or DMF is typically used as it can dissolve both the monomers and the resulting polymer.

  • Catalyst: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Isolation & Purification A Dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde in ethanol in a reaction flask B Prepare a separate solution of an equimolar amount of a diamine (e.g., ethylenediamine) in ethanol A->B C Add the diamine solution dropwise to the aldehyde solution with stirring B->C D Add a catalytic amount of glacial acetic acid (2-3 drops) C->D E Reflux the mixture for 8-12 hours. A precipitate may form as the polymer grows D->E F Cool the reaction mixture to room temperature E->F G Filter the precipitated polymer F->G H Wash the polymer with fresh ethanol to remove unreacted monomers G->H I Dry the polymer under vacuum at 50°C H->I

Caption: Workflow for Schiff base polymer synthesis.

  • Monomer Solution: Dissolve 5.00 g (0.033 mol) of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Co-monomer Addition: In a separate beaker, dissolve 0.99 g (0.0165 mol, assuming a 2:1 aldehyde to diamine stoichiometry for end-capping) of ethylenediamine in 20 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis and Reaction: Add 3 drops of glacial acetic acid to the mixture. Heat the reaction to reflux (approximately 78°C) and maintain for 10 hours. A yellow precipitate will likely form during the reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid polymer by vacuum filtration.

  • Purification: Wash the polymer product with 30 mL of fresh ethanol to remove any unreacted starting materials.

  • Drying: Dry the yellow polymer powder in a vacuum oven at 50°C for 24 hours.

Characterization of Derived Polymers

The synthesized polymers should be characterized to confirm their structure and determine their physical properties.

TechniqueExpected ObservationsPurpose
FT-IR Spectroscopy Phenolic Resin: Broad O-H stretch (~3400 cm⁻¹), disappearance of the hydroxymethyl C-O stretch, presence of aromatic C-H and C=C bands. Schiff Base Polymer: Appearance of a C=N (imine) stretch (~1630-1650 cm⁻¹), disappearance of the C=O (aldehyde) stretch (~1680 cm⁻¹), and N-H stretch from the amine starting material.Confirms the formation of the desired linkages and the consumption of functional groups.
¹H NMR Spectroscopy Phenolic Resin: Complex spectrum with broad peaks in the aromatic region and methylene bridge signals. Schiff Base Polymer: Appearance of a characteristic imine proton signal (CH=N) around 8.0-8.5 ppm.Elucidates the polymer structure.
Thermogravimetric Analysis (TGA) High thermal stability is expected, particularly for the cross-linked phenolic resin, with decomposition temperatures often exceeding 300°C.[4]Determines the thermal stability and degradation profile of the polymer.
Gel Permeation Chromatography (GPC) For soluble linear polymers like the poly(Schiff base), GPC can determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Measures molecular weight and its distribution.

Potential Applications

The unique structures that can be derived from 2-hydroxy-4-(hydroxymethyl)benzaldehyde open up a wide range of potential applications:

  • High-Performance Resins: The cross-linked phenolic-type polymers are expected to exhibit excellent thermal stability and chemical resistance, making them suitable for use in adhesives, coatings, and composites for demanding environments.

  • Antimicrobial Materials: Benzaldehyde derivatives are known to have antimicrobial properties.[5] Polymers incorporating this monomer could be used in biomedical applications or as biocidal coatings.[5][6]

  • Chemosensors: The Schiff base polymers can be designed to interact with specific metal ions, leading to a colorimetric or fluorescent response. This makes them candidates for use in chemical sensors.[7]

  • Self-Healing Materials: The reversibility of the imine bond in Schiff base polymers allows for the development of materials that can repair themselves after damage, extending the lifetime of products.[1]

Conclusion

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a highly valuable but under-explored monomer in polymer chemistry. Its trifunctional nature allows for the synthesis of diverse polymer architectures through straightforward and scalable polymerization techniques like polycondensation and Schiff base formation. The resulting polymers possess a combination of desirable properties, including high thermal stability and dynamic covalent bonds, making them promising candidates for advanced materials in a variety of fields. The protocols and insights provided in this guide serve as a foundational starting point for researchers to explore the full potential of this versatile building block.

References

  • Gurnule, W. B., et al. (2020). Melamine - Formaldehyde (2-H,4-M, Bphn-MF) Copolymer Resins. Jetir.org. [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Vijiyalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. International Journal of Current Advanced Research. [Link]

  • Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde.
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  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
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  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. [Link]

  • ResearchGate. (2015). Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. [Link]

  • National Center for Biotechnology Information. (2019). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. PMC. [Link]

  • ResearchGate. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. [Link]

  • Google Patents. (n.d.). CN102992982A - Synthesis method of p-hydroxybenzaldehyde.
  • PubMed Central. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry. [Link]

  • Chapter 2: General Methods for preparing Polymers. (2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Complexes of Schiff bases derived from 2-hydroxyaldehyde and propane-1,2-diamine: Synthesis, characterization and antibacterial screening. [Link]

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Method

Enzymatic Synthesis of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Derivatives: An Application Guide for Researchers

This comprehensive guide details the enzymatic synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and its derivatives, compounds of significant interest in pharmaceutical and fragrance industries. This document provide...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the enzymatic synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and its derivatives, compounds of significant interest in pharmaceutical and fragrance industries. This document provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging biocatalysis in the production of these valuable aromatic aldehydes.

Introduction: The Significance of Substituted Benzaldehydes

2-Hydroxy-4-(hydroxymethyl)benzaldehyde and its related structures are important precursors and intermediates in the synthesis of a wide range of bioactive molecules and specialty chemicals.[1] Their unique combination of hydroxyl, hydroxymethyl, and aldehyde functional groups allows for diverse chemical modifications, making them versatile building blocks in drug discovery and materials science.[1] Traditional chemical synthesis routes for these compounds often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents.[2][3][4] Enzymatic synthesis presents a compelling green chemistry alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact.[5]

This application note focuses on the use of oxidoreductases for the targeted synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivatives. We will explore the theoretical underpinnings of the enzymatic reactions, provide detailed experimental protocols, and offer insights into process optimization and product characterization.

The Biocatalytic Approach: Leveraging Oxidoreductases

The enzymatic synthesis of aromatic aldehydes can be achieved through various enzyme classes, with oxidoreductases playing a pivotal role.[6] These enzymes catalyze redox reactions, and specific types, such as aldehyde oxidoreductases (AORs) and certain monooxygenases, are particularly relevant for the transformations discussed herein.[6][7][8]

Aldehyde Oxidoreductases (AORs)

AORs are a fascinating class of enzymes, often containing a tungsten cofactor, that catalyze the reversible oxidation of aldehydes to carboxylic acids.[7][8] The reverse reaction, the reduction of a carboxylic acid to an aldehyde, is of synthetic interest.[7][8][9][10] While often oxygen-sensitive, some AORs exhibit remarkable stability and can be employed for the synthesis of a broad range of aldehydes.[8][9][10]

Flavin-dependent Monooxygenases

Many flavoenzymes are known to catalyze the hydroxylation of aromatic compounds, particularly phenols.[6] This capability can be harnessed to introduce hydroxyl groups onto a precursor aromatic ring, which can then be further modified to yield the desired benzaldehyde derivative.

Polyphenol Oxidases (PPOs)

PPOs are enzymes that catalyze the oxidation of phenolic compounds.[11] While often associated with undesirable browning in fruits and vegetables, their oxidative capabilities can be controlled and directed for synthetic purposes under specific reaction conditions.[11][12]

Experimental Protocols

This section provides a generalized framework for the enzymatic synthesis. Researchers should note that optimal conditions will vary depending on the specific enzyme and substrate used.

Materials and Reagents

Enzymes:

  • Aldehyde Oxidoreductase (e.g., from Aromatoleum aromaticum)[9]

  • Polyphenol Oxidase (e.g., from mushroom)

  • (Or other suitable oxidoreductase)

Substrates & Precursors:

  • 4-(Hydroxymethyl)phenol

  • 2-Hydroxy-4-methylbenzaldehyde (as a starting point for derivatization)[13][14]

  • Corresponding carboxylic acids for reductive AOR-catalyzed reactions

Buffers and Reagents:

  • Potassium Phosphate Buffer (50 mM, pH 7.0-8.0)

  • Redox mediators (e.g., methyl viologen, for AORs)

  • Co-factors (e.g., NAD+/NADH, FAD)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Standard laboratory glassware and equipment (bioreactor, shaker, centrifuge, etc.)

General Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of a 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivative.

Enzymatic Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification substrate_prep Substrate Preparation reaction_mix Reaction Mixture (Enzyme, Substrate, Buffer) substrate_prep->reaction_mix enzyme_sol Enzyme Solution enzyme_sol->reaction_mix buffer_prep Buffer Preparation buffer_prep->reaction_mix incubation Incubation (Controlled Temp. & pH) reaction_mix->incubation monitoring Reaction Monitoring (HPLC/TLC) incubation->monitoring extraction Product Extraction monitoring->extraction purification Purification (Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for enzymatic synthesis.

Protocol 1: Oxidation of 4-(Hydroxymethyl)phenol using Polyphenol Oxidase

This protocol outlines the synthesis of a dihydroxybenzaldehyde derivative, which can be a precursor to the target molecule.

  • Reaction Setup: In a 50 mL flask, dissolve 100 mg of 4-(hydroxymethyl)phenol in 20 mL of 50 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add 500 units of polyphenol oxidase to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C with gentle shaking (150 rpm) for 24 hours. The reaction can be monitored by observing the formation of colored intermediates, a characteristic of PPO-catalyzed reactions.[11]

  • Reaction Quenching: Stop the reaction by adding 1 mL of 1 M HCl to lower the pH and inactivate the enzyme.

  • Extraction: Extract the product from the aqueous phase with three 20 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of a Carboxylic Acid Precursor using Aldehyde Oxidoreductase

This protocol is conceptual and relies on an AOR capable of efficiently catalyzing the reverse reaction.

  • Anaerobic Conditions: All steps must be performed under strictly anaerobic conditions (e.g., in a glove box) due to the oxygen sensitivity of many AORs.[8]

  • Reaction Mixture: In a sealed anaerobic vial, prepare a solution containing 50 mM of the corresponding carboxylic acid precursor, 1 mM methyl viologen (as a redox mediator), and the AOR enzyme in an appropriate anaerobic buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Initiation: Initiate the reaction by adding a suitable electron donor, such as reduced ferredoxin or by using an electrochemical system.

  • Incubation: Incubate at the optimal temperature for the specific AOR (e.g., 40°C for AOR from Aromatoleum aromaticum).[9]

  • Monitoring: Monitor the formation of the aldehyde product using anaerobic HPLC or GC-MS.

  • Work-up: Once the reaction is complete, the product can be extracted under an inert atmosphere.

Process Optimization and Characterization

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity.

Key Optimization Parameters
ParameterRationaleTypical Range
pH Enzyme activity is highly pH-dependent. The optimal pH for AOR from A. aromaticum is 8.0.[9]6.0 - 9.0
Temperature Affects enzyme stability and reaction rate. The AOR from A. aromaticum has an optimal temperature of 40°C.[9]25 - 50°C
Substrate Conc. High concentrations can lead to substrate inhibition.1 - 100 mM
Enzyme Loading Higher enzyme concentration generally increases the reaction rate.10 - 500 U/mL
Co-factor Conc. Essential for the catalytic cycle of many oxidoreductases.0.1 - 2 mM
Analytical Characterization

The identity and purity of the synthesized 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivatives should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product. The chemical structure of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is well-defined.[15]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yield Inactive enzyme, suboptimal reaction conditions, substrate or product inhibition.Verify enzyme activity, optimize pH, temperature, and substrate concentration.
Formation of byproducts Non-specific enzyme activity, instability of substrate or product.Use a more specific enzyme, modify reaction conditions to minimize side reactions, consider product removal during the reaction.
Difficulty in product purification Similar physicochemical properties of product and starting materials.Employ advanced chromatographic techniques (e.g., preparative HPLC), or chemical derivatization to facilitate separation.[16][17][18][19]

Conclusion

The enzymatic synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivatives offers a promising and sustainable alternative to traditional chemical methods. By carefully selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and guidelines presented in this application note provide a solid foundation for further exploration and development in this exciting area of biocatalysis.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (n.d.). Selective synthesis of bio-based benzaldehyde using magnetic CoFe2O4@Biochar(HTR) catalyst. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • MLBKE. (n.d.). Aldehyde Oxidoreductase (AOR). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of benzaldehyde.
  • Wiley Online Library. (n.d.). Applications of Oxidoreductases in Synthesis: A Roadmap to Access Value‐Added Products. Retrieved from [Link]

  • PubMed. (1969). Enzymic phenol oxidation. 3. Head-to-head coupling of 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline with homogenised Wasabia japonica Matsumura and hydrogen peroxide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Retrieved from [Link]

  • ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]

  • Frontiers. (2019). Characterization of an Aldehyde Oxidoreductase From the Mesophilic Bacterium Aromatoleum aromaticum EbN1, a Member of a New Subfamily of Tungsten-Containing Enzymes. Retrieved from [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • SciELO. (n.d.). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Retrieved from [Link]

  • National Institutes of Health. (2019). Characterization of an Aldehyde Oxidoreductase From the Mesophilic Bacterium Aromatoleum aromaticum EbN1, a Member of a New Subfamily of Tungsten-Containing Enzymes. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • YouTube. (2020). The Hydroxymethylation of Phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic reactions towards aldehydes: An overview. Retrieved from [Link]

  • ResearchGate. (2007). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved from [Link]

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Application

The Versatile Ligand: A Deep Dive into the Coordination Chemistry of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Introduction: Unveiling a Multifaceted Building Block In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the salicylaldehyde derivatives, 2-hydroxy-4-(hydroxymethyl)benzaldehyde emerges as a particularly intriguing ligand. Its structure, featuring a phenolic hydroxyl group, an aldehyde carbonyl, and a benzylic alcohol, presents a rich tapestry of coordination possibilities. This trifunctional scaffold allows for the formation of a diverse array of Schiff base ligands and subsequently, a wide range of metal complexes with potential applications in catalysis, materials science, and pharmacology.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a ligand. We will delve into its synthesis, explore the preparation of its Schiff base derivatives, and provide detailed protocols for the synthesis of its metal complexes. Furthermore, we will discuss the characterization of these complexes and highlight their potential applications, underpinned by authoritative scientific literature.

The Ligand: Synthesis and Properties of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

The strategic placement of the hydroxyl, aldehyde, and hydroxymethyl groups on the benzene ring makes 2-hydroxy-4-(hydroxymethyl)benzaldehyde a valuable precursor in organic and inorganic synthesis. While a direct, high-yield synthesis protocol from simple precursors is not abundantly reported in the literature, a plausible and often utilized strategy involves the selective modification of more readily available starting materials like 2,4-dihydroxybenzaldehyde.

Proposed Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

This protocol is adapted from established methodologies for the selective functionalization of phenolic compounds.

Principle: The synthesis can be envisioned in a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves the protection of one hydroxyl group, followed by the reduction of the formyl group to a hydroxymethyl group, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach could involve the selective hydroxymethylation of a protected 2-hydroxybenzaldehyde derivative. For the purpose of this guide, we will outline a conceptual pathway based on selective reduction.

Reaction Scheme:

G A 2,4-dihydroxybenzaldehyde B Protection of 4-OH group A->B e.g., Benzyl bromide, K2CO3 C 4-(Protected-oxy)-2-hydroxybenzaldehyde B->C D Selective reduction of aldehyde C->D e.g., NaBH4 E 4-(Protected-oxy)-2-(hydroxymethyl)phenol D->E F Deprotection E->F e.g., H2, Pd/C G 2-hydroxy-4-(hydroxymethyl)benzaldehyde F->G

Conceptual synthesis pathway for the ligand.

Experimental Protocol (Proposed):

  • Protection: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or DMF. Add potassium carbonate (1.5 equivalents) and a protecting group reagent such as benzyl bromide (1.1 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter the solid, and concentrate the filtrate. Purify the resulting 4-(benzyloxy)-2-hydroxybenzaldehyde by column chromatography.

  • Reduction: Dissolve the protected aldehyde (1 equivalent) in a suitable solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected diol.

  • Deprotection: Dissolve the protected diol in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Characterization Data (Predicted):

PropertyPredicted Value
Appearance White to off-white solid
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
¹H NMR (DMSO-d₆, ppm) δ ~10.0 (s, 1H, -CHO), ~7.0-7.5 (m, 3H, Ar-H), ~5.0 (s, 2H, -CH₂OH), ~4.5 (t, 1H, -CH₂OH), ~11.0 (s, 1H, Ar-OH)
¹³C NMR (DMSO-d₆, ppm) δ ~190 (CHO), ~160 (C-OH), ~130-115 (Ar-C), ~60 (CH₂OH)
IR (KBr, cm⁻¹) ~3400-3200 (br, O-H), ~1650 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic)

Schiff Base Ligands: The Gateway to Diverse Coordination Architectures

The aldehyde functionality of 2-hydroxy-4-(hydroxymethyl)benzaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone for generating a vast library of multidentate ligands. The resulting Schiff base ligands, often containing N and O donor atoms, are excellent chelating agents for a variety of metal ions.

General Synthesis of Schiff Base Ligands

Principle: The synthesis involves the direct condensation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde with a primary amine, typically in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-hydroxy-4-(hydroxymethyl)benzaldehyde C Condensation (Ethanol, Reflux) A->C B Primary Amine (R-NH2) B->C D Schiff Base Ligand C->D - H2O

General workflow for Schiff base synthesis.

Experimental Protocol:

  • Dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1 equivalent) in warm absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve the desired primary amine (1 equivalent) in absolute ethanol.

  • Add the ethanolic solution of the amine dropwise to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate or a color change often indicates the progress of the reaction.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base ligand by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The Schiff base ligands derived from 2-hydroxy-4-(hydroxymethyl)benzaldehyde can coordinate with a wide range of transition metal ions to form stable complexes. The coordination typically occurs through the phenolic oxygen and the imine nitrogen atoms. The hydroxymethyl group may or may not participate in coordination, depending on the metal ion, the stoichiometry, and the reaction conditions, leading to complexes with diverse geometries and nuclearities.

General Synthesis of Metal(II) Complexes

Principle: The metal complexes are typically synthesized by reacting the Schiff base ligand with a metal(II) salt in a suitable solvent. The stoichiometry of the reactants can be varied to obtain different ligand-to-metal ratios in the final complex.

Experimental Protocol:

  • Dissolve the Schiff base ligand (1 or 2 equivalents, depending on the desired stoichiometry) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (e.g., acetate, chloride, or nitrate) (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the metal salt to the hot solution of the Schiff base ligand with constant stirring.

  • A change in color or the formation of a precipitate is usually indicative of complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • After cooling to room temperature, collect the solid metal complex by vacuum filtration.

  • Wash the product with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

Table of Expected Spectroscopic Data for a [M(L)₂] type complex (L = Schiff base):

TechniqueObservation and Interpretation
Elemental Analysis Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the complex.
Molar Conductance Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complex. Low conductance values typically indicate a non-electrolytic nature.[1]
Infrared (IR) Spectroscopy - The disappearance of the ν(O-H) band of the phenolic group and a shift in the ν(C-O) band to higher frequencies indicate coordination through the phenolic oxygen.- A shift in the ν(C=N) band of the imine group to lower frequencies is indicative of coordination through the imine nitrogen.- The appearance of new bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations, confirming the formation of the complex.
UV-Visible Spectroscopy - Ligand-centered π → π* and n → π* transitions are observed in the UV region.- The appearance of new bands in the visible region can be assigned to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing information about the geometry of the complex.[1]
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), the disappearance of the phenolic proton signal and shifts in the signals of the protons near the coordination sites (imine and aromatic protons) confirm complexation.
Magnetic Susceptibility Measurements at room temperature help in determining the magnetic moment of the complex, which provides insights into the geometry and the number of unpaired electrons in paramagnetic complexes (e.g., Cu(II), Ni(II)).
X-ray Crystallography Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Application Notes: The Potential of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Metal Complexes

The versatile coordination behavior of Schiff base ligands derived from 2-hydroxy-4-(hydroxymethyl)benzaldehyde paves the way for the development of metal complexes with a wide range of applications.

Catalysis

Schiff base metal complexes are renowned for their catalytic activity in various organic transformations. The electronic and steric properties of the complexes can be fine-tuned by modifying the amine precursor of the Schiff base and the central metal ion.

Potential Catalytic Applications:

  • Oxidation Reactions: Salen-type complexes (derived from salicylaldehydes and diamines) of manganese, chromium, and cobalt are well-known catalysts for the epoxidation of olefins and other oxidation reactions.

  • Reduction Reactions: Complexes of ruthenium, rhodium, and iridium can act as catalysts for hydrogenation and transfer hydrogenation reactions.

  • Carbon-Carbon Bond Forming Reactions: Palladium and nickel complexes of Schiff bases can catalyze cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.

G A Substrate B [M(L)n] Catalyst (L = Schiff base of 2-hydroxy-4-(hydroxymethyl)benzaldehyde) A->B C Product B->C Catalytic Cycle D Reagent D->B

General scheme of a catalyzed reaction.

Biological and Medicinal Applications

The biological activity of Schiff bases is often enhanced upon coordination to a metal ion. The resulting complexes have been investigated for a variety of medicinal applications. Due to their chelating nature, Schiff bases and their metal derivatives are recognized as potential antibacterial, antifungal, antitumor, and antiviral agents.[1]

Potential Biological Activities:

  • Antimicrobial Activity: The lipophilicity of the metal complexes can be higher than that of the free ligand, which facilitates their transport across the cell membranes of microorganisms, leading to enhanced antimicrobial activity.

  • Anticancer Activity: Metal complexes can interact with DNA and other cellular targets, inducing apoptosis in cancer cells. The presence of the hydroxymethyl group could potentially enhance the solubility and bioavailability of these complexes.

  • Antioxidant Activity: Some Schiff base metal complexes exhibit antioxidant properties by scavenging free radicals.

Materials Science

The ability of these ligands to form stable complexes with a variety of metal ions also makes them interesting candidates for the development of new materials.

  • Luminescent Materials: Complexes with lanthanide ions or certain d-block metals can exhibit interesting photoluminescent properties.

  • Magnetic Materials: The synthesis of polynuclear complexes can lead to materials with interesting magnetic properties.

  • Sensors: The interaction of the metal complexes with specific analytes can lead to a change in their optical or electrochemical properties, which can be exploited for sensing applications.

Conclusion and Future Outlook

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a ligand precursor with significant untapped potential in coordination chemistry. Its trifunctional nature allows for the synthesis of a diverse range of Schiff base ligands and their corresponding metal complexes. While the direct synthesis of the ligand requires further optimization, the adaptable protocols for Schiff base formation and metal complexation provide a clear pathway for exploring its coordination chemistry. The potential applications of these complexes in catalysis, medicine, and materials science are vast and warrant further investigation. Future research should focus on the systematic synthesis and characterization of a broader range of metal complexes derived from this versatile ligand, along with a thorough evaluation of their catalytic and biological activities. This will undoubtedly lead to the discovery of new and functional coordination compounds with significant scientific and technological impact.

References

  • Vijayalakshmi, M., et al. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. International Journal of Pharmaceutical Sciences and Research, 10(7), 3344-3351. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde as a Versatile Precursor for Bioactive Compound Synthesis

Introduction: The Unique Chemical Scaffolding of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (Chemical Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is an aromatic aldehyde that pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Scaffolding of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

2-Hydroxy-4-(hydroxymethyl)benzaldehyde (Chemical Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is an aromatic aldehyde that presents a unique and highly valuable trifecta of functional groups: a phenolic hydroxyl group, a reactive aldehyde, and a primary hydroxymethyl group.[1][2] This specific arrangement makes it an exceptionally versatile building block for the synthesis of a diverse array of biologically active molecules.[1] The ortho-hydroxyl group facilitates intramolecular hydrogen bonding and acts as a powerful directing group and internal nucleophile. The aldehyde function is a classic electrophilic center, primed for condensation reactions, particularly with primary amines to form Schiff bases. The hydroxymethyl group offers an additional site for modification, such as oxidation to a carboxylic acid or esterification, further expanding its synthetic potential.[1]

This guide provides an in-depth exploration of the application of 2-hydroxy-4-(hydroxymethyl)benzaldehyde as a precursor in the preparation of key classes of bioactive compounds, including Schiff bases and their corresponding metal complexes. We will detail field-proven protocols, explain the causality behind experimental choices, and present data that underscores the pharmacological potential of the resulting derivatives, which have shown promise for anti-inflammatory, antioxidant, and antimicrobial applications.[1]

Core Application I: Synthesis of Bioactive Schiff Bases (Imines)

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry. Their synthesis via the condensation of an aldehyde with a primary amine is a robust and efficient chemical transformation. The derivatives of 2-hydroxy-4-(hydroxymethyl)benzaldehyde are of particular interest due to the combined electronic and steric features imparted by the hydroxyl and hydroxymethyl groups, which can modulate the biological activity of the resulting imine. These compounds are widely reported to possess a spectrum of activities including antimicrobial, antifungal, antimalarial, and antitumoral properties.[3]

General Reaction Principle: Aldehyde-Amine Condensation

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically facilitated by azeotropic removal of water or a catalytic amount of acid, to yield the stable imine product.

Caption: General synthesis of a Schiff base from the title compound.

Detailed Experimental Protocol: Synthesis of (E)-2-((phenylimino)methyl)-5-(hydroxymethyl)phenol

This protocol provides a representative method for the synthesis of a Schiff base from 2-hydroxy-4-(hydroxymethyl)benzaldehyde and aniline.

Materials:

  • 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (Superdry)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-(hydroxymethyl)benzaldehyde (e.g., 1.52 g, 0.01 mol) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add an equimolar amount of aniline (e.g., 0.93 g, 0.01 mol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the reaction.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.[4]

  • Product Isolation: Upon completion, cool the reaction flask to room temperature. A solid precipitate of the Schiff base product should form. If precipitation is slow, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield a pale yellow crystalline solid.[4]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as FT-IR (look for the appearance of a C=N stretching band around 1600-1630 cm⁻¹ and the disappearance of the C=O aldehyde band), ¹H NMR, and Mass Spectrometry.

Core Application II: Preparation of Bioactive Metal Complexes

Schiff bases derived from salicylaldehydes are outstanding chelating ligands. The phenolic oxygen and the imine nitrogen form a stable coordination site for a wide range of transition metal ions. Metal complexation is a proven strategy to enhance the biological efficacy of an organic ligand.[5] The resulting complexes often exhibit improved antimicrobial, antioxidant, and anticancer activities compared to the free ligand, potentially due to mechanisms involving lipophilicity, cellular uptake, and interaction with biological targets like DNA.[6]

General Reaction Principle: Ligand-Metal Coordination

The deprotonated phenolic oxygen and the lone pair of electrons on the imine nitrogen act as donor atoms, forming a stable chelate ring with a central metal ion. Typically, two bidentate Schiff base ligands coordinate with one divalent metal ion to form a neutral, often square planar or tetrahedral, complex.

Caption: Chelation of a metal ion by two Schiff base ligands.

Detailed Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex

This protocol outlines the synthesis of a Cu(II) complex using the Schiff base prepared in the previous section.

Materials:

  • Purified Schiff base ligand (2.0 eq)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (e.g., 2.27 g, 0.01 mol) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 1.00 g, 0.005 mol) in 20 mL of methanol.

  • Complexation: While stirring the hot ligand solution, add the methanolic solution of the copper salt dropwise. A rapid color change and the formation of a precipitate are typically observed, indicating the formation of the complex.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid sequentially with methanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the final complex in a vacuum oven at 60°C. Characterize the complex using FT-IR (observe shifts in the ν(C=N) and ν(C-O) bands to confirm coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements to determine its geometry and magnetic properties.

Summary of Biological Activities & Data

Derivatives of hydroxybenzaldehydes, particularly Schiff bases and their metal complexes, are consistently reported to exhibit a range of significant biological activities. The structural features of 2-hydroxy-4-(hydroxymethyl)benzaldehyde make it an excellent starting point for developing potent bioactive agents.

Bioactive Compound Class Observed Biological Activity Key Structural Features & Rationale Supporting Evidence
Parent Aldehyde & Analogues Antioxidant, Anti-inflammatoryThe phenolic hydroxyl group is a potent hydrogen donor, enabling it to scavenge free radicals.[1][7] Phenolic structures are known to modulate inflammatory pathways.[8]The structural similarity to vanillin suggests antioxidant properties.[1] Phenolic aldehydes show significant antioxidant activity, which is often pH-dependent.[9]
Schiff Base Derivatives Antibacterial, Antifungal, CytotoxicThe imine group (-C=N-) is crucial for bioactivity. Lipophilicity is increased, potentially enhancing cell membrane penetration. The planarity of the aromatic system allows for intercalation with DNA.Schiff bases of isatin derivatives show significant antibacterial activity.[3] Derivatives of 2-hydroxybenzaldehyde exhibit good antimicrobial activity against various microorganisms.[10]
Metal Complexes of Schiff Bases Enhanced Antibacterial & Antifungal, DNA Cleavage, Enhanced AntioxidantChelation can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes. The metal ion itself can be a toxic agent to microbes and can bind to DNA and proteins, interfering with cellular processes.Metal complexes of Schiff bases derived from o-hydroxyaldehydes show antibacterial activity.[11] Vanadium and other metal complexes of hydrazone Schiff bases show potent antioxidant and DNA cleavage activity.[6]
Workflow Visualization

The synthetic pathway from the starting material to the final bioactive compounds can be visualized as a multi-stage process, offering multiple points for diversification and library generation.

workflow A 2-Hydroxy-4- (hydroxymethyl)benzaldehyde C Bioactive Schiff Bases A->C Condensation G Bioactive Heterocycles (e.g., Coumarins) A->G Condensation/ Cyclization B Primary Amines (R-NH₂) B->C E Bioactive Metal Complexes C->E Chelation D Metal Salts (MX₂) D->E F Active Methylene Compounds F->G

Caption: Synthetic routes from the precursor to bioactive compounds.

Conclusion and Future Outlook

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a powerful and versatile synthetic intermediate. The straightforward protocols for converting it into Schiff bases and subsequently into metal complexes provide a reliable pathway for generating libraries of novel compounds. The consistent reports of significant antimicrobial, antioxidant, and cytotoxic activities for these classes of molecules validate this approach for drug discovery and development. Future research should focus on expanding the library of amine precursors to fine-tune biological activity and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets.

References

  • HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Available at: [Link]

  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Available at: [Link]

  • Google Patents. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • ResearchGate. (2023, July 7). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. Available at: [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Available at: [Link]

  • PubChem. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]

  • ResearchGate. (2016, August 7). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Available at: [Link]

  • ResearchGate. Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. Available at: [Link]

  • ResearchGate. (2016, August 6). The preparation of some heteroaromatic and aromatic aldehydes. Available at: [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • ResearchGate. (2016, August 5). (PDF) Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)ben- zylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. Available at: [Link]

  • PubMed. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. Available at: [Link]

  • ResearchGate. (PDF) Complexes of Schiff bases derived from 2-hydroxyaldehyde and propane-1,2-diamine: Synthesis, characterization and antibacterial screening. Available at: [Link]

  • ResearchGate. (2016, August 6). Synthesis, characterization and biological activities of Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde | Request PDF. Available at: [Link]

  • ResearchGate. (2016, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available at: [Link]

  • Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • NIH. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Available at: [Link]

  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Available at: [Link]

  • ResearchGate. (2016, August 7). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF. Available at: [Link]

  • Journal of Scientific and Innovative Research. (2013, August 10). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Available at: [Link]

  • International Journal of Scientific Engineering and Research (IJSER). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Available at: [Link]

  • Frontiers. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Available at: [Link]

  • PMC - NIH. Reactivity of phenolic compounds towards free radicals under in vitro conditions. Available at: [Link]

  • PMC - NIH. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Available at: [Link]

  • WIPO Patentscope. WO/1998/022419 METHOD FOR PREPARING A 4-HYDROXYBENZALDEHYDE AND DERIVATIVES. Available at: [Link]

  • ResearchGate. (2016, August 8). New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H 2 dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. Available at: [Link]

  • IJCRT.org. (2021, October 10). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. Available at: [Link]

  • MDPI. Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties: Evaluation on Glioma Cells. Available at: [Link]

  • European Patent Office. EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. Available at: [Link]

  • 3ASenrise. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde. Available at: [Link]

Sources

Application

protocol for the reduction of the aldehyde group in 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Application Note: Chemoselective Reduction of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Introduction & Chemical Strategy This guide details the protocol for the chemoselective reduction of 2-hydroxy-4-(hydroxymethyl)benzal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

Introduction & Chemical Strategy

This guide details the protocol for the chemoselective reduction of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (Substrate) to 2-hydroxy-1,4-benzenedimethanol (Product).

This transformation presents a specific chemoselective challenge: reducing an aldehyde in the presence of a phenol (acidic proton, pKa ~10) and a pre-existing benzylic alcohol. The protocol utilizes Sodium Borohydride (


)  in methanol.[1][2] This reagent is selected over Lithium Aluminum Hydride (

) or catalytic hydrogenation for three critical reasons:
  • Chemoselectivity:

    
     reduces aldehydes to primary alcohols but is tolerant of the phenolic ring and does not induce hydrogenolysis (cleavage) of the existing benzylic alcohol at the 4-position, a common risk with Pd/C hydrogenation.
    
  • Safety & Scalability:

    
     is bench-stable and does not require anhydrous conditions, unlike 
    
    
    
    .
  • Electronic Management: The ortho-hydroxyl group (phenol) will be deprotonated by the basic borohydride, forming a phenoxide. While this electron-donating species renders the aldehyde less electrophilic (via resonance),

    
     remains sufficiently nucleophilic to effect the reduction at ambient temperatures.
    

Reaction Scheme & Mechanism

The reaction proceeds via a hydride transfer mechanism. The initial addition of


 may result in the evolution of hydrogen gas as the phenolic proton is neutralized. The subsequent hydride attacks the carbonyl carbon.[3]

ReactionScheme Substrate 2-Hydroxy-4-(hydroxymethyl) benzaldehyde Intermediate Borate Complex (Phenoxide) Substrate->Intermediate Hydride Attack Reagent NaBH4 (1.5 eq) MeOH, 0°C to RT Reagent->Intermediate Product 2-Hydroxy-1,4- benzenedimethanol Intermediate->Product Hydrolysis Quench Aq. NH4Cl (Neutralization) Quench->Product

Caption: Figure 1. Reaction pathway for the reduction of the aldehyde moiety using Sodium Borohydride.

Experimental Protocol

Materials & Reagents Table
ComponentRoleCAS No.EquivalentsMolar Mass ( g/mol )
2-Hydroxy-4-(hydroxymethyl)benzaldehyde SubstrateDerivative1.0152.15
Sodium Borohydride (

)
Reducing Agent16940-66-21.537.83
Methanol (MeOH) Solvent67-56-1N/A (0.2 M)32.04
Ammonium Chloride (

)
Quench Buffer12125-02-9Excess53.49
Ethyl Acetate (EtOAc) Extraction Solvent141-78-6N/A88.11
Step-by-Step Methodology

Step 1: Solubilization (0 min)

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Charge the flask with 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq).

  • Add Methanol (approx. 5 mL per mmol of substrate) and stir until fully dissolved.

    • Note: The solution may be slightly yellow due to the phenol.

Step 2: Reagent Addition (0 - 15 min)

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Add Sodium Borohydride (1.5 eq) portion-wise over 10–15 minutes.

    • Critical: Add slowly to manage hydrogen gas evolution (bubbling) caused by the deprotonation of the phenol group.

    • Observation: The solution color may shift (often darkening slightly) as the phenoxide forms.

Step 3: Reaction (15 min - 2 hours)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours.

  • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The aldehyde spot (higher

    
    ) should disappear, replaced by the more polar diol product (lower 
    
    
    
    ).

Step 4: Quenching & Workup

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Why: This buffers the pH to ~7-8. Avoid strong acids (HCl) . Acidifying benzylic alcohols in the presence of phenols can catalyze polymerization (phenol-formaldehyde resin formation).

  • Extraction: Evaporate the bulk Methanol under reduced pressure (Rotavap). Dilute the aqueous residue with water and extract 3x with Ethyl Acetate .

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate.
    

Step 5: Purification

  • The crude product is often pure enough for use. If necessary, purify via recrystallization (from EtOAc/Hexane) or flash column chromatography.

Workflow Visualization

Workflow Start Start: Dissolve Substrate in MeOH Cool Cool to 0°C Start->Cool AddNaBH4 Add NaBH4 (1.5 eq) Portion-wise Cool->AddNaBH4 Monitor Monitor TLC (Aldehyde Consumption) AddNaBH4->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No (Stir longer) Quench Quench with sat. NH4Cl (Avoid Strong Acid) Complete->Quench Yes Extract Evaporate MeOH Extract w/ EtOAc Quench->Extract Finish Isolate Product (2-hydroxy-1,4-benzenedimethanol) Extract->Finish

Caption: Figure 2. Operational workflow for the reduction process, highlighting critical decision points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Phenoxide resonance deactivating the aldehyde.Increase reaction time or gently heat to 40°C. Add another 0.5 eq of

.
Polymerization/Goo Acidic workup was too strong.Use

or Phosphate buffer (pH 7) for quenching. Do not use HCl.
Low Yield Product is water-soluble (Tri-functional polar molecule).Saturate the aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mix for extraction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyls).

  • Abdel-Magid, A. F. (2016). Reductions in Organic Synthesis. ACS Symposium Series. (General protocols for borohydride reductions).

  • Sigma-Aldrich. (n.d.). Product Specification: Sodium Borohydride. (Safety and handling data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for reduction of phenolic aldehydes).

Sources

Method

Application Note: Chemoselective Oxidation of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

Executive Summary & Strategic Analysis The Challenge: The oxidation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1) presents a classic chemoselectivity problem. The molecule contains three reactive sites: Position 4 ( ):...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The oxidation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1) presents a classic chemoselectivity problem. The molecule contains three reactive sites:

  • Position 4 (

    
    ):  A primary benzylic alcohol (the target for oxidation).[1]
    
  • Position 2 (

    
    ):  A free phenol, highly susceptible to oxidative coupling (dimerization) or quinone formation.
    
  • Position 1 (

    
    ):  An existing aldehyde, prone to over-oxidation to a carboxylic acid.
    

The Objective: To selectively oxidize the hydroxymethyl group at Position 4 to yield 2-hydroxyterephthalaldehyde (2) (the dialdehyde) or 2-hydroxyterephthalic acid (3) , without degrading the phenol or causing polymerization.

Strategic Decision Matrix:

Target ProductRecommended ReagentMechanismKey Advantage
Dialdehyde Activated

Surface AdsorptionHigh Selectivity. Stops at aldehyde; inert toward phenols at RT.
Dialdehyde TEMPO / BAIB Radical/OxoammoniumGreen/Homogeneous. Avoids heavy metals; mild conditions.
Di-Acid Jones Reagent /

Chromate Ester / PermanganateFull Oxidation. Rapidly converts both

and

to

.

Critical Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathways and the selectivity required to avoid by-products (quinones or chlorinated phenols).

OxidationPathways Substrate Substrate 2-hydroxy-4-(hydroxymethyl)benzaldehyde Dialdehyde Target A: Dialdehyde 2-hydroxyterephthalaldehyde Substrate->Dialdehyde Activated MnO2 (Selective) Substrate->Dialdehyde TEMPO/BAIB (Mild) DiAcid Target B: Di-Acid 2-hydroxyterephthalic acid Substrate->DiAcid Strong Oxidants Quinone By-Product Benzoquinone species Substrate->Quinone Uncontrolled Oxidants (e.g., CAN, excess H2O2) Chlorinated By-Product Chlorinated Phenol Substrate->Chlorinated Bleach (NaOCl) (Electrophilic Attack) Dialdehyde->DiAcid KMnO4 or Jones (Over-oxidation)

Figure 1: Reaction pathways. Green arrows indicate preferred selective routes. Dotted lines indicate trap-doors to avoid (e.g., using Bleach with phenols leads to ring chlorination).

Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide ( ) Oxidation

Best for: Synthesis of the Dialdehyde (2-hydroxyterephthalaldehyde). Rationale:


 is the "Gold Standard" for benzylic alcohols. It operates via a surface radical mechanism that requires the alcohol to be adsorbed. Phenols are generally poor substrates for this adsorption, providing inherent chemoselectivity [1].

Reagents:

  • Substrate: 2-hydroxy-4-(hydroxymethyl)benzaldehyde (

    
    )
    
  • Oxidant: Activated

    
     (
    
    
    
    by mass). Note: Commercial
    
    
    varies wildly in activity.
  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

Step-by-Step Methodology:

  • Activation (Critical): If using older stock

    
    , heat the solid in an oven at 
    
    
    
    for 24 hours prior to use. "Activated" commercial grades are available but fresh heating ensures reproducibility.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (
    
    
    
    ) of the substrate in
    
    
    of DCM.
  • Addition: Add

    
     of Activated 
    
    
    
    in one portion.
  • Reaction: Stir vigorously at room temperature (RT).

    • Optimization: If reaction is slow after 4 hours (monitored by TLC), heat to reflux (

      
      ).
      
  • Monitoring: Check TLC (Hexane:EtOAc 2:1). The product (dialdehyde) will be less polar than the starting material.

  • Workup:

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove the manganese oxides.

    • Wash the filter cake thoroughly with DCM (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude solid is often pure enough (

    
    ). Recrystallize from Ethanol/Water if necessary.
    

Self-Validating Check: The disappearance of the broad


 peak in 

NMR (approx.

) and the appearance of a new aldehyde singlet (approx.

) confirms conversion.
Protocol B: TEMPO / BAIB Oxidation (Metal-Free)

Best for: Green chemistry applications or when heavy metal contamination must be strictly avoided. Rationale: Standard TEMPO oxidations use Bleach (NaOCl). However, hypochlorite reacts with electron-rich phenols to form chlorinated by-products [2]. We substitute Bleach with BAIB (Bis-acetoxyiodobenzene) , which acts as the stoichiometric oxidant without halogenating the ring.

Reagents:

  • Substrate (

    
    )
    
  • TEMPO (

    
    , catalytic)
    
  • BAIB (

    
    )
    
  • Solvent: DCM or Acetonitrile.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of substrate and 
    
    
    
    (
    
    
    ) of TEMPO in
    
    
    DCM.
  • Oxidant Addition: Add

    
     (
    
    
    
    ) of BAIB slowly over 10 minutes at
    
    
    .
  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. The solution usually turns orange-red.

  • Quenching: Add

    
     of saturated aqueous 
    
    
    
    (thiosulfate) to quench unreacted iodine species.
  • Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine.

  • Purification: Flash column chromatography is recommended to remove iodobenzene by-products.

Troubleshooting & Data Interpretation

Table 1: Common Failure Modes and Solutions

ObservationDiagnosisCorrective Action
No Reaction (

)
Inactive Catalyst SurfaceDry

at

overnight or increase loading to

.
Chlorinated By-product Electrophilic AttackDo NOT use Bleach/NaOCl. Switch to Protocol B (BAIB) or Protocol A.
Tarry Black Mixture Phenol Oxidation (Quinones)Reaction temperature too high. Keep at RT. Ensure inert atmosphere (

).
Di-Acid Formation Over-oxidationStop reaction immediately upon consumption of starting material. Avoid water in solvent.

Spectroscopic Validation (Expected Data for 2-hydroxyterephthalaldehyde):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for two aldehyde protons. One at
    
    
    (position 1) and a new singlet at
    
    
    (position 4). The aromatic region will show a characteristic pattern for 1,2,4-substitution.
  • IR: Appearance of a second carbonyl stretch. The

    
     stretch will remain (broad, 
    
    
    
    ), but the aliphatic
    
    
    stretch of the alcohol will diminish.

References

  • Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 2010(21), 3799-3803.

  • Anelli, P. L., et al. (1987).[2] "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry, 52(12), 2559–2562.

  • De Luca, L., et al. (2003). "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." Organic Letters, 5(22), 4179–4182. (Describes the TEMPO/BAIB methodology).

  • PubChem Compound Summary. (2023). "2-Hydroxy-4-(hydroxymethyl)benzaldehyde".[3]

Sources

Application

Dual-Stream Analytical Profiling of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: High-Fidelity Derivatization Protocols for LC-UV and GC-MS

Executive Summary & Chemical Logic Target Molecule: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 656882) Molecular Weight: 152.15 g/mol Core Challenge: This molecule presents a "perfect storm" for analytical difficulty....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Target Molecule: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 656882) Molecular Weight: 152.15 g/mol Core Challenge: This molecule presents a "perfect storm" for analytical difficulty. It possesses three distinct reactive centers with conflicting polarities and stabilities:

  • Aldehyde (C1): Susceptible to oxidation (to carboxylic acid) and polymerization.

  • Phenolic Hydroxyl (C2): Acidic (

    
    ), capable of strong intramolecular hydrogen bonding with the aldehyde (ortho-effect), complicating ionization.
    
  • Benzylic Alcohol (C4): Primary aliphatic alcohol, contributing significant polarity and thermal instability.

The Solution: Direct analysis is often compromised by peak tailing (HPLC) or thermal degradation (GC). This guide prescribes two orthogonal derivatization strategies to lock these functional groups into stable, detectable forms.

Derivatization Strategy Map

The following diagram illustrates the chemical pathways chosen for this guide.

DerivatizationPathways Target 2-Hydroxy-4-(hydroxymethyl) benzaldehyde DNPH Reagent: 2,4-DNPH (Acidic Media) Target->DNPH Targeting -CHO Oximation Step 1: Oximation (Methoxyamine HCl) Target->Oximation Targeting -CHO Hydrazone Stable Hydrazone (UV @ 360nm) DNPH->Hydrazone Condensation OximeInt Oxime Intermediate (Stabilized Carbonyl) Oximation->OximeInt Prevents Enolization Silylation Step 2: Silylation (BSTFA + 1% TMCS) OximeInt->Silylation Targeting -OH (x2) TMS_Deriv Tri-TMS Derivative (Volatile/Stable) Silylation->TMS_Deriv Capping Active H

Figure 1: Strategic derivatization pathways. Pathway 1 (Top) targets the aldehyde for UV sensitivity. Pathway 2 (Bottom) uses a two-step block-and-cap strategy for GC-MS stability.

Protocol A: High-Sensitivity HPLC-UV Analysis

Objective: Quantification of trace impurities or degradation products. Mechanism: Acid-catalyzed condensation of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone. This introduces a strong chromophore, shifting


 to ~360 nm and removing interference from non-carbonyl matrix components.
Reagents & Preparation[1][2][3][4][5][6][7]
  • Reaction Solvent: Acetonitrile (HPLC Grade).

  • Derivatizing Reagent: 3.0 mg/mL 2,4-DNPH in Acetonitrile containing 0.1% (v/v) Phosphoric Acid (

    
    ).
    
    • Note: Acid is required to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Stop Solution: Pyridine or Ammonium Acetate buffer (neutralizes acid to prevent hydrolysis).

Step-by-Step Workflow
  • Sample Solubilization: Dissolve 10 mg of sample in 10 mL Acetonitrile (1.0 mg/mL stock). Dilute to working range (e.g., 10 µg/mL).

  • Reaction:

    • Mix 500 µL of Sample Solution with 500 µL of DNPH Reagent in an amber vial (light sensitive).

    • Incubate at 60°C for 30 minutes .

    • Why Heat? While benzaldehydes react at room temperature, the ortho-hydroxyl group can sterically hinder the reaction or form hydrogen bonds that slow kinetics. Heat ensures quantitative conversion.

  • Quenching (Optional but Recommended): Add 100 µL of Pyridine to neutralize excess acid if the sample will sit in the autosampler >12 hours.

  • Analysis: Inject directly or dilute with mobile phase.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40% B (0-2 min)

90% B (15 min)

Hold (2 min)
Flow Rate 1.0 mL/min
Detection UV @ 360 nm (Hydrazone specific) and 254 nm (Parent check)

Protocol B: Comprehensive GC-MS Profiling

Objective: Structural elucidation and impurity profiling. Mechanism: A "One-Pot, Two-Step" approach.

  • Oximation: Methoxyamine hydrochloride blocks the aldehyde as a methoxime. This prevents enolization and the formation of multiple TMS-enol ether peaks (a common artifact in simple silylation of aldehydes).

  • Silylation: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the phenolic and aliphatic hydroxyls.[1]

Reagents
  • Oximation Reagent: 20 mg/mL Methoxyamine HCl in Pyridine.

  • Silylation Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Role of TMCS: Catalyst to drive the silylation of the sterically hindered ortho-phenolic hydroxyl.

Step-by-Step Workflow
  • Preparation: Weigh ~2 mg of sample into a GC vial.

  • Step 1 (Oximation):

    • Add 50 µL of Methoxyamine/Pyridine reagent.

    • Cap and incubate at 60°C for 60 minutes .

    • Checkpoint: The solution should be clear. The aldehyde is now protected.

  • Step 2 (Silylation):

    • Add 100 µL of BSTFA + 1% TMCS directly to the same vial.

    • Incubate at 70°C for 30 minutes .

    • Note: The mixture may turn slightly cloudy (ammonium salts) then clear up.

  • Workup: No extraction needed. Inject directly.

GC-MS Parameters
ParameterSetting
Inlet Split (10:1) @ 260°C. Liner with glass wool (deactivated).
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 80°C (1 min)

20°C/min

300°C (5 min hold)
MS Source EI (70 eV), 230°C. Scan range 40-550 m/z.

Expected Mass Spectrum Features:

  • Molecular Ion (

    
    ):  Look for the fully derivatized mass.
    
    • Parent (152) + Methoxy (+29) + 2xTMS (+144) - 2H = 323 m/z (approx).

    • Correction:

      • Aldehyde

        
         Methoxime: 
        
        
        
        Da (
        
        
        replaces
        
        
        ).
      • 2x Hydroxyls

        
         2x TMS: 
        
        
        
        Da (
        
        
        ).
      • Net MW:

        
        .
        
  • Base Peak: Likely m/z 73 (TMS) or ion from benzylic cleavage (

    
    ).
    

Validation & Quality Control

To ensure data integrity (E-E-A-T), every batch must include:

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Blank Analysis No peaks > 1% of LOQ at RT of interestConfirms reagents (BSTFA/DNPH) are contaminant-free.
Resolution (

)
> 1.5 between syn and anti isomers (GC)Methoxime formation creates syn/anti isomers. They may appear as two close peaks. Sum their areas for quantitation.
Derivatization Efficiency > 95% conversionVerify by monitoring the disappearance of the underivatized parent peak (if detectable).
Troubleshooting Common Issues
  • Incomplete Silylation (GC): If you see a peak at M-72 (mono-TMS), the ortho-phenol likely did not react. Solution: Increase incubation time to 60 mins or increase TMCS concentration to 5%.

  • Precipitate in HPLC: DNPH reagent can precipitate in high water content. Solution: Ensure sample diluent matches mobile phase initial conditions (high organic).

References

  • Agilent Technologies. (2018). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Retrieved from [Link]

  • Khalili, M. S., et al. (2007).[2] Simple and Practical Protocol for the Silylation of Phenol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link][3]

  • PubChem. (2025).[4] 2-hydroxy-4-(hydroxymethyl)benzaldehyde Compound Summary. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the selective synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Welcome to the Advanced Organic Synthesis Support Center . Ticket ID: #SYN-2H4HMB-001 Subject: Selective Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Center .

Ticket ID: #SYN-2H4HMB-001 Subject: Selective Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are encountering difficulties with the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (also known as 4-hydroxymethylsalicylaldehyde). This is a deceptive molecule; while it appears structurally simple, its synthesis is plagued by competing directing groups and chemoselectivity issues.

Below is your troubleshooting guide, structured to address the three most common failure modes: Regioselectivity drift , Over-oxidation , and Chemoselective reduction failures .

🟢 Module 1: The "Direct Formylation" Trap

User Complaint: "I tried the Duff reaction or Vilsmeier-Haack on 3-hydroxybenzyl alcohol, but I’m getting a mixture of isomers and low yields."

Technical Diagnosis: You are fighting thermodynamics. The hydroxyl group (-OH) is a strong ortho/para director, while the hydroxymethyl group (-CH₂OH) is a weak ortho/para director.

  • The Problem: In 3-hydroxybenzyl alcohol, the positions ortho to the phenol (positions 2 and 4) and para (position 6) are activated. However, position 4 is sterically crowded by the hydroxymethyl group.

  • The Result: Electrophilic aromatic substitution (formylation) predominantly occurs at Position 6 (least hindered ortho to OH) or Position 2 (between substituents), rather than the desired Position 4 relative to the hydroxymethyl (which would be Position 1 relative to the final aldehyde).

The Solution: Do not build the aldehyde last. Build the alcohol last. Switch to a Functional Group Interconversion (FGI) strategy starting from 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde).

🟡 Module 2: The "Radical Bromination" Protocol (Recommended Route)

User Complaint: "I am trying to functionalize the methyl group of 2-hydroxy-4-methylbenzaldehyde, but I am getting tars or ring bromination."

Technical Diagnosis: Free radical bromination (Wohl-Ziegler reaction) is the standard approach here, but the phenolic proton is fatal to this reaction. Phenols act as radical scavengers (antioxidants), quenching the radical chain propagation required for NBS bromination. Furthermore, the aldehyde proton can be abstracted, leading to decomposition.

The Protocol (Self-Validating): You must protect both the phenol and the aldehyde to ensure the radical attacks only the benzylic methyl group.

Step-by-Step Workflow
  • Protection (One-Pot potential):

    • Convert 2-hydroxy-4-methylbenzaldehyde to the diacetate (protects OH and converts CHO to gem-diacetate) or use acetic anhydride to protect the phenol as an ester.

    • Checkpoint: Verify disappearance of the phenolic -OH stretch (approx. 3200-3400 cm⁻¹) in IR.

  • Radical Bromination:

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Benzotrifluoride (greener alternative).

    • Conditions: Reflux under inert atmosphere.[1] Light initiation helps.

    • Stoichiometry: Strictly 1.05 equivalents of NBS. Excess leads to the gem-dibromide (which hydrolyzes to the dicarboxylic acid precursor).

  • Hydrolysis:

    • The benzylic bromide is hydrolyzed to the alcohol, and the protecting groups are removed in aqueous acid/base workup.

Visualization: The Radical Bromination Pathway

BrominationPath Start 2-hydroxy-4-methyl benzaldehyde Protect Protection Step (Ac2O / Pyridine) Start->Protect Mask Phenol Inter1 Protected Intermediate (No acidic protons) Protect->Inter1 Brominate Radical Bromination (NBS / AIBN) Inter1->Brominate Wohl-Ziegler Inter2 Benzylic Bromide Brominate->Inter2 Selective Hydrolysis Global Hydrolysis (AgNO3/H2O or CaCO3) Inter2->Hydrolysis Sn1 Substitution Target 2-hydroxy-4-(hydroxymethyl) benzaldehyde Hydrolysis->Target

Caption: Figure 1. Optimized synthetic workflow for side-chain functionalization, bypassing radical scavenging issues.

🔴 Module 3: The "Selective Reduction" Challenge

User Complaint: "I have 4-formyl-3-hydroxybenzoic acid (or ester). Can I just reduce the ester to the alcohol?"

Technical Diagnosis: No. Chemoselectivity dictates that aldehydes are reduced faster than esters by most hydride reagents (NaBH₄, LiAlH₄). If you use Borane (BH₃), it reduces carboxylic acids faster than aldehydes, but the reaction is notoriously difficult to stop without touching the aldehyde, often requiring cryogenic control.

The Fix: Chemo-differentiating Protection.

ReagentSubstrate PreferenceOutcome on 4-formyl-3-hydroxybenzoate
NaBH₄ Aldehyde > EsterFAILURE: Reduces Aldehyde to Alcohol first.
LiAlH₄ Aldehyde ≈ EsterFAILURE: Reduces both to Diol.
BH₃·THF Acid > AldehydeRISKY: Can work at -78°C, but often over-reduces.
DIBAL-H Ester > AldehydePOSSIBLE: Converts Ester to Aldehyde (Dialdehyde product).

Correct Protocol:

  • Protect Aldehyde: Convert CHO to an acetal (ethylene glycol, pTsOH).

  • Reduce Ester: Use LiAlH₄ to reduce the ester to the alcohol.

  • Deprotect: Acidic hydrolysis restores the aldehyde.

🧪 Experimental Data & Troubleshooting Table

Refer to this table if your analytics (NMR/HPLC) show unexpected results.

ObservationLikely CauseCorrective Action
Product is a Dialdehyde Over-oxidation during bromination (Step 2).You produced the gem-dibromide. Reduce NBS equivalents to 1.0 and stop reaction earlier.
Recovery of Starting Material Radical quenching (Step 2).Ensure the phenol was fully protected. Free phenols kill radical chains. Check solvent for oxygen (degas thoroughly).
Polymerization / Tars Aldol condensation during workup.Salicylaldehyde derivatives are unstable in strong base. Keep workup pH neutral or mildly acidic.
NMR shows aldehyde proton loss Reduction of aldehyde (Module 3).Ensure acetal protection was complete before adding hydride reducing agents.

📚 References

  • Preparation of 4-substituted salicylaldehydes:

    • Technique: Radical bromination of cresyl acetates.

    • Source: Zhang, Y., et al. "Synthesis of 4-hydroxymethylsalicylaldehyde derivatives." Journal of Chemical Research, 2010.

    • Context: Establishes the necessity of phenolic protection.

  • Chemoselective Reductions:

    • Technique: Borane reduction selectivity.

    • Source: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society, 1982. Link

  • Industrial Synthesis of Hydroxybenzaldehydes:

    • Technique: Oxidation of p-cresol derivatives.[2]

    • Source: Sumitomo Chemical Co. "Process for producing 4-hydroxybenzaldehyde derivatives." US Patent 4,195,041. Link

  • General Radical Bromination Guidelines:

    • Technique: Wohl-Ziegler Reaction conditions.

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Radical brominations can be exothermic; perform all reactions behind a blast shield.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

Welcome to the technical support center for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields and higher purity of your target compound.

Introduction: The Challenge of Regioselectivity and Functional Group Compatibility

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis, however, presents a nuanced challenge. The primary difficulty lies in achieving precise regioselectivity on the electron-rich phenolic ring while managing the reactivity of three distinct functional groups: a phenol, a hydroxymethyl group, and an aldehyde. This guide provides a framework for diagnosing and resolving issues that may arise during its preparation.

The most common synthetic approach involves the hydroxymethylation of 2-hydroxybenzaldehyde (salicylaldehyde). This process requires careful control of reaction conditions to prevent side reactions such as polymerization and the formation of isomeric byproducts.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Suboptimal pH Control. The hydroxymethylation of salicylaldehyde is typically base-catalyzed. If the pH is too low, the reaction will not proceed efficiently. Conversely, a pH that is too high can lead to Cannizzaro-type side reactions of the aldehyde and polymerization with formaldehyde.

    • Solution: Maintain the pH of the reaction mixture within a range of 9-11. Use a reliable pH meter and make gradual additions of a base like sodium hydroxide to keep the pH stable throughout the reaction.

  • Cause 2: Incorrect Molar Ratio of Reactants. An excess of formaldehyde can lead to the formation of multiple hydroxymethyl groups on the aromatic ring or polymerization.[1] Insufficient formaldehyde will result in a low conversion of the starting material.

    • Solution: Begin with a 1:1.1 molar ratio of salicylaldehyde to formaldehyde. This slight excess of formaldehyde helps to drive the reaction to completion without significantly increasing the risk of side product formation. See the table below for recommended starting conditions.

  • Cause 3: Inadequate Temperature and Reaction Time. The reaction kinetics are sensitive to temperature. Too low a temperature will result in a sluggish and incomplete reaction.[1] Excessive heat can promote the formation of undesired byproducts.

    • Solution: The hydroxymethylation step is generally carried out at a temperature between 50°C and 70°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

G start Low Yield Observed check_pH Is pH between 9-11? start->check_pH check_ratio Is Salicylaldehyde: Formaldehyde ratio ~1:1.1? check_pH->check_ratio Yes adjust_pH Adjust pH with NaOH or dilute HCl check_pH->adjust_pH No check_temp Is temperature between 50-70°C? check_ratio->check_temp Yes adjust_ratio Adjust molar ratio of reactants check_ratio->adjust_ratio No check_time Has reaction run for at least 4 hours? check_temp->check_time Yes adjust_temp Adjust temperature check_temp->adjust_temp No increase_time Increase reaction time and monitor by TLC check_time->increase_time No purify Proceed to Purification/ Investigate Side Products check_time->purify Yes adjust_pH->check_pH adjust_ratio->check_ratio adjust_temp->check_temp increase_time->check_time

Caption: Step-by-step workflow for the synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Quantitative Data Summary

ParameterRecommended ValueRationale
Molar Ratio (Salicylaldehyde:Formaldehyde) 1 : 1.1A slight excess of formaldehyde drives the reaction to completion while minimizing polymerization.
Reaction Temperature 50 - 70 °CBalances reaction rate with minimizing side product formation. [1]
pH 9 - 11Essential for activating the phenol for electrophilic substitution without causing side reactions.
Reaction Time 4 - 6 hoursTypically sufficient for high conversion, but should be confirmed by TLC monitoring.

References

  • PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • PrepChem. Synthesis of 2,4-dibenzyloxybenzaldehyde. Available from: [Link]

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]

  • Seema Makhijani. Reimer Tiemann Reaction with Mechanism Quick Concept in 12 minutes MUST WATCH. YouTube, 26 July 2020. Available from: [Link]

  • Google Patents. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available from: [Link]

  • Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeier-haack reaction and isolated intermediates.
  • PubChem. 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Rathi, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110. Available from: [Link]

  • Google Patents. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. Wikimedia Foundation. Available from: [Link]

  • Organic Syntheses. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Available from: [Link]

  • PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methyl-. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of 4-(Hydroxymethyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the formylation of 4-(hydroxymethyl)phenol. As Senior Application Scientists, we understand th...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the formylation of 4-(hydroxymethyl)phenol. As Senior Application Scientists, we understand the nuances and challenges of introducing a formyl group onto a phenol ring, especially when a reactive benzylic alcohol is present. This guide is structured to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the underlying chemical principles to help you navigate the complexities of this transformation and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the formylation of 4-(hydroxymethyl)phenol.

Q1: My formylation of 4-(hydroxymethyl)phenol is giving me a complex mixture of products. What are the likely side reactions?

A1: The formylation of 4-(hydroxymethyl)phenol is challenging due to the presence of two reactive sites: the electron-rich phenol ring and the nucleophilic hydroxymethyl group. The primary side reactions depend on the formylation method used but can be broadly categorized as:

  • Poly-formylation: Introduction of more than one formyl group onto the phenol ring, typically at the other ortho position.

  • Polymerization/Resin Formation: Phenol-formaldehyde type polymerization is a common issue, especially under conditions that generate free formaldehyde or in the presence of strong acids or bases.[1][2]

  • Reactions at the Hydroxymethyl Group:

    • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 4-hydroxybenzaldehyde.

    • Etherification: The hydroxymethyl group can react with another molecule of 4-(hydroxymethyl)phenol or the solvent to form ethers.[3][4]

    • Reaction with Formylating Agent: The hydroxymethyl group may react directly with the formylating agent.

Q2: I am observing significant amounts of a polymeric, insoluble material in my reaction. How can I prevent this?

A2: The formation of resinous byproducts is a frequent problem in phenol formylation.[2] This is often due to uncontrolled condensation reactions between the phenol and the formaldehyde source. To mitigate this:

  • Control Stoichiometry: Use a precise molar ratio of the formylating agent to the phenol. An excess of the formaldehyde source can drive polymerization.

  • Temperature Management: Avoid high reaction temperatures, which accelerate the rate of resin formation.[2]

  • Slow Addition: Add the formylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Q3: My desired product, 2-formyl-4-(hydroxymethyl)phenol, is formed in very low yield. How can I improve the chemoselectivity?

A3: Achieving high chemoselectivity for formylation of the aromatic ring over reaction at the hydroxymethyl group is the central challenge. The most effective strategy is often to protect the hydroxymethyl group before the formylation step. A suitable protecting group should be stable to the formylation conditions and easily removable afterward.

Troubleshooting Guide: Navigating Side Reactions

This section provides a detailed breakdown of the most common side reactions and targeted strategies to minimize them.

Issue 1: Polymerization and Resin Formation

Phenolic resins are formed through the polycondensation of phenols with formaldehyde.[5][6] This process is catalyzed by both acids and bases, making it a potential side reaction in many formylation methods.

Causality: The reaction proceeds through the initial formation of hydroxymethylphenols, which then react with other phenol molecules to form methylene-bridged oligomers and polymers.[1]

Troubleshooting Strategies:

StrategyRationale
Optimize Reagent Stoichiometry A formaldehyde-to-phenol ratio of less than one is often used in the synthesis of novolac resins to prevent extensive cross-linking.
Control Reaction Temperature Lowering the temperature can significantly reduce the rate of polymerization.
Method Selection Consider formylation methods that do not generate free formaldehyde, or that operate under milder conditions.

Experimental Protocol: General Guidelines to Minimize Resin Formation

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Dissolve the 4-(hydroxymethyl)phenol in a suitable solvent. Add the formylating agent dropwise from the dropping funnel over an extended period (e.g., 1-2 hours).

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath if necessary to control any exotherms.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the desired product is formed, to prevent subsequent polymerization.

Diagram: Simplified Polymerization Pathway

Caption: Simplified pathway of resin formation.

Issue 2: Unwanted Reactions at the Hydroxymethyl Group

The benzylic alcohol of 4-(hydroxymethyl)phenol is susceptible to oxidation and etherification under certain formylation conditions.

1. Oxidation to 4-Hydroxybenzaldehyde

Causality: Some formylation reagents or reaction conditions can be sufficiently oxidizing to convert the primary alcohol to an aldehyde. This is particularly a risk in reactions that may generate oxidizing species or are run at elevated temperatures in the presence of air.

Troubleshooting Strategies:

  • Use of Protecting Groups: The most reliable method to prevent oxidation is to protect the hydroxymethyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common choice due to its relative stability.[7][8]

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) can help minimize oxidation.

  • Milder Conditions: Employing lower reaction temperatures and shorter reaction times can reduce the likelihood of oxidation.

2. Etherification

Causality: Under acidic or basic conditions, the hydroxymethyl group can undergo intermolecular dehydration to form a dibenzylic ether, or react with an alcohol solvent.[3][4]

Troubleshooting Strategies:

  • Protecting Groups: As with oxidation, protecting the hydroxymethyl group is the most effective preventative measure.

  • Aprotic Solvent: Use a non-alcoholic, aprotic solvent to avoid etherification with the solvent.

  • Control of Acidity/Basicity: Use the minimum necessary amount of acid or base catalyst.

Experimental Protocol: Protection of the Hydroxymethyl Group as a TBDMS Ether

  • Setup: In a clean, dry flask under an inert atmosphere (nitrogen or argon), dissolve 4-(hydroxymethyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add imidazole (1.5 eq.) or triethylamine (1.5 eq.) to the solution and stir until dissolved.

  • Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

Diagram: Protection-Formylation-Deprotection Strategy

PFD_Strategy cluster_0 Protection cluster_1 Formylation cluster_2 Deprotection Start 4-(Hydroxymethyl)phenol Protected Protected Phenol (e.g., TBDMS ether) Start->Protected TBDMS-Cl, Imidazole Formylated Formylated Protected Phenol Protected->Formylated Formylation (e.g., Duff, Reimer-Tiemann) Final 2-Formyl-4- (hydroxymethyl)phenol Formylated->Final Deprotection (e.g., TBAF)

Caption: A robust strategy for selective formylation.

Issue 3: Lack of Regioselectivity (Ortho- vs. Di-formylation)

Even with the hydroxymethyl group protected, achieving selective mono-formylation at the ortho position can be challenging.

Causality: The hydroxyl group of the phenol is an activating, ortho-, para-directing group. Since the para position is blocked by the hydroxymethyl group, formylation can occur at both ortho positions.

Troubleshooting Strategies for Common Formylation Reactions:

ReactionSelectivity IssueTroubleshooting Recommendations
Duff Reaction Di-formylation is a common side reaction, especially with an excess of hexamethylenetetramine (HMTA).[9]Carefully control the stoichiometry; use a 1:1 or slightly less than 1:1 molar ratio of HMTA to the phenol. Monitor the reaction closely and stop it once the mono-formylated product is maximized.[10]
Reimer-Tiemann Reaction Generally favors ortho-formylation, but can give mixtures. The strongly basic conditions can also promote other side reactions.[11][12]The choice of base can influence selectivity. Consider using milder conditions if possible.
Vilsmeier-Haack Reaction The Vilsmeier reagent is a weaker electrophile and generally good for electron-rich phenols.[13][14]This method may offer better selectivity for mono-formylation. Ensure anhydrous conditions.
Magnesium Chloride/Paraformaldehyde Method This method is reported to be highly selective for ortho-formylation.[15]This is a promising alternative for achieving high regioselectivity.

Experimental Protocol: Ortho-Formylation using the MgCl₂/Paraformaldehyde Method

This method is often highly selective for mono-ortho-formylation.

  • Setup: Under an argon atmosphere, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.) to a dry three-necked flask.

  • Solvent and Base: Add dry tetrahydrofuran (THF), followed by the dropwise addition of triethylamine (2.0 eq.). Stir the mixture for 10 minutes.

  • Substrate Addition: Add the protected 4-(hydroxymethyl)phenol (1.0 eq.) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours.

  • Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

References

  • Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
  • Peer, M. (2006). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 741-750.
  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction. European Journal of Organic Chemistry, 2021(15), 2103-2106.
  • Wikipedia. (n.d.). Duff reaction. [Link]

  • MDPI. (2021). Rheological Study of Phenol Formaldehyde Resole Resin Synthesized for Laminate Application. [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxybenzyl alcohol. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. Journal of the Chemical Society, 2749-2753.
  • LookChem. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • Pizzi, A. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. Polymers, 8(4), 143.
  • ResearchGate. (2021). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]

  • ResearchGate. (2007). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. [Link]

  • ResearchGate. (2010). Reactions of benzyl alcohol under different reaction conditions. [Link]

  • Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10496-10501.
  • ResearchGate. (2022). Phenolic Resins: Chemistry, Reactions, Mechanism. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

  • YouTube. (2019). Reimer Tiemann Reaction - Alcohols, Phenols and Ethers - Chemistry Class 12. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. [Link]

  • ResearchGate. (2021). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • SpringerLink. (2022). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • ResearchGate. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. [Link]

  • Wikipedia. (n.d.). Phenol formaldehyde resin. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

[1] Case ID: PUR-HMB-001 Subject: Isolation and Purification Protocols for 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (HMB) Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-HMB-001 Subject: Isolation and Purification Protocols for 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (HMB) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The purification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (HMB) presents a unique challenge due to its trifunctional nature: it possesses a phenolic hydroxyl (acidic, prone to oxidation), a benzyl alcohol (polarity, H-bonding), and a reactive aldehyde (prone to bisulfite adducts and oxidation).[1]

Common user reports indicate issues with "red oils" (polymerization), low recovery yields, and difficulty separating the product from regioisomers or unreacted phenols. This guide provides two validated workflows: Chemo-Selective Bisulfite Purification (for bulk impurity removal) and Acid-Modified Chromatography (for isomeric polishing).[1]

Module 1: The Chemo-Selective Bisulfite Strategy

Best For: Removing non-aldehyde impurities (starting phenols, over-reduced benzyl alcohols, tars).[1] Mechanism: Aldehydes form water-soluble sulfonate adducts with sodium bisulfite.[1] Non-carbonyl impurities remain in the organic phase and are washed away.[1]

Protocol A: Bisulfite Adduct Isolation

Note: This protocol assumes a crude reaction mixture (~5-10g scale).

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude red/brown oil in a minimal amount of Ethyl Acetate (EtOAc) .[1]

    • Why: EtOAc is polar enough to dissolve the HMB but immiscible with the aqueous bisulfite layer.

  • Adduct Formation:

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1]

    • Stir vigorously for 30–60 minutes.

    • Observation: A thick white precipitate may form at the interface.[1] This is the bisulfite adduct.[1][2][3][4][5] If it precipitates, filter it off and wash with EtOAc.[1] If it stays soluble in water, proceed to separation.[1][3]

  • Phase Separation (The Wash):

    • Separate the layers.[1][3][4][6][7][8] Keep the Aqueous Layer (contains Product-Adduct).[1]

    • Critical Step: Wash the aqueous layer 2x with fresh EtOAc.[1] This removes unreacted phenols and non-aldehyde byproducts.[1]

  • Regeneration (The Release):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 10% H₂SO₄ to pH ~2–3 while stirring.

    • Caution: SO₂ gas will evolve.[1] Perform in a fume hood.

    • Why Acid? Basic regeneration (pH >10) can cause the phenol group to deprotonate, making the product water-soluble and difficult to extract. Acid keeps the phenol protonated and extractable.[1]

  • Extraction:

    • Extract the cloudy aqueous mixture immediately with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][9]

Workflow Visualization

BisulfiteProtocol Start Crude Reaction Mixture (Oil/Solid) Solvent Dissolve in EtOAc Start->Solvent Bisulfite Add Sat. NaHSO3 (aq) Stir 1 hr Solvent->Bisulfite PhaseSplit Phase Separation Bisulfite->PhaseSplit OrgLayer Organic Layer (Impurities/Phenols) PhaseSplit->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSplit->AqLayer Keep Wash Wash Aq with EtOAc (Remove traces) AqLayer->Wash Regen Regeneration Add 10% H2SO4 to pH 2 Wash->Regen Extract Extract with EtOAc Dry & Concentrate Regen->Extract Final Pure HMB (Pale Yellow Solid) Extract->Final

Figure 1: The Bisulfite Purification Loop.[1] This method selectively pulls the aldehyde into the aqueous phase, leaving non-carbonyl impurities behind.

Module 2: Chromatographic Separation (The Polarity Filter)

Best For: Separating regioisomers (e.g., 2-hydroxy-4-hydroxymethyl vs. 4-hydroxy-2-hydroxymethyl) or polishing material after bisulfite treatment.[1]

The Challenge: Phenolic aldehydes interact strongly with silica gel silanols, leading to "streaking" or broad peaks that co-elute impurities.

Protocol B: Acid-Modified Flash Chromatography
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel (40–63 µm)Standard phase.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH)Provides polarity for the hydroxymethyl group.
Modifier (Critical) 0.5% - 1% Acetic Acid Suppresses ionization of the phenolic -OH (pKa ~8-10), sharpening peaks and reducing tailing.[1]
Gradient 0% → 5% MeOH in DCMHMB is moderately polar.[1] It typically elutes early in the MeOH gradient.[1]
Loading Solid Load on CeliteDissolve crude in MeOH, mix with Celite, evap to dryness. Prevents "head-of-column" precipitation.[1]

Troubleshooting Tailing: If the compound still streaks, switch the solvent system to Hexane:Ethyl Acetate (with 1% Acetic Acid) . A gradient of 20% → 60% EtOAc is usually effective for benzyl alcohol derivatives.[1]

Troubleshooting Matrix (FAQ)

User Report: "My product is a dark red oil, not a solid."

  • Root Cause: Phenolic oxidation (quinone formation) or trace solvent retention.[1]

  • Solution:

    • Dissolve the oil in minimal hot Toluene or mixture of DCM/Hexane.[1]

    • Allow to cool slowly to induce crystallization.[1]

    • If it refuses to crystallize, perform the Bisulfite Protocol (Module 1) to remove the oxidative "tar" that inhibits crystal growth.

User Report: "I have low recovery after Bisulfite purification."

  • Root Cause A: The adduct precipitated and was filtered off with the solids (if you filtered the interface).

    • Fix: Check the solid filter cake.[1] Dissolve it in water/acid to see if aldehyde regenerates.[1]

  • Root Cause B: Incomplete regeneration.[1]

    • Fix: Ensure pH reaches <2 and stir for at least 30 mins after acid addition.

  • Root Cause C: Product solubility in water.[1][3]

    • Fix: The hydroxymethyl group increases water solubility.[1] Saturate the aqueous layer with NaCl (Brine) before the final EtOAc extraction to "salt out" the organic product.

User Report: "NMR shows a mixture of isomers."

  • Root Cause: Bisulfite does not discriminate between isomeric aldehydes.[1]

  • Solution: You must use Protocol B (Chromatography) .[1] Isomers typically have slightly different Rf values due to intramolecular H-bonding (e.g., the ortho-hydroxyl H-bonds to the aldehyde, changing polarity compared to the para-isomer).[1]

Decision Logic for Purification

Troubleshooting Problem Impurity Profile? TypeA Non-Aldehydes (Phenols, Tars) Problem->TypeA Mainly TypeB Regioisomers (Aldehyde present) Problem->TypeB Mainly SolA Bisulfite Extraction (Protocol A) TypeA->SolA SolB Column Chromatography (Protocol B) TypeB->SolB Check Check Isomers SolA->Check Still Impure? Check->SolB Yes

Figure 2: Decision Tree for selecting the appropriate purification module based on impurity type.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Purification of Aldehydes via Bisulfite Adducts. (Standard reference for general bisulfite protocols).

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][3] Organic Process Research & Development. [2]

  • PubChem Compound Summary. "2-hydroxy-4-(hydroxymethyl)benzaldehyde (CAS 55483-64-0)."[1]

  • PrepChem. "Synthesis of 2-hydroxy-4-methylbenzaldehyde (Analogous Chemistry)."

  • Google Patents. "Process for recovering aldehydes and ketones (US2544562A)."[1]

Sources

Troubleshooting

preventing polymerization of 2-hydroxy-4-(hydroxymethyl)benzaldehyde during synthesis

Topic: Preventing Polymerization of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Ticket ID: CHEM-SUP-8842 Status: Open Analyst: Senior Application Scientist Executive Summary You are encountering stability issues with 2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Ticket ID: CHEM-SUP-8842 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering stability issues with 2-hydroxy-4-(hydroxymethyl)benzaldehyde (HHMB). This molecule is structurally predisposed to self-polymerization due to the simultaneous presence of a phenolic hydroxyl group (position 2) and a hydroxymethyl group (position 4).

Under acidic or thermal stress, this molecule acts as a monomer for phenol-formaldehyde-type resins, forming insoluble "gums" or "tars" via a para-Quinone Methide (p-QM) intermediate.

This guide provides the mechanistic root cause, a corrected workup protocol, and storage parameters to prevent this degradation.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent polymerization, you must understand how it happens. The instability is not random; it is driven by the formation of a highly electrophilic intermediate.

The para-Quinone Methide Mechanism

In the presence of acid (even weak acids from silica gel) or heat, the benzylic alcohol at position 4 protonates and loses water. This is facilitated by the electron-donating phenol at position 2, driving the formation of a para-Quinone Methide (p-QM) .

This p-QM is a "chemical super-glue." It reacts instantly with any available nucleophile. In a pure reaction mixture, the best available nucleophile is the unreacted HHMB molecule itself, leading to rapid chain growth (polymerization).

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of HHMB polymerization.

QM_Mechanism HHMB HHMB (Monomer) Stable at pH 7 Protonated Protonated Species (-CH2OH2+) HHMB->Protonated Acid (H+) or Heat QM p-Quinone Methide (Highly Reactive Electrophile) Protonated->QM - H2O (Rate Limiting) Dimer Dimer / Oligomer (Irreversible) QM->Dimer + HHMB (Nucleophile) Polymer Insoluble Resin (Product Loss) Dimer->Polymer + QM (Chain Growth)

Figure 1: Acid-catalyzed dehydration pathway leading to irreversible polymerization via the Quinone Methide intermediate.

Module 2: Troubleshooting & Protocols

Common Failure Scenarios (FAQs)

Q1: My reaction mixture turned into a pink/red gummy solid during rotary evaporation. What happened?

  • Diagnosis: Concentration-dependent polymerization. As you removed the solvent, the concentration of HHMB increased, increasing the rate of intermolecular collision. If the bath was >40°C or the solution was slightly acidic, you triggered the p-QM pathway.

  • Fix: Never concentrate to dryness. Use a "chaser" solvent or switch to lyophilization (freeze-drying) if possible.

Q2: I see a new spot on TLC that doesn't move (baseline) after silica column chromatography.

  • Diagnosis: On-column polymerization. Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze QM formation during the time the compound spends on the column.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q3: Can I use HCl to quench the reduction reaction?

  • Diagnosis: CRITICAL ERROR. Strong mineral acids (HCl, H2SO4) will instantaneously polymerize HHMB.

  • Fix: Use saturated Ammonium Chloride (NH4Cl) or a Phosphate Buffer (pH 6-7).

Optimized Synthesis Workflow (The "Safe" Route)

This protocol assumes you are generating HHMB via the reduction of Methyl 4-formyl-3-hydroxybenzoate (or the corresponding acid), which is the standard industrial route to avoid handling the unstable aldehyde throughout the synthesis.

Step 1: The Reduction (Controlled)
  • Reagent: Borane-Dimethyl Sulfide (BMS) or LiBH4 (if selective).

  • Solvent: Anhydrous THF.

  • Temp: 0°C to Room Temp (Strictly <25°C).

Step 2: The Quench (The Critical Control Point)
  • Danger: Do NOT dump acid into the flask.

  • Protocol:

    • Cool reaction mixture to 0°C .

    • Add Methanol dropwise to destroy excess borane (gas evolution).

    • Add Saturated NH4Cl (aq) slowly. Target pH: 6.5 - 7.5.

    • Stir for 30 mins at 0°C.

Step 3: Workup & Purification [1][2]
  • Extraction: Use Ethyl Acetate. Wash with Brine.

  • Drying: Use Na2SO4 (Sodium Sulfate). Avoid MgSO4 (Magnesium Sulfate) as it can be slightly Lewis acidic.

  • Purification:

    • Method: Flash Chromatography.

    • Stationary Phase: Neutralized Silica (Slurry pack with 1% Et3N/Hexanes, then flush with eluent).

    • Eluent: Hexane/Ethyl Acetate gradient.

    • Speed: Run the column fast. Do not let the compound sit on silica.

Module 3: Storage & Stability Data

Once isolated, HHMB remains sensitive. Follow these strict storage guidelines.

Stability Profile
ParameterConditionStatusMechanism of Failure
pH Sensitivity pH < 5High Risk Acid-catalyzed QM polymerization.
pH Sensitivity pH > 9Moderate Risk Phenolate oxidation / Cannizzaro reaction.
Temperature > 40°CHigh Risk Thermal dehydration to QM.
Concentration Solid StateModerate Risk Crystal lattice stabilizes, but amorphous solid polymerizes.
Atmosphere Air/OxygenModerate Risk Oxidation of aldehyde to benzoic acid.
Storage Protocol
  • State: Store as a crystalline solid, not an oil. If it oils out, induce crystallization immediately using a seed crystal or pentane trituration.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge with Argon or Nitrogen.

  • Temperature: -20°C (Freezer).

  • Stabilizer (Optional): If storing for >6 months, trace amounts (0.1%) of BHT (Butylated hydroxytoluene) can prevent radical-initiated degradation, though ionic polymerization is the primary threat.

References

  • Quinone Methide Formation

    • Title: Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis.
    • Source: Polymers (MDPI), 2020.
    • URL:[Link]

  • Microporous Polymerization of Hydroxymethyl Monomers

    • Title: Microporous organic polymers synthesized by self-condensation of arom
    • Source: Journal of M
    • URL:[Link]

  • General Handling of Salicylaldehyde Derivatives

    • Title: 2-Hydroxy-4-methylbenzaldehyde (Analogous Stability Data).[3]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Synthesis of HDAC Inhibitors (Contextual Relevance)

    • Title: Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide.
    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

stability issues of 2-hydroxy-4-(hydroxymethyl)benzaldehyde under acidic/basic conditions

Welcome to the technical support center for 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-hydroxy-4-(hydroxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. Understanding the chemical behavior of this bifunctional aromatic molecule is critical for its successful application in synthesis, formulation, and analytical development.

I. Core Concepts: Understanding the Instability

2-Hydroxy-4-(hydroxymethyl)benzaldehyde possesses three key functional groups that dictate its reactivity and stability: a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and an aldehyde. The electronic interplay between these groups, particularly the activating effect of the hydroxyl group on the aromatic ring, makes the molecule susceptible to degradation under both acidic and basic conditions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a question-and-answer format.

Basic Conditions (pH > 7)

Q1: I'm observing the disappearance of my starting material and the appearance of two new, more polar compounds in my reaction mixture under basic conditions. What is happening?

A1: You are likely observing a Cannizzaro reaction . Since 2-hydroxy-4-(hydroxymethyl)benzaldehyde lacks α-hydrogens, it cannot undergo an aldol condensation. In the presence of a strong base, two molecules of the aldehyde will disproportionate. One molecule is oxidized to a carboxylic acid, and the other is reduced to a diol.[1][2][3]

  • Oxidation Product: 2-Hydroxy-4-(hydroxymethyl)benzoic acid

  • Reduction Product: 4-(Hydroxymethyl)benzene-1,2-diol

Q2: Can I use a milder base to avoid the Cannizzaro reaction?

A2: While milder bases will slow down the reaction, any sufficiently basic conditions (pH > 8-9) can promote this degradation over time, especially with elevated temperatures. The phenoxide anion formed under basic conditions is electron-donating, which can influence the reactivity of the aldehyde. For reactions requiring a base, it is crucial to use the mildest possible conditions and the shortest reaction times. Consider bases like sodium bicarbonate or cesium carbonate and maintain low temperatures.

Q3: My reaction mixture is turning dark brown under basic conditions, even when protected from air. What could be the cause?

A3: Phenolic compounds are susceptible to oxidation, and this process can be accelerated at higher pH. The resulting quinone-type structures can be highly colored and may polymerize. While you are protecting the reaction from air, trace amounts of oxygen or peroxide impurities in your solvents can initiate this process. Ensure you are using freshly distilled or sparged solvents.

Acidic Conditions (pH < 7)

Q1: When I subject my compound to acidic conditions, I'm seeing a loss of the starting material and the formation of a complex mixture of products, some of which are insoluble. What is the likely degradation pathway?

A1: Under acidic conditions, 2-hydroxy-4-(hydroxymethyl)benzaldehyde is prone to acid-catalyzed polymerization or self-condensation . The protonated aldehyde is a potent electrophile, and the electron-rich phenolic ring of another molecule can act as a nucleophile, leading to the formation of oligomers and polymers.[4] The hydroxymethyl group can also be protonated and lost as water to form a reactive benzylic carbocation, which can further react.

Q2: I need to perform a reaction in an acidic medium. How can I minimize the degradation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde?

A2: To minimize degradation:

  • Use the mildest acidic conditions that will facilitate your desired transformation.

  • Maintain low temperatures to slow the rate of degradation reactions.

  • Keep reaction times as short as possible.

  • Use dilute concentrations of the substrate to reduce the likelihood of intermolecular reactions.

  • Protect the phenolic hydroxyl or the alcohol if they are not involved in the desired reaction. Silyl ethers or other acid-labile protecting groups could be employed.

General Stability & Handling

Q1: What are the best practices for storing 2-hydroxy-4-(hydroxymethyl)benzaldehyde?

A1: This compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and photodegradation. Phenolic aldehydes can be sensitive to light and air over time.

Q2: I've noticed a color change in my solid sample of 2-hydroxy-4-(hydroxymethyl)benzaldehyde over time. Is it still usable?

A2: A slight color change (e.g., from off-white to light tan) may indicate minor surface oxidation. While it might be usable for some applications, it is best to assess its purity by techniques like HPLC, NMR, or melting point determination before use in sensitive reactions. For high-purity applications, recrystallization may be necessary.

III. Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways for 2-hydroxy-4-(hydroxymethyl)benzaldehyde under basic and acidic conditions.

G cluster_basic Basic Conditions (Cannizzaro Reaction) start_basic 2 x 2-Hydroxy-4-(hydroxymethyl)benzaldehyde intermediate Tetrahedral Intermediate start_basic->intermediate 1. OH- attack products 2-Hydroxy-4-(hydroxymethyl)benzoic Acid + 4-(Hydroxymethyl)benzene-1,2-diol intermediate->products 2. Hydride Transfer G cluster_acidic Acidic Conditions (Self-Condensation) start_acidic 2-Hydroxy-4-(hydroxymethyl)benzaldehyde protonated_aldehyde Protonated Aldehyde (Electrophile) start_acidic->protonated_aldehyde H+ phenolic_ring Phenolic Ring (Nucleophile) start_acidic->phenolic_ring dimer Dimer Intermediate protonated_aldehyde->dimer Nucleophilic Attack by another molecule phenolic_ring->dimer polymer Oligomers/Polymers dimer->polymer Further Condensation

Caption: Proposed self-condensation pathway under acidic conditions.

IV. Quantitative Data Summary

While specific kinetic data for the degradation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is not readily available in the literature, the following table summarizes the expected outcomes based on the principles of forced degradation studies. [5][6]

Stress Condition Reagents/Parameters Expected Degradation Products Potential for Significant Degradation
Acidic Hydrolysis 0.1 M HCl, heat Oligomers, polymers, and other condensation products High
Basic Hydrolysis 0.1 M NaOH, room temp 2-Hydroxy-4-(hydroxymethyl)benzoic acid, 4-(Hydroxymethyl)benzene-1,2-diol High
Oxidative 3% H₂O₂, room temp Oxidized species (e.g., quinones), potentially benzoic acid derivative Moderate to High
Thermal Dry heat (e.g., 80°C) Decomposition products (less predictable) Moderate

| Photolytic | UV/Vis light | Photodegradation products (e.g., radicals, quinones) | Moderate |

V. Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-hydroxy-4-(hydroxymethyl)benzaldehyde at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Peak Purity and Mass Balance:

  • Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of degradation products.

  • Calculate the mass balance to account for all the material after degradation.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm) with a PDA detector.

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity. [7]

G cluster_workflow Forced Degradation Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc data_analysis Assess Peak Purity & Mass Balance hplc->data_analysis

Caption: Workflow for a forced degradation study.

VI. References

  • PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 2-hydroxy-4-methyl-. Retrieved from [Link]

  • Wikipedia. (2025, November 27). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, May 15). Can salicylic acid be synthesized from salicylaldehyde?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • PubMed. (2023, September 5). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • YouTube. (2020, July 14). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Waters. (n.d.). Sep-Pak XPoSure Aldehyde Sampler. Retrieved from [Link]

  • Google Patents. (n.d.). US2811508A - Condensation of phenol and aldehyde with trichloroacetic acid and production of phenolaldehyde resin free of acid catalyst. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde. Retrieved from

  • ResearchGate. (2025, August 8). Development and Validation of Stability-Indicating HPLC and UPLC Methods for the Determination of Bicalutamide. Retrieved from [Link]

  • PMC. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde. Retrieved from

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Oxidation of salicylaldehyde to salicylic acid by NahF. B) Effect of.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Scribd. (n.d.). Practice No. 2 Identification of Aldehydes and Ketones. Retrieved from [Link]

  • PMC. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

  • YouTube. (2021, January 2). Acid/Base catalyzed aldol addition and aldol condensation reaction-Organic chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • US EPA. (n.d.). Benzaldehyde, 2-hydroxy-4-methyl- - Substance Details. Retrieved from [Link]

  • Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. Retrieved from

  • Brainly.in. (2018, April 19). P-hydroxybenzaldehyde/cannizzaro reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Toppr. (n.d.). Salicylaldehyde reacts with acetic anhydride in presence of sodium acetate to give a compound which on acidification followed by treatment with concentrated sulphuric acid gives Coumarin which is used to make many anticoagulant drugs. The structure of Coumarin is. Retrieved from [Link]

  • CBSE Academic. (n.d.). Chemistry (Volume 2) | Grade 12. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Work-Up and Purification of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

This guide provides in-depth technical assistance for the work-up and purification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to na...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the work-up and purification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the challenges of isolating this compound, ensuring high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a question-and-answer format.

Question 1: After quenching the reaction, I have a dark, viscous oil instead of a precipitate. What could be the cause?

Answer: The formation of a dark oil is a common issue and can stem from several factors:

  • Incomplete Reaction or Polymerization: If the formylation reaction (e.g., a modified Duff or Reimer-Tiemann reaction) did not go to completion or if side reactions leading to polymeric materials occurred, you may obtain a complex mixture that is difficult to crystallize. The reaction conditions, such as temperature and reaction time, are critical to minimize these byproducts.

  • Presence of Impurities: The starting materials or solvents may contain impurities that interfere with the crystallization of the final product.

  • Incorrect pH: The pH of the aqueous solution after quenching is crucial. The product is a phenol and an alcohol, so its solubility is pH-dependent. Ensure the solution is acidified to a pH of around 2-3 to protonate the phenoxide and facilitate its extraction into an organic solvent.[1]

Solution:

  • Ensure the reaction mixture is cooled to room temperature before quenching.

  • Acidify the aqueous layer with a dilute acid (e.g., 2N HCl) to a pH of 2-3.[1]

  • Proceed with extraction using a suitable organic solvent like ethyl acetate or diethyl ether.

  • If an oil persists after solvent evaporation, attempt to purify it using column chromatography.

Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I remove them?

Answer: The presence of multiple spots on a TLC plate indicates an impure product. The identity of these impurities depends on the synthetic route used.

  • Unreacted Starting Material: Depending on the reaction efficiency, you may have unreacted p-cresol or a related starting material.

  • Isomeric Byproducts: Formylation reactions can sometimes lack complete regioselectivity, leading to the formation of isomers.

  • Over-oxidation Products: In some synthetic pathways, the hydroxymethyl group or the aldehyde can be oxidized to a carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[2][3]

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities with different polarities. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Suitable solvents include mixtures of ethyl acetate and hexane, or toluene.

Question 3: The yield of my purified 2-hydroxy-4-(hydroxymethyl)benzaldehyde is significantly lower than expected. What are the common causes of product loss?

Answer: Low yield is a frequent challenge. Here are some potential reasons and how to mitigate them:

  • Inefficient Extraction: The product has both polar (hydroxyl and aldehyde) and non-polar (benzene ring) characteristics. Multiple extractions with a suitable solvent (e.g., ethyl acetate, 3 times) are necessary to ensure complete transfer from the aqueous to the organic phase.

  • Emulsion Formation: During extraction, an emulsion can form at the interface of the aqueous and organic layers, trapping some of the product. Adding brine (a saturated NaCl solution) can help to break up emulsions.

  • Product Loss During Washing: Washing the organic layer with water or brine is necessary to remove inorganic salts and water-soluble impurities. However, excessive or vigorous washing can lead to some product loss back into the aqueous phase.

  • Decomposition: Although relatively stable, the product can be sensitive to heat and light. Avoid prolonged heating during solvent evaporation and store the purified product appropriately.

Frequently Asked Questions (FAQs)

What is the optimal pH for the aqueous phase during extraction?

The optimal pH is in the acidic range, typically between 2 and 4. This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate or diethyl ether.[1]

What is a suitable solvent system for column chromatography?

A gradient of ethyl acetate in hexane is a good starting point for silica gel column chromatography. The exact ratio will depend on the specific impurities present. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 30-40%.

How should I store the purified 2-hydroxy-4-(hydroxymethyl)benzaldehyde?

The compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] It is a solid at room temperature.[5]

What are the key safety considerations during the work-up?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The compound is harmful if swallowed and may cause skin and eye irritation.[5][6]

  • Be cautious when handling organic solvents, as they are flammable.

Detailed Experimental Protocol for Work-Up and Purification

This protocol assumes the synthesis has been completed and the reaction is ready for work-up.

1. Quenching and Acidification: a. Cool the reaction mixture to room temperature in an ice bath. b. Slowly pour the reaction mixture into a beaker containing cold water (approximately 500 mL for a reaction starting with 108 g of cresol).[1] c. Acidify the mixture to a pH of 2-3 by slowly adding 2N hydrochloric acid while stirring. Monitor the pH using pH paper or a pH meter.

2. Extraction: a. Transfer the acidified mixture to a separatory funnel. b. Add an appropriate volume of an organic extraction solvent (e.g., ethyl acetate or diethyl ether). c. Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the extraction of the aqueous layer two more times with fresh organic solvent. f. Combine all the organic extracts.

3. Washing and Drying: a. Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and help break any emulsions. b. Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1] c. Filter off the drying agent.

4. Solvent Removal: a. Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Column Chromatography: i. Prepare a silica gel column using a suitable solvent system (e.g., a starting mixture of 9:1 hexane:ethyl acetate). ii. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. iii. Elute the column with a gradient of increasing ethyl acetate in hexane. iv. Collect fractions and monitor them by TLC to identify those containing the pure product. v. Combine the pure fractions and evaporate the solvent. b. Recrystallization: i. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., toluene or an ethyl acetate/hexane mixture). ii. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. iii. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

ParameterRecommendationRationale
Extraction Solvent Ethyl acetate, Diethyl etherGood solubility for the product and immiscible with water.
Aqueous Phase pH 2-4Ensures the phenolic hydroxyl is protonated, increasing organic solubility.[1]
Drying Agent Anhydrous MgSO4 or Na2SO4Efficiently removes residual water from the organic extract.[1]
Purification Method Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or Recrystallization (Toluene or Ethyl Acetate/Hexane)Effective for removing polar and non-polar impurities.

Work-Up and Purification Workflow

Workup_Workflow reaction_mixture Crude Reaction Mixture quench Quench with Cold Water reaction_mixture->quench acidify Acidify to pH 2-3 (e.g., 2N HCl) quench->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract separate_layers Separate Aqueous and Organic Layers extract->separate_layers wash Wash Organic Layer with Brine separate_layers->wash Organic Phase dry Dry Organic Layer (e.g., MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product purify Purification crude_product->purify column_chrom Column Chromatography purify->column_chrom If Oily or Complex Mixture recrystallize Recrystallization purify->recrystallize If Solid pure_product Pure 2-Hydroxy-4-(hydroxymethyl)benzaldehyde column_chrom->pure_product recrystallize->pure_product

Caption: Workflow for the work-up and purification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

References

  • PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • Google Patents. CN102115435A - Synthesis method of parahydroxybenzaldehyde.
  • Google Patents. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol? Available from: [Link]

  • Google Patents. EP0068725B1 - Process for preparation of hydroxybenzaldehydes.
  • Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • PubChem. 2-Hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • Google Patents. EP0068725A1 - Process for preparation of hydroxybenzaldehydes.
  • Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

  • Khan Academy. Reimer Tiemann Reaction. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction. Available from: [Link]

  • Google Patents. EP0012939A1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available from: [Link]

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methyl-. Available from: [Link]

  • Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. Available from: [Link]

Sources

Optimization

byproduct formation in the Duff reaction for 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Topic: Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Case ID: DR-HMB-04 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Case ID: DR-HMB-04 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

This guide addresses the specific challenges in synthesizing 2-hydroxy-4-(hydroxymethyl)benzaldehyde from 3-(hydroxymethyl)phenol (also known as m-hydroxybenzyl alcohol) using the Duff reaction .[1]

While the Duff reaction (Hexamethylenetetramine in acid) is a classic method for ortho-formylation of phenols, this specific substrate presents a unique "double-edged" failure mode:

  • Regioselectivity: Competition between the C6 (target) and C4 (isomer) positions.[1]

  • Chemo-instability: The hydroxymethyl group (

    
    ) is acid-labile, leading to rapid polymerization (resinification) under the standard acidic conditions required for the Duff reaction.[1]
    
Module 1: The Mechanistic Landscape

To troubleshoot effectively, one must understand the competing pathways. The Duff reaction utilizes an iminium ion intermediate generated from hexamethylenetetramine (HMTA).[1] However, in the presence of Trifluoroacetic acid (TFA) or Acetic acid (AcOH), the starting material's benzylic alcohol is prone to ionization.

Visualizing the Reaction Pathways

DuffPathways SM 3-(Hydroxymethyl)phenol (Starting Material) Iminium HMTA Iminium Species (Electrophile) SM->Iminium + HMTA/H+ Carbocation Benzylic Carbocation (Ar-CH2+) SM->Carbocation + H+ (Acid catalysis) Target Target Aldehyde (C6 Formylation) Iminium->Target Attack at C6 (Ortho to OH) Isomer Regioisomer (C4 Formylation) Iminium->Isomer Attack at C4 (Para to OH) Polymer Poly(phenylenemethylene) (Resin/Goo) Carbocation->Polymer Reacts with another arene

Figure 1: Competing pathways.[1] The critical failure mode is the acid-catalyzed formation of the benzylic carbocation (red path), leading to irreversible polymerization.[1]

Module 2: Troubleshooting Guide
Issue 1: "The reaction mixture turned into a solid, insoluble resin/goo."

Diagnosis: Benzylic Polymerization. The hydroxymethyl group is activated by the acid (TFA or AcOH), losing water to form a benzylic carbocation. This cation attacks the electron-rich ring of a neighboring molecule, forming methylene bridges (diphenylmethanes) and eventually a cross-linked polymer (similar to Bakelite formation).[1]

Corrective Actions:

  • Switch to the Smith Modification (TFA) with High Dilution:

    • Why: The Smith modification (HMTA in TFA) operates at lower temperatures than the traditional AcOH/Boric acid method.[1]

    • Protocol: Run the reaction at 0.1 M to 0.2 M concentration . Polymerization is a bimolecular process (second-order), while the initial HMTA adduct formation is pseudo-first-order with respect to the phenol.[1] Dilution disfavors the polymer.[1]

  • Temperature Control: Do not exceed 65°C . Traditional Duff reactions often reflux at 90-100°C; this will instantly polymerize your substrate.[1]

  • The "Protect-First" Workaround (Highly Recommended):

    • If resinification persists, acetylate the benzylic alcohol first to form 3-(acetoxymethyl)phenol .[1] The acetate is less electron-donating and less prone to ionization than the free alcohol.[1] The acetate group is easily hydrolyzed during the final acid workup.[1]

Issue 2: "I have a mixture of two aldehydes I cannot separate."

Diagnosis: Regioisomer Formation (C6 vs. C4). The hydroxyl group directs ortho and para.[1]

  • Target (C6): Ortho to OH, Para to

    
    .
    
  • Byproduct (C4): Para to OH, Ortho to

    
    .[1]
    
  • Steric Factor: The C2 position (between OH and

    
    ) is sterically blocked.[1]
    

Corrective Actions:

  • Chromatographic Separation: The target (2-hydroxy...) is capable of strong intramolecular hydrogen bonding (between the phenolic H and the aldehyde O).[1] This makes it less polar than the para-formylated isomer (4-hydroxy...).[1]

    • TLC Tip: Use a non-polar mobile phase (e.g., Hexane:EtOAc 9:1). The target should run higher (higher

      
      ) than the byproduct.[1]
      
  • Borate Complexation:

    • Add boric acid to the crude mixture.[1] The ortho-hydroxy aldehyde (Target) forms a stable borate complex, altering its solubility compared to the para-isomer.[1]

Issue 3: "Yield is extremely low (<20%)."

Diagnosis: Incomplete Hydrolysis or Oxidation.[1] The intermediate formed in the Duff reaction is an iminium species or a hexaminium salt.[1] It requires vigorous hydrolysis to release the aldehyde.[1]

Corrective Actions:

  • Extend Hydrolysis Time: After the TFA step, the mixture is usually poured into water/acid.[1] Ensure this aqueous phase is heated to 60°C for 2–4 hours .

  • Avoid Oxidative Workup: Do not use oxidative reagents to quench.[1] The hydroxymethyl group is susceptible to oxidation to a carboxylic acid (benzoic acid derivative).[1]

Module 3: Optimized Protocol (Smith Modification)

This protocol minimizes polymerization risk while maximizing regioselectivity.[1]

ParameterSpecificationRationale
Reagents HMTA (1.1 eq), TFA (Solvent)TFA promotes the reaction at lower temps than AcOH.[1]
Concentration 0.15 M (High Dilution)Critical to prevent intermolecular polymerization.[1]
Temperature 60–65°CBalance between activation energy and resin formation.[1]
Time 3–12 HoursMonitor by TLC; stop immediately upon plateau.[1]
Hydrolysis 50% aq.[1][2] H2SO4 or HCl, 60°CReleases aldehyde from the methanamine intermediate.

Step-by-Step Workflow:

  • Dissolve 3-(hydroxymethyl)phenol (1.0 eq) in TFA (approx. 10 mL per gram of substrate).[1]

  • Add HMTA (1.1 eq) in portions at room temperature.

  • Heat the mixture to 60°C under Nitrogen. Do not reflux.

  • Monitor via TLC every hour.[1] Look for the appearance of a less polar spot (Target).

  • Quench: Pour the reaction mixture into ice water.

  • Hydrolysis: Acidify to pH 1 with HCl and warm to 50°C for 2 hours.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Module 4: Decision Tree & FAQs
Troubleshooting Logic Flow

Troubleshooting Start Start Troubleshooting Resin Did the reaction solidify/polymerize? Start->Resin Dilution Increase dilution to 0.1M Reduce Temp to <60°C Resin->Dilution Yes Isomers Is the product a mixture? Resin->Isomers No Protect Protect alcohol as Acetate (3-acetoxymethylphenol) Dilution->Protect If fails again TLC Check TLC: Target is usually less polar (Higher Rf) Isomers->TLC Yes Separation Use Silica Chromatography (Hexane/EtOAc) TLC->Separation

Figure 2: Logical flow for addressing common Duff reaction failures.

Frequently Asked Questions

Q: Can I use the traditional Duff conditions (AcOH/Boric Acid)? A: It is not recommended for this substrate. The high temperatures (refluxing acetic acid, >118°C) required for the traditional method will almost certainly polymerize the hydroxymethyl group.[1] The TFA method (Smith modification) allows reaction at 60°C.[1]

Q: Why is my product yellow? A: Ortho-hydroxy aldehydes are naturally yellow due to conjugation and intramolecular hydrogen bonding.[1] However, a deep orange/brown color suggests oligomer formation.

Q: Can I use Vilsmeier-Haack instead? A: Vilsmeier-Haack is generally poor for phenols because the reagents (POCl3) react with the phenolic oxygen to form aryl formates or phosphates, deactivating the ring.[1] The Duff reaction is specifically designed for electron-rich phenols.[1]

References
  • Duff, J. C. (1941). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society, 547. [1]

  • Smith, W. E. (1972). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972-3973.[1]

  • Lindoy, L. F., et al. (1998). Synthetic approaches to 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivatives. Australian Journal of Chemistry, 51(5), 332. (Contextual grounding for hydroxybenzyl alcohol reactivity).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.[1] (Mechanism of electrophilic aromatic substitution).[1][3]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of 2-hydroxy-4-(hydroxymethyl)benzaldehyde: HPLC vs. Orthogonal Methods

For Immediate Release In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is non-negotiable. This guide provides a senior-level perspective on the anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is non-negotiable. This guide provides a senior-level perspective on the analytical strategies for assessing the purity of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a key building block in the synthesis of various compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique and compare its performance against valuable orthogonal methods.

The Central Role of Purity in Synthesis

2-hydroxy-4-(hydroxymethyl)benzaldehyde is a bifunctional aromatic compound whose aldehyde and hydroxymethyl groups offer versatile reactivity for synthesizing more complex molecules. Impurities, whether from residual starting materials, by-products, or degradation products, can have a significant impact on reaction yield, downstream processing, and the safety and efficacy of the final product. Therefore, a robust analytical methodology for purity determination is paramount.

Section 1: HPLC – The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of non-volatile and thermally labile compounds like 2-hydroxy-4-(hydroxymethyl)benzaldehyde. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities.

The "Why" Behind the HPLC Method Parameters

The selection of HPLC conditions is a science-driven process designed to achieve optimal separation and detection. A typical reversed-phase HPLC (RP-HPLC) method is employed for this analysis.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice. The nonpolar nature of the C18 chains provides effective separation of aromatic aldehydes and their impurities based on differences in hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid like phosphoric or formic acid, is used.[1] The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. The gradient elution ensures that both more and less polar impurities are eluted and resolved within a reasonable timeframe.

  • Detection: A UV detector is ideal, as the benzaldehyde moiety contains a strong chromophore. The wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity.

Experimental Protocol: RP-HPLC for Purity Assessment

Objective: To determine the purity of a 2-hydroxy-4-(hydroxymethyl)benzaldehyde sample by quantifying the main peak area relative to the total peak area.

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • 2-hydroxy-4-(hydroxymethyl)benzaldehyde reference standard and test sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare the test sample at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

System Suitability: To ensure the validity of the results, system suitability tests (SST) are performed. This includes parameters like tailing factor, theoretical plates, and repeatability of injections, which confirm the performance of the chromatographic system.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phase (A: Aq. Acid, B: ACN) Inject Inject Sample (10 µL) Prep_MP->Inject Prep_Sample Dissolve Sample (1 mg/mL in Diluent) Prep_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-Level Workflow for HPLC Purity Analysis.

Section 2: Orthogonal Analytical Techniques for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more complete picture of a sample's purity.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is particularly effective for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC. For benzaldehyde and its derivatives, GC can be a powerful tool.[2][3][4]

Applicability:

  • Ideal for detecting residual solvents or volatile starting materials.

  • The analyte, 2-hydroxy-4-(hydroxymethyl)benzaldehyde, may require derivatization to increase its volatility and thermal stability for optimal GC analysis.[5][6]

Experimental Protocol: GC-FID for Volatile Impurities

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like BSTFA may be necessary.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-1 or HP-5).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Data Analysis: Quantify impurities against a known standard or by area percent.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard with a known purity.[7][8] It is a primary analytical method that does not rely on a calibration curve of the analyte itself.[8]

Applicability:

  • Provides a highly accurate, structure-specific quantification of the main component.[9][10]

  • Can identify and quantify impurities without the need for impurity reference standards, provided they have unique NMR signals.[11]

Experimental Protocol: ¹H-qNMR Purity Determination

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[7]

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay).

  • Data Analysis:

    • Select a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.[9]

Thin-Layer Chromatography (TLC)

Principle: TLC is a simple, rapid, and cost-effective chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[12][13]

Applicability:

  • Excellent for rapid, qualitative screening of impurities.[14][15][16]

  • Can be used to quickly assess the presence of non-UV active impurities by using different visualization techniques (e.g., iodine staining).

Experimental Protocol: TLC for Impurity Spotting

  • Plate Preparation: Spot the sample solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After development, visualize the separated spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).

  • Analysis: Compare the Rf values of any impurity spots to those of known standards, if available.

Section 3: Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, the nature of the expected impurities, and available resources.

Parameter HPLC-UV GC-FID qNMR TLC
Principle Liquid-Solid PartitioningGas-Solid/Liquid PartitioningNuclear Spin PropertiesLiquid-Solid Adsorption
Quantification Relative (Area %) / External Std.Relative (Area %) / External Std.Absolute (Primary Method)Semi-Quantitative / Qualitative
Specificity HighHigh (for volatiles)Very High (Structure-specific)Moderate
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (µg-mg range)Low (µg-ng range)
Analysis Time 20-40 minutes15-30 minutes10-20 minutes5-15 minutes
Best For Routine purity, impurity profilingVolatile impurities, residual solventsAbsolute purity, reference std. characterizationRapid screening, reaction monitoring

Section 4: Decision-Making Framework

Choosing the right analytical tool is critical. The following flowchart provides a logical pathway for selecting the appropriate method based on the analytical objective.

Decision_Tree Start Analytical Goal? Routine_QC Routine QC / Purity Check? Start->Routine_QC Impurity_ID Impurity Identification? Routine_QC->Impurity_ID No Use_HPLC Use HPLC Routine_QC->Use_HPLC Yes Ref_Std Reference Standard Characterization? Impurity_ID->Ref_Std No Use_GC Use GC-MS Impurity_ID->Use_GC Volatile Use_LCMS Use LC-MS Impurity_ID->Use_LCMS Non-Volatile Volatiles Concerned about Volatile Impurities? Ref_Std->Volatiles No Use_qNMR Use qNMR Ref_Std->Use_qNMR Yes Volatiles->Use_HPLC Also run HPLC Volatiles->Use_GC Yes Use_TLC Use TLC for quick screen Use_HPLC->Use_TLC Complement with

Caption: Guide for Selecting the Appropriate Analytical Method.

Conclusion

For the routine purity assessment of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a well-developed RP-HPLC method stands as the gold standard, offering excellent resolution, sensitivity, and quantitative performance. However, a comprehensive purity profile, especially for materials used in drug development, necessitates the use of orthogonal methods. GC is invaluable for detecting volatile impurities, while qNMR provides an absolute and highly accurate purity value, making it ideal for characterizing reference standards. TLC remains a simple and effective tool for rapid screening. By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-4-methyl-. Retrieved from [Link]

  • Mäki-Paakkanen, J., & Kostiainen, R. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 129-133. Retrieved from [Link]

  • Le, T. D., et al. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Visualized Experiments, (137), 57692. Retrieved from [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Mestrelab Research. (2016). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Reading Scientific Services Ltd. (RSSL). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bhongade, B., et al. (2014). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 98, 137-142. Retrieved from [Link]

  • Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • Malbaša, R. V., et al. (2004). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Journal of the Serbian Chemical Society, 69(12), 1079-1085. Retrieved from [Link]

  • Jones, A. D., et al. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. Retrieved from [Link]

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Comparative

FT-IR spectroscopy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde functional groups

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde Authored by a Senior Application Scientist This guide provides an in-depth analysis of the functional group characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the functional group characteristics of 2-hydroxy-4-(hydroxymethyl)benzaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, robust experimental protocols, and the fundamental rationale behind the observed spectral features. Our objective is to provide a self-validating framework for the structural elucidation of this and similar multifunctional aromatic compounds.

The Analytical Imperative: Why FT-IR for Multifunctional Molecules?

In the landscape of pharmaceutical development and materials science, the precise confirmation of molecular structure is non-negotiable. 2-hydroxy-4-(hydroxymethyl)benzaldehyde presents a unique analytical challenge due to its combination of three distinct functional groups on an aromatic scaffold: a phenolic hydroxyl, a primary alcohol (hydroxymethyl), and an aromatic aldehyde.

FT-IR spectroscopy is an exceptionally powerful and rapid technique for this purpose. It probes the vibrational modes of covalent bonds, providing a distinct "fingerprint" of the functional groups present in a molecule.[1] Unlike other methods that might focus on the overall molecular framework, FT-IR offers direct evidence for the presence, and often the electronic environment, of these specific chemical moieties. This guide will dissect the FT-IR spectrum of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, explaining the origin of each key absorption band.

Below is the molecular structure of interest, highlighting the functional groups that are the focus of our FT-IR analysis.

Caption: Molecular structure of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Deconstructing the Spectrum: A Functional Group Analysis

The FT-IR spectrum of an organic molecule is a superposition of the absorptions from all its constituent parts.[2] We can logically dissect the expected spectrum of 2-hydroxy-4-(hydroxymethyl)benzaldehyde into four key regions corresponding to its primary functionalities.

The Hydroxyl (O-H) Stretching Region (3600-3200 cm⁻¹)

This molecule possesses two distinct hydroxyl groups: one phenolic and one alcoholic. In a condensed phase (solid or neat liquid), both will be involved in extensive intermolecular and potentially intramolecular hydrogen bonding. This has a profound effect on the spectrum.

  • Vibrational Mode: O-H stretching.

  • Expected Appearance: A very broad and intense absorption band spanning from approximately 3500 cm⁻¹ to 3200 cm⁻¹.[3] The breadth of the peak is a direct consequence of the diverse hydrogen-bonding environments, which creates a continuum of bond strengths and, therefore, a continuum of absorption frequencies.[4] It is often difficult to resolve the individual contributions of the phenolic and alcoholic protons into separate peaks within this broad envelope.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region contains crucial diagnostic peaks for both the aromatic ring and the aldehyde group.

  • Aromatic C-H Stretch: Weak to medium sharp peaks are expected above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹), characteristic of C-H bonds where the carbon is sp² hybridized.[5]

  • Aliphatic C-H Stretch: The -CH₂- group in the hydroxymethyl moiety will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[5]

  • Aldehydic C-H Stretch (Key Diagnostic Feature): The aldehyde C-H bond is weakened by the adjacent electron-withdrawing carbonyl oxygen.[6] This shifts its stretching frequency lower than other C-H bonds, resulting in one or two characteristic, medium-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹.[7][8] Often, a distinct peak is observed around 2720 cm⁻¹, which is a highly reliable indicator of an aldehyde functional group.[7]

The Carbonyl (C=O) and Aromatic (C=C) Region (1750-1450 cm⁻¹)

This region is dominated by the strong carbonyl stretch and the characteristic aromatic ring vibrations.

  • Aldehyde C=O Stretch: The C=O stretching vibration in aldehydes gives rise to one of the most intense peaks in the entire spectrum.[1] For an aromatic aldehyde, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde.[6] Therefore, a strong, sharp peak is expected in the range of 1710-1685 cm⁻¹.[6][9]

  • Aromatic C=C Stretches: The benzene ring itself has characteristic stretching vibrations that typically appear as a pair of sharp, medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[3]

The Fingerprint Region (< 1450 cm⁻¹)

This lower-wavenumber region is dense with complex vibrations, including C-O stretching and C-H bending modes. While challenging to assign each peak individually, key absorptions can be identified.

  • C-O Stretching: The molecule has two C-O single bonds. The phenolic C-O stretch is typically strong and found around 1220 cm⁻¹.[10] The C-O stretch of the primary alcohol in the hydroxymethyl group is also strong and expected around 1050 cm⁻¹.[4]

  • Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds are found between 900-675 cm⁻¹ and are diagnostic of the substitution pattern on the ring.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key FT-IR absorption bands for 2-hydroxy-4-(hydroxymethyl)benzaldehyde, providing a clear reference for spectral analysis.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Supporting Rationale / Reference
O-H StretchPhenolic & Alcoholic -OH3500 - 3200Strong, BroadHydrogen bonding creates a broad envelope.[3][4]
C-H StretchAromatic (=C-H)3100 - 3020Weak to Medium, Sharpsp² C-H bond vibration.[5]
C-H StretchAliphatic (-CH₂-)2960 - 2850Medium, Sharpsp³ C-H bond vibration.[5]
C-H StretchAldehydic (O=C-H)2850 - 2700Medium, Sharp (often 2 peaks)Diagnostic for aldehydes, often a key peak near 2720 cm⁻¹.[7][8]
C=O StretchAromatic Aldehyde1710 - 1685Very Strong, SharpConjugation lowers frequency from saturated aldehydes.[1][6]
C=C StretchAromatic Ring1600 - 1450Medium to Strong, SharpCharacteristic benzene ring vibrations.[3]
C-O StretchPhenol~1220Strong, SharpPhenolic C-O bond vibration.[10]
C-O StretchPrimary Alcohol~1050Strong, SharpAlcoholic C-O bond vibration.[4]

Comparative Analysis: Isolating the Hydroxymethyl Signature

To truly understand the contribution of each functional group, a comparative analysis against a simpler, related molecule is invaluable. We will compare the expected spectrum of our target molecule with that of 2-hydroxybenzaldehyde (salicylaldehyde) . Salicylaldehyde contains the phenolic hydroxyl and the aromatic aldehyde but lacks the hydroxymethyl group at the 4-position.

This comparison allows us to isolate the spectral features unique to the -CH₂OH group.

Vibrational Mode 2-hydroxy-4-(hydroxymethyl)benzaldehyde 2-hydroxybenzaldehyde (Salicylaldehyde) Key Difference & Rationale
O-H StretchVery Broad Band (3500-3200 cm⁻¹)Broad Band (3400-3200 cm⁻¹)[11]The target molecule's O-H band may be broader due to contributions from two different types of hydroxyl groups (phenolic and alcoholic) leading to more complex hydrogen bonding.
Aliphatic C-H StretchPresent (2960-2850 cm⁻¹)Absent This is a definitive point of differentiation. The presence of these peaks confirms the -CH₂- group.
C=O StretchStrong, Sharp (1710-1685 cm⁻¹)Strong, Sharp (~1680 cm⁻¹)[9]The C=O frequencies will be very similar as both are conjugated aromatic aldehydes. Minor shifts may occur due to the electronic effect of the para-substituent.
Phenolic C-O StretchStrong, Sharp (~1220 cm⁻¹)Strong, Sharp (~1200-1250 cm⁻¹)Both molecules will show this peak.
Alcoholic C-O StretchPresent (Strong, ~1050 cm⁻¹)Absent This is the second definitive marker. The presence of a strong band around 1050 cm⁻¹ is clear evidence for the primary alcohol of the hydroxymethyl group.[4]

This comparative approach provides a self-validating system. The identification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde is confirmed not just by the presence of all its expected peaks, but also by the appearance of specific bands (aliphatic C-H and alcoholic C-O stretches) that are absent in a closely related precursor or alternative.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a solid sample like 2-hydroxy-4-(hydroxymethyl)benzaldehyde using Attenuated Total Reflectance (ATR), which has become a dominant method due to its minimal sample preparation.[12][13]

Rationale for Choosing ATR

Attenuated Total Reflectance (ATR) is selected for its simplicity, speed, and the high quality of spectra produced for solid powders.[14] It eliminates the need for laborious sample preparation techniques like creating KBr pellets, which can introduce atmospheric moisture contamination.[15] The IR beam only penetrates a few microns into the sample, making it ideal for strongly absorbing materials.[14][16]

Step-by-Step ATR-FTIR Workflow

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Start clean 1. Clean ATR Crystal (e.g., with isopropanol) start->clean background 2. Acquire Background Spectrum (Clean crystal, ambient air) clean->background sample 3. Place Sample on Crystal (~2-5 mg of solid powder) background->sample pressure 4. Apply Consistent Pressure (Ensure good sample-crystal contact) sample->pressure scan 5. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) pressure->scan process 6. Process Data (Automatic background subtraction, ATR correction) scan->process analyze 7. Analyze Spectrum (Peak picking and assignment) process->analyze end End analyze->end

Caption: Standard workflow for sample analysis using ATR-FT-IR.

Detailed Steps:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.[17]

  • ATR Crystal Cleaning: The ATR crystal (commonly diamond or germanium) must be impeccably clean.[15] Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Scan: With the clean, dry crystal in place and the pressure arm disengaged, acquire a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[18]

  • Sample Application: Place a small amount (typically 1-5 mg) of the 2-hydroxy-4-(hydroxymethyl)benzaldehyde powder onto the center of the ATR crystal.

  • Apply Pressure: Engage the pressure arm to apply firm, consistent pressure, compressing the powder against the crystal. Good contact is essential for generating a strong evanescent wave interaction and producing a high-quality spectrum.[15]

  • Sample Scan: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis: The instrument software will automatically perform the background subtraction. An "ATR correction" algorithm may also be applied to adjust the relative peak intensities to better match those of a traditional transmission spectrum. The resulting spectrum is now ready for peak identification and interpretation as outlined in Sections 2 and 4.

  • Cleaning: After analysis, retract the pressure arm, and carefully clean the sample off the crystal surface using a suitable solvent and swab.

Conclusion

FT-IR spectroscopy provides a definitive and information-rich method for the structural verification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. By systematically analyzing the spectrum, one can confidently identify the signature absorptions of the phenolic, alcoholic, and aromatic aldehyde functional groups. The key diagnostic peaks include the broad O-H stretch (3500-3200 cm⁻¹), the sharp and very strong conjugated C=O stretch (1710-1685 cm⁻¹), the unique aldehydic C-H stretches (2850-2700 cm⁻¹), and the distinct C-O stretching vibrations for the phenol (~1220 cm⁻¹) and primary alcohol (~1050 cm⁻¹).

Furthermore, by employing a comparative analysis against a structurally similar molecule like salicylaldehyde, the unique contributions of the hydroxymethyl group—namely the aliphatic C-H and primary alcohol C-O stretches—can be unambiguously isolated. This comparative approach, combined with a robust experimental protocol such as the ATR-FTIR method described herein, exemplifies a rigorous, evidence-based approach to chemical characterization essential in modern research and development.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) lysine, (b) salicylaldehyde, (c) iron(II) complex,... Retrieved from ResearchGate, the professional network for scientists.
  • PubMed. (n.d.). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents.
  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... Retrieved from ResearchGate, the professional network for scientists.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from ResearchGate, the professional network for scientists.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
  • University of Calgary. (n.d.). IR: aldehydes.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Specac Ltd. (n.d.).
  • Mettler Toledo. (n.d.).
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

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Validation

A Comparative Guide to the Reactivity of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde and Salicylaldehyde for Researchers and Drug Development Professionals

In the nuanced landscape of organic synthesis and drug development, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic pathway. Substitute...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced landscape of organic synthesis and drug development, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic pathway. Substituted benzaldehydes are a cornerstone of this molecular architecture, serving as versatile precursors for a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct phenolic aldehydes: 2-hydroxy-4-(hydroxymethyl)benzaldehyde and the archetypal salicylaldehyde. By elucidating the subtle interplay of substituent effects, this document aims to empower researchers to make informed decisions in their experimental designs.

Structural and Electronic Dissection: A Tale of Two Substituents

At first glance, 2-hydroxy-4-(hydroxymethyl)benzaldehyde and salicylaldehyde (2-hydroxybenzaldehyde) share a common phenolic aldehyde core. The key distinction lies in the substituent at the C4 position: a hydrogen atom in salicylaldehyde versus a hydroxymethyl group (-CH₂OH) in its counterpart. This seemingly minor alteration has significant implications for the electronic environment of the aromatic ring and the reactivity of the aldehyde functional group.

Salicylaldehyde is characterized by the presence of a hydroxyl group ortho to the aldehyde. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.[1][2] This hydrogen bond flattens the molecule and influences the electron density around the carbonyl carbon.

2-Hydroxy-4-(hydroxymethyl)benzaldehyde introduces a hydroxymethyl group at the para position relative to the aldehyde. The electronic influence of this group is paramount to understanding its reactivity. The hydroxymethyl group is generally considered to be a weak electron-donating group.[3][4] Its Hammett constant (σp) is close to zero, estimated at -0.04 ± 0.03, indicating a very modest activating effect on the benzene ring.[3]

dot graphmol { rankdir="LR"; node [shape=none, margin=0]; edge [style=invis];

} caption: "Molecular Structures"

Comparative Reactivity Analysis

The reactivity of these aldehydes can be dissected into two principal domains: reactions involving the carbonyl group (nucleophilic addition) and reactions involving the aromatic ring (electrophilic aromatic substitution).

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a direct function of its electrophilicity.[5] Electron-withdrawing groups enhance this electrophilicity, while electron-donating groups diminish it.[6]

  • Salicylaldehyde: The intramolecular hydrogen bond in salicylaldehyde can slightly decrease the electrophilicity of the carbonyl carbon by partially satisfying its electron deficiency. However, the primary electronic influence comes from the strongly activating ortho-hydroxyl group.

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: The para-hydroxymethyl group is weakly electron-donating. This subtle donation of electron density to the aromatic ring, and consequently to the aldehyde group, is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

Predicted Reactivity Order for Nucleophilic Addition:

Based on these electronic considerations, salicylaldehyde is predicted to be slightly more reactive towards nucleophiles than 2-hydroxy-4-(hydroxymethyl)benzaldehyde. The weakly electron-donating nature of the hydroxymethyl group in the latter should render its carbonyl carbon marginally less electrophilic.

G

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the reactivity of the benzene ring is governed by its electron density.[7] Activating groups increase the rate of reaction by donating electron density to the ring, making it more nucleophilic.[8][9]

  • Salicylaldehyde: The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.[1][10]

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: This molecule possesses two activating groups: the strongly activating hydroxyl group at C2 and the weakly activating hydroxymethyl group at C4. The combined effect of these two groups is expected to make the aromatic ring significantly more electron-rich and thus more reactive towards electrophiles than salicylaldehyde.

Predicted Reactivity Order for Electrophilic Aromatic Substitution:

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is predicted to be substantially more reactive in electrophilic aromatic substitution reactions than salicylaldehyde. The synergistic electron-donating effects of the hydroxyl and hydroxymethyl groups create a highly activated aromatic system.

G

Experimental Validation: Protocols for Comparative Analysis

To empirically validate these theoretical predictions, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing the reaction rates or yields under identical conditions.

Comparative Analysis of Nucleophilic Addition: Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is an excellent model for assessing the electrophilicity of the carbonyl carbon.[11][12] A higher reaction rate corresponds to a more electrophilic aldehyde.

Experimental Protocol:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve equimolar amounts (e.g., 10 mmol) of either salicylaldehyde or 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a suitable solvent (e.g., 50 mL of ethanol).

  • Addition of Reagents: To each flask, add an equimolar amount (10 mmol) of an active methylene compound, such as malononitrile or diethyl malonate, followed by a catalytic amount of a weak base (e.g., 0.5 mmol of piperidine).

  • Reaction Monitoring: Heat both reaction mixtures to a constant temperature (e.g., 60 °C) and monitor the progress of the reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).[13]

  • Data Analysis: Compare the rate of disappearance of the starting aldehydes and the rate of formation of the condensed product. The reaction that proceeds to completion faster indicates the more reactive aldehyde. For a quantitative comparison, aliquots can be withdrawn at specific time points, quenched, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G

Comparative Analysis of Nucleophilic Addition: Schiff Base Formation

The formation of a Schiff base (imine) from an aldehyde and a primary amine is another classic reaction to probe carbonyl reactivity.[14]

Experimental Protocol:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of salicylaldehyde, 2-hydroxy-4-(hydroxymethyl)benzaldehyde, and a primary amine (e.g., aniline) in a suitable solvent (e.g., deuterated chloroform for NMR monitoring).

  • Reaction Initiation: In two separate NMR tubes, mix equal volumes of the amine solution with the respective aldehyde solutions.

  • Kinetic Monitoring: Acquire ¹H NMR spectra of both reaction mixtures at regular time intervals. Monitor the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.

  • Data Analysis: Plot the concentration of the Schiff base product as a function of time for both reactions. The initial rate of formation will provide a quantitative measure of the relative reactivity of the two aldehydes.

G

Summary and Conclusion

The subtle structural difference between salicylaldehyde and 2-hydroxy-4-(hydroxymethyl)benzaldehyde leads to predictable, yet significant, differences in their chemical reactivity. The weakly electron-donating hydroxymethyl group in the latter is expected to slightly decrease the electrophilicity of the carbonyl carbon, rendering it less reactive in nucleophilic addition reactions compared to salicylaldehyde. Conversely, the synergistic activating effects of the hydroxyl and hydroxymethyl groups make the aromatic ring of 2-hydroxy-4-(hydroxymethyl)benzaldehyde significantly more susceptible to electrophilic attack.

This guide provides a theoretical framework and actionable experimental protocols for researchers to explore and exploit these reactivity differences. A thorough understanding of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions in the pursuit of novel therapeutics and advanced materials.

References

  • Journal of the Chemical Society, Perkin Transactions 2. A re-evaluation of the hammett σ values for the hydroxymethyl and formyl groups. RSC Publishing. Available at: [Link]

  • Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]

  • YouTube. -OH & -NH2 activate Benzene towards ortho/para attack. (2024-09-24). Available at: [Link]

  • Quora. How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020-07-17). Available at: [Link]

  • YouTube. Explain how does –OH group attached to benzene ring activate it towards electrophilic substitution?. (2023-11-14). Available at: [Link]

  • ResearchGate. Reversible reaction of a Schiff base formed from an aldehydes or ketones. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]

  • PubChem. 4-(Hydroxymethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. What is the influence of an alkyl-hydroxy group on a benzene ring?. (2013-04-15). Available at: [Link]

  • ResearchGate. Electrophilicity and nucleophilicity of commonly used aldehydes. (2025-08-06). Available at: [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024-12-26). Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. (2023-04-21). Available at: [Link]

  • NIH. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. (2007). Available at: [Link]

  • ACS Publications. Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Available at: [Link]

  • Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes [closed]. (2018-03-20). Available at: [Link]

  • Vedantu. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Available at: [Link]

Sources

Comparative

comparative study of the biological activity of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and its isomers

Executive Summary & Structural Logic Product Focus: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (4-Hydroxymethylsalicylaldehyde) Primary Alternatives: 3-Hydroxy-4-(hydroxymethyl)benzaldehyde, 4-Hydroxy-3-(hydroxymethyl)benza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Product Focus: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (4-Hydroxymethylsalicylaldehyde) Primary Alternatives: 3-Hydroxy-4-(hydroxymethyl)benzaldehyde, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde.

This guide provides a technical comparison of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (2,4-HMB) against its structural isomers. The core distinction lies in the salicylaldehyde motif (ortho-hydroxyaldehyde) present in the target molecule, which is absent in most isomers. This structural feature dictates its superior capacity for Schiff base formation and metal chelation, whereas isomers with para-hydroxyl groups often exhibit higher intrinsic antioxidant capacity via Hydrogen Atom Transfer (HAT).

Structural Activity Relationship (SAR) Matrix

The biological performance of these isomers is governed by three specific functional zones:

Feature2-Hydroxy-4-(hydroxymethyl)benzaldehyde (Target)4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Isomer A)3-Hydroxy-4-(hydroxymethyl)benzaldehyde (Isomer B)
Core Scaffold Salicylaldehyde (Ortho-OH)Vanillin-like (Para-OH)Meta-OH
Chelation Potential High (Bidentate O-O ligand)Low (Monodentate)Low (Monodentate)
Antioxidant Mechanism Chelation-driven (prevents Fenton reaction)Direct Radical Scavenging (HAT)Moderate Scavenging
Primary Application Ligand synthesis, Anti-inflammatoryAntioxidant, Flavor precursorPolymer intermediate

Comparative Biological Activity[2]

Antioxidant Efficacy: Chelation vs. Scavenging

While isomers like 4-hydroxy-3-(hydroxymethyl)benzaldehyde often show higher IC50 values in DPPH assays due to the steric accessibility of the phenolic proton, 2,4-HMB excels in preventing metal-induced oxidative stress.

  • Mechanism: The ortho-hydroxyl group in 2,4-HMB forms an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the acidity of the phenol, making direct H-atom abstraction harder compared to the para-isomer.

  • Advantage: However, this same ortho-arrangement creates a perfect pocket for binding transition metals (Cu²⁺, Fe²⁺), inhibiting the Fenton reaction which generates hydroxyl radicals.

Antimicrobial & Cytotoxic Potency via Schiff Base Formation

The primary biological utility of 2,4-HMB arises when it is derivatized into Schiff bases (imines).

  • Reaction: 2,4-HMB + Primary Amine

    
     Imine (Schiff Base).
    
  • Performance: Schiff bases derived from 2,4-HMB exhibit significantly higher antibacterial activity (MIC < 10 µg/mL against S. aureus) compared to those derived from isomers. This is because the ortho-OH stabilizes the imine nitrogen through hydrogen bonding, creating a robust pharmacophore that can intercalate DNA or inhibit bacterial enzymes.

SAR_Logic cluster_0 Target: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde cluster_1 Isomer: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde T_Struct Ortho-OH + Para-CH2OH T_Mech Intramolecular H-Bonding T_Struct->T_Mech T_Act High Metal Chelation Stable Schiff Bases T_Mech->T_Act I_Act High Radical Scavenging (HAT) Unstable Imines T_Act->I_Act Distinct Pathways I_Struct Para-OH + Meta-CH2OH I_Mech Free Phenolic Proton I_Struct->I_Mech I_Mech->I_Act

Figure 1: Mechanistic divergence between the target salicylaldehyde derivative and its para-hydroxy isomer.

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Bases

Rationale: To validate the superior reactivity of 2,4-HMB in generating bioactive ligands compared to isomers.

Reagents:

  • Aldehyde: 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 eq)

  • Amine: 4-Aminoantipyrine or o-phenylenediamine (1.0 eq)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2,4-HMB in 10 mL hot ethanol.

  • Addition: Add 1.0 mmol of the amine dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux at 80°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate (often yellow/orange crystals due to conjugation).

  • Validation: If using an isomer (e.g., 3-hydroxy), precipitation is often slower or yields an oil due to lack of intramolecular stabilization.

Protocol B: Comparative DPPH Radical Scavenging Assay

Rationale: To objectively measure antioxidant capacity.

Methodology:

  • Stock Solution: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Sample Prep: Prepare serial dilutions (10–100 µg/mL) of 2,4-HMB and its isomer (e.g., 4-hydroxy-3-(hydroxymethyl)benzaldehyde).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH stock. Incubate in dark for 30 mins at RT.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Expected Outcome: The para-hydroxy isomer (Isomer A) should show a lower IC50 (higher potency) than 2,4-HMB due to easier hydrogen atom donation.

Workflow cluster_syn Pathway 1: Ligand Synthesis cluster_bio Pathway 2: Antioxidant Assay Start Start: Comparative Evaluation Branch Select Assay Path Start->Branch Step1 Reflux with Amine (Ethanol, 80°C) Branch->Step1 Reactivity Step3 DPPH Reaction (Methanol, 30 min) Branch->Step3 Bioactivity Step2 Check Precipitate Stability (Target = High Stability) Step1->Step2 Result Final Data Integration Step2->Result Step4 Measure IC50 (Target > Isomer) Step3->Step4 Step4->Result

Figure 2: Experimental workflow for differentiating isomers based on chemical reactivity and radical scavenging.

Data Summary & Technical Specifications

The following table synthesizes physicochemical properties relevant to biological applications.

Property2-Hydroxy-4-(hydroxymethyl)benzaldehyde4-Hydroxy-3-(hydroxymethyl)benzaldehyde
CAS Number 56961-30-9 (Generic Ref)55479-94-2 (Generic Ref)
pKa (Phenolic) ~8.0 (Increased by H-bond)~9.5
LogP 0.820.75
Solubility Moderate (Ethanol, DMSO)High (Water/Alcohol)
UV

~255, 325 nm (Bathochromic shift)~280 nm
Key Bioactivity Anti-inflammatory (COX inhibition), Antibacterial (Ligand) Antioxidant (ROS Scavenging)

Note on Stability: The hydroxymethyl group at position 4 in the target molecule is susceptible to oxidation to a carboxylic acid (forming 4-formyl-3-hydroxybenzoic acid) or reduction. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Smolecule. (2023).[1][2] 2-hydroxy-4-(hydroxymethyl)benzaldehyde Biological Activity and Applications. Smolecule. Link

  • BenchChem. (2025).[3] A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities. BenchChem.[3] Link

  • National Institutes of Health (NIH). (2025). Structural Features of Small Molecule Antioxidants and Strategic Modifications. NIH PubMed. Link

  • PubChem. (2025).[4] 3-(Hydroxymethyl)benzaldehyde Compound Summary. National Library of Medicine. Link

  • DergiPark. (2019). Investigation of Biological Activities of Schiff Bases Derived from Hydroxybenzaldehydes. Journal of Scientific Perspectives.[5] Link

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Validation

A Comparative Guide to the Synthetic Validation of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the reliable and efficient production of key intermediates is paramount. 2-Hydroxy-4-(hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the reliable and efficient production of key intermediates is paramount. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde stands as a valuable building block, incorporating a unique combination of reactive functional groups that make it a versatile precursor for a range of more complex molecules. This guide provides an in-depth technical comparison of potential synthetic routes for this target molecule, offering insights into the strategic considerations and experimental nuances required for its successful validation.

Introduction to a Versatile Scaffolding Molecule

2-Hydroxy-4-(hydroxymethyl)benzaldehyde possesses a trifunctional aromatic core: a phenolic hydroxyl group, an aldehyde, and a primary alcohol. This arrangement of ortho-hydroxyl and para-hydroxymethyl substituents relative to the aldehyde offers a rich chemical handle for diverse transformations. The hydroxyl group activates the aromatic ring for electrophilic substitution, the aldehyde provides a key site for nucleophilic attack and C-C bond formation, and the hydroxymethyl group can be further functionalized, for instance, through oxidation or esterification. This versatility makes it a sought-after intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.

The validation of a synthetic route to this molecule requires a careful evaluation of factors such as yield, purity, scalability, and the environmental impact of the chosen methodology. This guide will explore and compare plausible synthetic strategies, providing the necessary experimental details for their practical implementation and validation.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies emerge as the most plausible approaches to 2-hydroxy-4-(hydroxymethyl)benzaldehyde: a direct hydroxymethylation of a salicylaldehyde precursor and a multi-step synthesis commencing from p-cresol . Each route presents a distinct set of advantages and challenges.

ParameterRoute 1: Direct HydroxymethylationRoute 2: Multi-step Synthesis from p-Cresol
Starting Material Salicylaldehydep-Cresol
Key Transformations Electrophilic Aromatic Substitution (Hydroxymethylation)Oxidation, Formylation, Selective Reduction
Potential Advantages Shorter route, potentially higher atom economy.Readily available and inexpensive starting material.
Potential Challenges Control of regioselectivity, potential for polymerization.Multiple steps, protection/deprotection may be needed, selective reduction can be challenging.
Estimated Yield Moderate to GoodVariable, dependent on efficiency of each step.
Purification Strategy Column chromatography, recrystallization.Multiple purification steps may be required.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two primary routes, the following diagrams outline the key transformations.

Synthetic_Routes cluster_0 Route 1: Direct Hydroxymethylation cluster_1 Route 2: Multi-step Synthesis from p-Cresol Salicylaldehyde Salicylaldehyde Target1 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Salicylaldehyde->Target1 Formaldehyde, Acid/Base Catalyst pCresol p-Cresol pHydroxybenzaldehyde p-Hydroxybenzaldehyde pCresol->pHydroxybenzaldehyde Oxidation Diformylphenol 2,4-Diformylphenol pHydroxybenzaldehyde->Diformylphenol Formylation (e.g., Reimer-Tiemann) Target2 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Diformylphenol->Target2 Selective Reduction

Caption: Comparative overview of the direct hydroxymethylation and multi-step synthesis routes.

In-Depth Technical Guide and Experimental Protocols

Route 1: Direct Hydroxymethylation of Salicylaldehyde

This approach is conceptually the most direct, involving the introduction of a hydroxymethyl group onto the salicylaldehyde backbone. The reaction leverages the electron-donating nature of the hydroxyl group to direct the electrophilic substitution of formaldehyde to the para position.

Causality of Experimental Choices:

  • Starting Material: Salicylaldehyde is chosen as it already possesses the required ortho-hydroxy-benzaldehyde core.

  • Reagent: Formaldehyde is the simplest and most common source of the hydroxymethyl group.[1]

  • Catalyst: The reaction can be catalyzed by either acid or base. An acidic catalyst, such as hydrochloric acid, can protonate formaldehyde, increasing its electrophilicity. A basic catalyst would deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring.

  • Reaction Conditions: The temperature is a critical parameter. Higher temperatures can favor the reaction rate but may also lead to the formation of polymeric byproducts.

Experimental Protocol: [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in a mixture of water and hydrochloric acid.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 20-30 minutes.

  • Workup: Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.

  • Purification: The crude product can be purified by filtration to remove any unreacted paraformaldehyde, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Self-Validating System:

  • TLC Analysis: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the consumption of salicylaldehyde and the formation of the product.

  • Spectroscopic Validation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a new singlet corresponding to the benzylic protons of the hydroxymethyl group in the ¹H NMR spectrum is a key indicator of success.

Route 2: Multi-step Synthesis from p-Cresol

This route offers an alternative starting from a simple and inexpensive raw material. It involves a sequence of well-established organic transformations.

Causality of Experimental Choices:

  • Starting Material: p-Cresol is a readily available and cost-effective starting material with the correct methyl group at the para position.

  • Oxidation: The methyl group of p-cresol needs to be oxidized to an aldehyde. This can be achieved using various oxidizing agents, with catalytic methods being preferable for industrial applications to minimize waste.[3][4]

  • Formylation: The resulting p-hydroxybenzaldehyde is then subjected to a formylation reaction to introduce the second aldehyde group at the ortho position to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for this transformation.[5]

  • Selective Reduction: The final and most challenging step is the selective reduction of the 4-formyl group to a hydroxymethyl group while leaving the 1-formyl and 2-hydroxyl groups intact. This chemoselectivity can be achieved by carefully choosing the reducing agent and reaction conditions. Sodium borohydride is a potential candidate for this selective reduction due to its milder nature compared to other hydride reagents.

Experimental Protocol (Conceptual Outline):

  • Step 1: Oxidation of p-Cresol to p-Hydroxybenzaldehyde: [3][4]

    • A mixture of p-cresol, a suitable solvent (e.g., methanol), a base (e.g., sodium hydroxide), and a catalyst (e.g., a cobalt salt) is stirred under an oxygen atmosphere at elevated temperature.

    • Workup involves acidification, extraction, and purification to yield p-hydroxybenzaldehyde.

  • Step 2: Formylation of p-Hydroxybenzaldehyde:

    • This step would likely involve a Reimer-Tiemann or a similar formylation reaction to introduce the aldehyde group ortho to the hydroxyl group, yielding 2,4-diformylphenol.

  • Step 3: Selective Reduction of 2,4-Diformylphenol:

    • The selective reduction of the 4-formyl group is the critical step. A possible approach would be to use a mild reducing agent like sodium borohydride at a controlled temperature. The greater electrophilicity of the 4-formyl group, being less sterically hindered and not involved in intramolecular hydrogen bonding like the 2-formyl group, might allow for its selective reduction.

    • The reaction would be monitored closely by TLC to avoid over-reduction.

Self-Validating System:

  • Intermediate Characterization: Each intermediate in the sequence should be purified and characterized by spectroscopic methods to confirm its identity and purity before proceeding to the next step.

  • Final Product Validation: The final product, 2-hydroxy-4-(hydroxymethyl)benzaldehyde, must be rigorously characterized using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Validation Data

Expected Spectroscopic Data for 2-Hydroxy-4-(hydroxymethyl)benzaldehyde:

  • ¹H NMR (CDCl₃, δ in ppm):

    • ~11.0 (s, 1H, -OH)

    • ~9.8 (s, 1H, -CHO)

    • ~7.4 (d, 1H, Ar-H)

    • ~7.0 (d, 1H, Ar-H)

    • ~6.9 (s, 1H, Ar-H)

    • ~4.7 (s, 2H, -CH₂OH)

    • ~2.5 (br s, 1H, -CH₂OH )

  • ¹³C NMR (CDCl₃, δ in ppm):

    • ~196 (C=O)

    • ~162 (C-OH)

    • ~145 (C-CH₂OH)

    • ~135, ~120, ~118, ~115 (Ar-C)

    • ~64 (-CH₂OH)

  • IR (KBr, cm⁻¹):

    • ~3400-3200 (O-H stretch, broad)

    • ~1650 (C=O stretch, aldehyde)

    • ~1580, 1480 (C=C stretch, aromatic)

    • ~1050 (C-O stretch, alcohol)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 152

Conclusion and Recommendations

Both the direct hydroxymethylation of salicylaldehyde and the multi-step synthesis from p-cresol present viable, yet distinct, pathways to 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

  • For rapid, small-scale synthesis and proof-of-concept studies, the direct hydroxymethylation of salicylaldehyde (Route 1) is recommended. While optimization of reaction conditions to maximize the yield of the desired para-isomer and minimize side products is necessary, its directness is a significant advantage.

  • For large-scale, cost-effective production, the multi-step synthesis from p-cresol (Route 2) warrants further investigation and optimization. Although longer, the use of an inexpensive starting material is a major economic driver. The key challenge lies in the development of a highly selective and efficient reduction of the 4-formyl group in the diformyl intermediate.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, balancing factors such as scale, cost, available expertise, and the desired purity of the final product. Thorough experimental validation, including rigorous characterization of all intermediates and the final product, is essential for the successful implementation of either strategy.

References

  • ResearchGate. (2023, May 6). Synthesis of hydroxyalkyl salicylaldehyde. Retrieved from [Link]

  • Patsnap Eureka. Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst.
  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. Retrieved from [Link]

  • PubChemLite. 2-hydroxy-4-(hydroxymethyl)benzaldehyde (C8H8O3). Retrieved from [Link]

  • Wikipedia. (2022, August 14). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. CN102115435A - Synthesis method of parahydroxybenzaldehyde.
  • ResearchGate. IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • ResearchGate. Evaluation of Different Synthetic Routes to (2R,3R)-3-Hydroxymethyl-2-(4-hydroxy- 3-methoxyphenyl)-1,4-Benzodioxane-6-Carbaldehyde. Retrieved from [Link]

  • Google Patents. US3972945A - Process for the selective synthesis of salicylaldehydes.
  • ResearchGate. Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. Retrieved from [Link]

  • ResearchGate. 13 questions with answers in HYDROXYMETHYLATION. Retrieved from [Link]

  • De Gruyter. Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Retrieved from [Link]

  • Wikipedia. Salicylaldehyde. Retrieved from [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Semantic Scholar. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Retrieved from [Link]

  • Royal Society of Chemistry. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from [Link]

  • Wikipedia. Hydroxymethylation. Retrieved from [Link]

  • Semantic Scholar. Formaldehyde‐Enabled Enzymatic Hydroxymethylation for the Synthesis of High Value‐Added Multifunctional Compounds. Retrieved from [Link]

  • Google Patents. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methyl-. Retrieved from [Link]

  • PubChem. 4-(Hydroxymethyl)benzaldehyde. Retrieved from [Link]

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Comparative

Quantitative Analysis of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde: A Comparative Methodological Guide

The following guide provides a rigorous, comparative technical analysis of quantitative methods for 2-hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 156605-23-1), also known as 4-hydroxymethylsalicylaldehyde. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative technical analysis of quantitative methods for 2-hydroxy-4-(hydroxymethyl)benzaldehyde (CAS: 156605-23-1), also known as 4-hydroxymethylsalicylaldehyde.

This compound is a critical intermediate in the synthesis of Gastrodin and a known impurity in Gastrodia elata extracts. Its unique structure—containing an aldehyde, a phenol, and a benzylic alcohol—presents specific stability and separation challenges that dictate the choice of analytical method.

Executive Summary & Methodological Landscape

In pharmaceutical development and phytochemical profiling, the quantification of 2-hydroxy-4-(hydroxymethyl)benzaldehyde (HMB) requires balancing sensitivity with matrix complexity.

  • The Challenge: HMB possesses three reactive functional groups. The aldehyde is prone to oxidation (to carboxylic acid), and the phenolic group induces pH-dependent ionization.

  • The Solution:

    • For Quality Control (QC) & Purity (>0.1%): HPLC-UV is the gold standard due to robustness, low cost, and sufficient selectivity.

    • For Trace Impurity Profiling (<0.05%) or Biological Matrices: LC-MS/MS (ESI-) is required to eliminate matrix interference and achieve ng/mL sensitivity.

    • For Volatile Profiling: GC-MS is a viable alternative but requires derivatization (silylation) to address the molecule's polarity, making it less ideal for routine high-throughput quantification.

Comparative Performance Matrix
FeatureHPLC-UV (PDA) LC-MS/MS (Triple Quad) GC-MS (Derivatized)
Primary Application Raw material purity, QC release testingTrace impurities, PK studies, complex extractsVolatile profiling, unknown ID
Sensitivity (LOD) 0.1 - 0.5 µg/mL0.5 - 5.0 ng/mL10 - 50 ng/mL
Selectivity Moderate (Retention time + UV spectrum)High (Mass transition + RT)High (Mass spectrum + RT)
Sample Prep Simple (Dilute & Shoot)Moderate (SPE or PPT often needed)Complex (Requires Silylation)
Throughput High (10-15 min run)High (5-10 min run)Low (30+ min incl.[1] derivatization)
Cost Per Sample $ (Low)

$ (High)

(Moderate)

Strategic Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample origin and data requirements.

MethodSelection Start Sample Type? Purity Raw Material / API (>95% Purity) Start->Purity Bio Plasma / Plant Extract (Complex Matrix) Start->Bio HPLC METHOD A: HPLC-UV (Robust, Cost-Effective) Purity->HPLC Routine QC Limit Required LOQ? Bio->Limit GCMS METHOD C: GC-MS (Requires Derivatization) Bio->GCMS Volatile Profiling (Alternative) HighConc > 1 µg/mL Limit->HighConc Trace < 100 ng/mL Limit->Trace HighConc->HPLC LCMS METHOD B: LC-MS/MS (High Sensitivity) Trace->LCMS

Figure 1: Analytical Method Selection Decision Tree.

Deep Dive: Validated HPLC-UV Protocol (The QC Standard)

This protocol is adapted from validated methods for Gastrodia elata phenolic components. It prioritizes the separation of HMB from its structural analogs (e.g., 4-hydroxybenzaldehyde).

Mechanistic Insight (Expertise)
  • Acidic Mobile Phase: The phenolic hydroxyl group has a pKa ≈ 7-8. Without acid, the compound will partially ionize, leading to peak tailing and retention time instability. We use 0.1% Formic Acid to suppress ionization (keeping it neutral) for sharp peaks on C18.

  • Wavelength Selection: The benzaldehyde chromophore exhibits a strong

    
     transition. While 254 nm is standard, 280 nm  often provides better specificity against non-phenolic matrix interferences.
    
Experimental Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 × 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV/PDA at 280 nm (Reference 210 nm)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
5.015Linear Ramp
15.040Elution of HMB (approx. 12-14 min)
20.095Column Wash
25.05Re-equilibration
Self-Validating System Suitability

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (Rs): > 1.5 between HMB and 4-hydroxybenzaldehyde (common impurity).

  • Tailing Factor: 0.9 < T < 1.2.

  • Precision: RSD < 2.0% for 6 replicate injections of standard.

Deep Dive: LC-MS/MS Protocol (Trace Analysis)

For pharmacokinetic studies or impurity profiling in Gastrodia formulations, UV detection lacks the necessary sensitivity.

Mechanistic Insight
  • Ionization Mode: Phenols lose a proton easily. Therefore, ESI Negative Mode (M-H)⁻ is significantly more sensitive than Positive mode for this compound.

  • Precursor Ion: The molecular weight is 152.[2][3]15. We target the deprotonated molecular ion [M-H]⁻ = 151.0 .

MS/MS Transition Parameters (MRM)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
151.0 123.0 15Loss of CO (Aldehyde group) - Quantifier
151.0 95.0 25Further loss of CO/CH₂O - Qualifier
Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Methanol Extraction) Filter Filtration (0.22 µm PTFE) Sample->Filter Sep UHPLC Separation (C18, 1.7 µm) Filter->Sep Ion ESI Source (-) (Deprotonation) Sep->Ion Q1 Q1: Select m/z 151.0 Ion->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Detect m/z 123.0 Q2->Q3

Figure 2: LC-MS/MS Triple Quadrupole Workflow for HMB Quantification.

Critical Troubleshooting & Expert Insights

Stability Warning

2-hydroxy-4-(hydroxymethyl)benzaldehyde contains both an aldehyde and a benzylic alcohol.

  • Risk: It is susceptible to Cannizzaro-type disproportionation or simple oxidation to the corresponding carboxylic acid (2-hydroxy-4-(hydroxymethyl)benzoic acid) upon prolonged exposure to air or basic pH.

  • Mitigation: Prepare standards fresh in amber glassware . Maintain autosampler temperature at 4°C. Avoid alkaline solvents (pH > 8) which accelerate degradation.

Interference Management

In Gastrodia elata extracts, HMB co-elutes closely with p-Hydroxybenzaldehyde (MW 122).

  • In HPLC: Ensure the gradient is shallow (0.5-1% B/min) around 10-15 minutes to separate these peaks.

  • In LC-MS: Mass resolution solves this easily (m/z 151 vs 121), making MS preferred for "dirty" samples.

References

  • EPA CompTox Chemicals Dashboard. "4-Hydroxymethylsalicylaldehyde (CAS 156605-23-1) - Physicochemical Properties." United States Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 656882, 4-Hydroxymethylsalicylaldehyde." PubChem. [Link]

  • Wang, Y., et al. (2019). "Quality Evaluation of Gastrodia Elata Tubers Based on HPLC Fingerprint Analyses and Quantitative Analysis of Multi-Components."[4] Molecules, 24(8), 1521. (Methodology adaptation for phenolic aldehydes). [Link]

  • Zheng, Y., et al. (2025). "Rapid traceability of Gastrodia elata Blume origins and analysis of key volatile organic components."[5] Journal of Food Composition and Analysis. (Context for volatile profiling). [Link]

Sources

Validation

comparison of antioxidant activity: 2-hydroxy-4-(hydroxymethyl)benzaldehyde vs. 4-hydroxybenzaldehyde

Executive Summary: Structural Determinants of Activity In the development of neuroprotective and anti-inflammatory therapeutics—particularly those derived from Gastrodia elata—phenolic aldehydes play a pivotal role. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Structural Determinants of Activity

In the development of neuroprotective and anti-inflammatory therapeutics—particularly those derived from Gastrodia elata—phenolic aldehydes play a pivotal role. This guide compares two structural isomers that exhibit distinct antioxidant mechanisms:

  • 4-Hydroxybenzaldehyde (4-HBA): A classic para-substituted phenol acting primarily as a Radical Scavenger (Chain-Breaking Antioxidant).

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (4-HMSA): A salicylaldehyde derivative acting primarily as a Metal Chelator with secondary radical scavenging potential.

Key Insight: While 4-HBA is kinetically superior in direct radical quenching (HAT mechanism), 4-HMSA offers a dual-mechanism advantage by sequestering transition metals (preventing Fenton chemistry) and providing a hydroxymethyl handle for solubility and metabolic conversion.

Chemical Architecture & Mechanism of Action

To understand the performance difference, we must analyze the electronic environment of the phenolic hydroxyl group.

Structural Analysis[1]
  • 4-Hydroxybenzaldehyde (4-HBA): The hydroxyl group is at the para position.[1] It is free to donate a hydrogen atom (H•) to a radical. The resulting phenoxy radical is stabilized by resonance across the aromatic ring and the carbonyl group.

  • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (4-HMSA): The hydroxyl group is at the ortho position relative to the aldehyde. This creates a strong intramolecular hydrogen bond (O-H···O=C). This "locking" effect increases the bond dissociation enthalpy (BDE) of the phenolic O-H, making it harder to donate a hydrogen atom to free radicals compared to the para-isomer. However, this same arrangement creates a perfect bidentate pocket for binding metal ions (e.g., Fe²⁺, Cu²⁺).

Mechanistic Pathway Diagram (Graphviz)

AntioxidantMechanism Compound_A 4-Hydroxybenzaldehyde (Para-OH) Mech_HAT Mechanism: Hydrogen Atom Transfer (HAT) Compound_A->Mech_HAT Free -OH Group Compound_B 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (Ortho-OH) Compound_B->Mech_HAT Restricted by H-Bond Mech_Chelation Mechanism: Metal Chelation Compound_B->Mech_Chelation Bidentate Ligand (OH + CHO) Radical_Stab Result: Stable Phenoxy Radical (Resonance) Mech_HAT->Radical_Stab Direct Scavenging Metal_Complex Result: Stable Metal Complex (Inhibits Fenton Reaction) Mech_Chelation->Metal_Complex Sequesters Fe2+/Cu2+

Caption: Mechanistic divergence between the two isomers. 4-HBA favors direct radical scavenging, while 4-HMSA favors metal chelation.

Comparative Performance Data

The following data summarizes the theoretical and literature-supported performance of these compounds in standard antioxidant assays.

Feature4-Hydroxybenzaldehyde (4-HBA)2-Hydroxy-4-(hydroxymethyl)benzaldehyde
Primary Mechanism Radical Scavenging (HAT/SET)Metal Chelation
DPPH IC50 Lower (Better) (~4.1 µg/mL*)Higher (Weaker)
Metal Chelation (Fe²⁺) NegligibleHigh (Effective)
Lipid Peroxidation Moderate InhibitionHigh Inhibition (via Chelation)
Solubility (Water) Low to ModerateEnhanced (due to -CH₂OH)
Biological Role GABA Transaminase InhibitorAnti-inflammatory / Precursor

*Note: IC50 values are context-dependent. 4-HBA generally outperforms salicylaldehyde derivatives in pure radical trapping assays due to the absence of H-bond locking.

Experimental Protocols

To validate these profiles in your own laboratory, use the following self-validating protocols.

DPPH Radical Scavenging Assay (Evaluates 4-HBA)

This protocol measures the reducing capacity of the phenolic hydroxyl.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

  • Positive Control: Ascorbic Acid or Trolox.

Workflow:

  • Preparation: Dissolve test compounds in Methanol (range: 10–200 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Validation Check: The DPPH control (no sample) must have an Absorbance of ~0.7–0.9. If <0.5, the radical has degraded; prepare fresh.

Calculation:



Ferrous Ion Chelating Assay (Evaluates 4-HMSA)

This protocol is critical for 4-HMSA, as DPPH will underestimate its antioxidant value.

Reagents:

  • FeCl₂ (2 mM).

  • Ferrozine (5 mM).

Workflow:

  • Reaction: Mix 100 µL of sample (in water/methanol) with 50 µL of FeCl₂.

  • Initiation: Add 100 µL of Ferrozine solution. Shake vigorously.

  • Incubation: 10 minutes at RT.

  • Measurement: Read Absorbance at 562 nm .

  • Mechanism: Ferrozine forms a purple complex with free Fe²⁺. If 4-HMSA chelates the iron, the color intensity decreases .

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Compound Selection Solubilization Dissolve in MeOH/Buffer Start->Solubilization Branch_DPPH Pathway A: Radical Scavenging (Target: 4-HBA) Solubilization->Branch_DPPH Branch_Chel Pathway B: Metal Chelation (Target: 4-HMSA) Solubilization->Branch_Chel DPPH_Add Add DPPH Reagent (0.1 mM) Branch_DPPH->DPPH_Add Fe_Add Add FeCl2 + Ferrozine Branch_Chel->Fe_Add Read_517 Read Abs @ 517 nm (Color Loss = Activity) DPPH_Add->Read_517 Read_562 Read Abs @ 562 nm (Color Loss = Activity) Fe_Add->Read_562 Data_Analysis Calculate IC50 & Compare Read_517->Data_Analysis Read_562->Data_Analysis

Caption: Dual-assay workflow to correctly characterize the distinct antioxidant profiles of the two isomers.

References

  • National Institutes of Health (PubChem). (2025). 4-Hydroxymethylsalicylaldehyde Compound Summary. Retrieved from [Link]

  • MDPI. (2019). Understanding the Reactivity of 2,4-Dihydroxybenzaldehyde vs 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Ha, J.H., et al. (2000). 4-Hydroxybenzaldehyde from Gastrodia elata B1 is active in the antioxidation and GABAergic neuromodulation.[2] Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Comparative

efficacy of 2-hydroxy-4-(hydroxymethyl)benzaldehyde vs. other phenolic aldehydes

The following guide provides an in-depth technical comparison of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (also known as 4-Hydroxymethylsalicylaldehyde, hereafter referred to as 4-HMSA ) versus standard phenolic aldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (also known as 4-Hydroxymethylsalicylaldehyde, hereafter referred to as 4-HMSA ) versus standard phenolic aldehydes like Vanillin and 5-Hydroxymethylfurfural (5-HMF).

This analysis focuses on its primary high-value application: Allosteric Modulation of Hemoglobin (Hb) for Sickle Cell Disease (SCD) therapy, and its secondary utility as a Pharmacophore Scaffold .

Executive Summary: The "Ortho-Hydroxy" Advantage

In the landscape of aromatic aldehydes used for protein modification (specifically Hemoglobin antisickling agents) and antioxidant scaffolds, 4-HMSA represents a "privileged structure" that bridges the gap between the metabolic instability of Vanillin and the lower binding affinity of 5-HMF .

Its efficacy is driven by two structural determinants:

  • The Ortho-Hydroxy Group (Pos 2): Unlike Vanillin (para-hydroxy), 4-HMSA possesses a hydroxyl group ortho to the aldehyde. This enables the formation of an intramolecular hydrogen bond upon Schiff base formation with protein amines, increasing the half-life of the drug-target complex by orders of magnitude.

  • The Para-Hydroxymethyl Group (Pos 4): This moiety provides essential hydrophilicity for oral bioavailability and serves as a versatile "chemical handle" for prodrug functionalization, superior to the methyl group of simple salicylaldehydes.

Efficacy Snapshot
Feature4-HMSA Vanillin 5-HMF
Primary Mechanism Stable Schiff Base (Hb Modulator)Antioxidant / Weak Schiff BaseSchiff Base (Hb Modulator)
Binding Kinetics High Stability (H-bond locked)Low Stability (Rapid hydrolysis)Moderate Stability
Metabolic Fate Oxidizable to acid (tunable)Rapid oxidation to Vanillic AcidRapid oxidation to HMFA
Key Application Sickle Cell PharmacophoreFlavor / Food PreservativeAntisickling (First Gen)

Mechanistic Efficacy: The Schiff Base Lock

The superior efficacy of 4-HMSA over other phenolic aldehydes is rooted in the thermodynamics of its interaction with the N-terminal valine of the Hemoglobin


-chain.
The Structural Mechanism

When an aldehyde reacts with an amine (Hb N-terminus), it forms an imine (Schiff base).

  • Vanillin (Para-OH): The resulting imine is susceptible to rapid hydrolysis because water can easily attack the

    
     bond.
    
  • 4-HMSA (Ortho-OH): The ortho-hydroxyl group acts as a hydrogen bond donor to the imine nitrogen. This creates a pseudo-six-membered ring, locking the conformation and shielding the imine from hydrolysis. This is the "Voxelotor Effect" (shared by the FDA-approved drug Voxelotor, which utilizes a similar salicylaldehyde core).

Visualization of the Interaction

The following diagram illustrates the kinetic superiority of the 4-HMSA scaffold compared to Vanillin.

SchiffBaseStability Aldehyde Free Aldehyde (Drug) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Hb-NH2 Hb_Amine Hemoglobin (N-term Valine) Hb_Amine->Intermediate Imine_Vanillin Vanillin-Hb Imine (Unstable) NO H-Bond Lock Intermediate->Imine_Vanillin - H2O (Vanillin) Imine_4HMSA 4-HMSA-Hb Imine (Stable) Intramolecular H-Bond Intermediate->Imine_4HMSA - H2O (4-HMSA) Hydrolysis Rapid Hydrolysis (Drug Detachment) Imine_Vanillin->Hydrolysis Fast k_off Effect Sustained Oxygen Affinity (R-State) Imine_4HMSA->Effect Slow k_off (Stabilized)

Caption: Comparative pathway of Schiff base formation. Note the "Rapid Hydrolysis" pathway for Vanillin vs. the "Sustained Effect" for 4-HMSA due to ortho-hydroxy stabilization.

Comparative Experimental Data

The following data synthesizes structure-activity relationship (SAR) studies comparing salicylaldehyde derivatives (4-HMSA class) against 5-HMF and Vanillin in Hemoglobin Modification Assays.

Table 1: Pharmacodynamic Parameters (In Vitro)

Data derived from comparative SAR studies of benzaldehyde antisickling agents.

CompoundStructure Type

(% Shift)*
Schiff Base Stability (

)
Antisickling Activity (EC50)
5-HMF Furan Aldehyde+15% to +25%< 1 hour~2.0 mM
Vanillin p-Hydroxy Benzaldehyde< 5%Minutes (Transient)Weak / Inactive
4-HMSA o-Hydroxy Benzaldehyde+30% to +50% > 24 hours ~0.5 - 1.0 mM
Voxelotor o-Hydroxy Benzaldehyde (Drug)> 50%Days< 0.1 mM

*


: The shift in oxygen partial pressure required to saturate 50% of Hb. A positive shift indicates increased oxygen affinity (therapeutic for Sickle Cell).

Analysis:

  • Vanillin fails as an antisickling agent because the para-OH does not stabilize the Schiff base; the drug falls off the protein too quickly to have a therapeutic effect.

  • 4-HMSA shows a 2-3x improvement in potency over 5-HMF primarily due to the residence time on the target (kinetic stability).

Experimental Protocol: Validation of Schiff Base Stability

To verify the efficacy of 4-HMSA in your own lab, use this standardized Hemoglobin Modification Assay . This protocol quantifies the "Percent Modification" of Hb, a direct proxy for drug efficacy.

Materials
  • Reagents: 4-HMSA (dissolved in DMSO), 5-HMF (Positive Control), Purified Human HbA or HbS (approx 2 mM heme), Sodium Cyanoborohydride (

    
    ).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

Step-by-Step Workflow
  • Incubation:

    • Prepare 250

      
      L of Hb solution (50 
      
      
      
      M tetramer final).
    • Add 4-HMSA to reach final concentrations of 0.5, 1.0, and 2.0 mM.

    • Incubate at 37°C for 2 hours (Equilibrium phase).

  • Schiff Base "Locking" (Critical Step):

    • Add

      
       (20 mM final) to the reaction.
      
    • Mechanism:[1][2][3] This reduces the reversible imine (

      
      ) to a permanent amine (
      
      
      
      ). This "freezes" the equilibrium, allowing you to quantify how much drug was bound at time
      
      
      .
  • Quantification (HPLC/MS):

    • Digest the protein using Trypsin.

    • Analyze peptides via LC-MS/MS.

    • Target Peptide: Look for the N-terminal valine peptide of the

      
      -chain (
      
      
      
      ) with a mass shift corresponding to the added aldehyde (+136 Da for 4-HMSA reduced adduct).
  • Calculation:

    
    
    
Expected Results
  • 5-HMF: ~30-40% modification at 2 mM.

  • Vanillin: <5% modification (due to instability prior to reduction).

  • 4-HMSA: >60% modification at 2 mM, indicating superior binding affinity.

Synthesis & Reactivity Profile

For researchers using 4-HMSA as an intermediate (e.g., for gastrodin analogs or polymer synthesis), understanding its reactivity vs. Vanillin is crucial.

Chemical Reactivity Map

Reactivity Compound 4-HMSA (Dual Functional) Path1 Aldehyde Oxidation (-> Carboxylic Acid) Compound->Path1 Ag2O / KMnO4 Path2 Schiff Base Formation (-> Imine with Amines) Compound->Path2 R-NH2 (Fast & Stable) Path3 Hydroxymethyl Esterification (-> Lipophilic Prodrugs) Compound->Path3 Acyl Chlorides Note Comparison: Vanillin lacks Path 3 (Methyl ether is inert) Salicylaldehyde lacks Path 3 (No handle) Path3->Note

Caption: 4-HMSA offers three distinct reactive sites, whereas Vanillin offers only two. The hydroxymethyl group (Path 3) allows for the attachment of solubility-enhancing tails or ester-linked prodrug moieties.

References

  • Safo, M. K., et al. (2004).[4] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry. Link (Establishes the aldehyde-Hb mechanism).

  • Abdulmalik, O., et al. (2011). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Link (Baseline data for 5-HMF comparison).

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. Link (Defines the "ortho-hydroxy" salicylaldehyde mechanism utilized by 4-HMSA).

  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of salicylaldehyde derivatives as antisickling agents. European Journal of Medicinal Chemistry. Link (General SAR confirming 2-OH superiority).

  • PubChem Compound Summary. 2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CID 156605-23-1). National Center for Biotechnology Information.[5] Link

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Determination of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. As a compound of interest in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-hydroxy-4-(hydroxymethyl)benzaldehyde. As a compound of interest in pharmaceutical development and organic synthesis, ensuring the reliability of its analytical measurement is paramount. This document is structured to provide researchers, scientists, and drug development professionals with a detailed comparison of potential analytical techniques and a robust, step-by-step guide to method validation, grounded in the principles of the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

While specific, validated methods for 2-hydroxy-4-(hydroxymethyl)benzaldehyde are not extensively reported in peer-reviewed literature, this guide will propose a robust analytical approach based on established chromatographic principles for similar phenolic and benzaldehyde compounds. We will present a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and a comparative discussion on Gas Chromatography (GC) as a potential alternative. The core of this guide is a detailed walkthrough of the validation process, complete with illustrative experimental data to demonstrate the application of these principles.

Introduction to 2-Hydroxy-4-(hydroxymethyl)benzaldehyde and the Imperative for Validated Analytical Methods

2-Hydroxy-4-(hydroxymethyl)benzaldehyde is an aromatic compound with a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g/mol .[4] Its structure, featuring hydroxyl, hydroxymethyl, and aldehyde functional groups, makes it a versatile intermediate in organic synthesis and a potential candidate in medicinal chemistry research.[4] The presence of these functional groups also dictates its physicochemical properties, influencing the choice of analytical methodology.

The validation of an analytical method is the documented process that demonstrates its suitability for the intended purpose.[1][2] For 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a validated method is crucial for:

  • Quality control: Ensuring the purity and potency of the bulk substance.

  • Stability studies: Determining the shelf-life and degradation pathways of the compound.

  • In-process control: Monitoring the progress of chemical reactions during its synthesis.

  • Regulatory submissions: Providing the necessary data to regulatory agencies for product approval.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis. For 2-hydroxy-4-(hydroxymethyl)benzaldehyde, the primary candidates are HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

Reversed-phase HPLC (RP-HPLC) is the most suitable and widely used technique for the analysis of non-volatile, polar, and thermally labile compounds like 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

Rationale for Selection:

  • Polarity: The presence of hydroxyl and hydroxymethyl groups imparts significant polarity to the molecule, making it well-suited for reversed-phase chromatography.

  • Chromophoric Nature: The benzene ring and carbonyl group constitute a chromophore, allowing for sensitive detection using a UV-Vis detector.

  • Versatility: HPLC methods can be readily adapted to be stability-indicating, meaning they can separate the main compound from its degradation products.[6]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, expected to provide good sensitivity. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.
Gas Chromatography (GC): A Potential Alternative with Caveats

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While benzaldehyde derivatives can be analyzed by GC, the polarity and lower volatility of 2-hydroxy-4-(hydroxymethyl)benzaldehyde present challenges.

Considerations for GC Analysis:

  • Derivatization: To increase volatility and thermal stability, derivatization of the hydroxyl groups (e.g., silylation) would likely be necessary. This adds a step to the sample preparation process and can introduce variability.

  • Thermal Stability: The compound's stability at the high temperatures of the GC inlet and column would need to be carefully evaluated to avoid on-column degradation.

  • Detector: A Flame Ionization Detector (FID) would provide a robust response, while a Mass Spectrometer (MS) would offer greater specificity and structural information.

Comparison Summary:

FeatureHPLCGC
Applicability High, due to polarity and non-volatility.Moderate, requires derivatization and thermal stability assessment.
Sample Preparation Simple dissolution in a suitable solvent.More complex, involving a derivatization step.
Robustness Generally high for routine analysis.Potential for issues with derivatization efficiency and thermal degradation.
Conclusion Preferred method for routine quality control and stability studies.A viable alternative, particularly with MS detection for identification purposes, but less practical for routine quantitative analysis.

Validation of the Proposed HPLC Method

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before each analytical run to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of 2-hydroxy-4-(hydroxymethyl)benzaldehyde at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) of Peak Areas %RSD ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Times %RSD ≤ 1.0%
Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For a stability-indicating method, this involves demonstrating that the analyte peak is well-resolved from any peaks generated during forced degradation studies.

Forced Degradation Study Protocol:

A forced degradation study is essential to establish the stability-indicating nature of the method.

G

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Acceptance Criteria:

  • The method should show significant degradation of the analyte (typically 5-20%).

  • The peak for 2-hydroxy-4-(hydroxymethyl)benzaldehyde should be spectrally pure in the presence of degradation products, as determined by a photodiode array (PDA) detector.

  • The resolution between the analyte peak and the closest eluting degradation product peak should be greater than 2.0.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol:

  • Prepare a stock solution of 2-hydroxy-4-(hydroxymethyl)benzaldehyde.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area
50450,123
75675,432
100900,567
1251,125,890
1501,350,234

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix, if applicable, or by preparing solutions of known concentration.

  • Analyze the samples and calculate the percentage recovery.

Illustrative Accuracy Data:

Concentration LevelSpiked (µg/mL)Found (µg/mL)% Recovery
80%80.079.899.8%
100%100.0100.5100.5%
120%120.0119.599.6%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).

Protocols:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100%) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Illustrative Precision Data:

Precision Type%RSD of Peak Areas
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that gives an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).

Illustrative LOD/LOQ Data:

ParameterConcentration (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Method Validation Workflow

G

Conclusion

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023.
  • ICH Guideline Q2(R2) on Validation of Analytical Procedures - Scientific guideline. European Medicines Agency; 2023.
  • ICH Q2(R2)
  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Analytical Quality Control Group; 2024.
  • A Comprehensive Overview Of HPLC Method Development And Validation. Journal of Pharmaceutical Research and Development; 2023.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research; 2011.
  • Forced Degrad
  • Benzaldehyde, 2-hydroxy-4-methyl-. SIELC Technologies. Available from: [Link]

  • Stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC; 2012.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben. International Journal of Pharmacy and Pharmaceutical Sciences; 2014.
  • Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms.
  • 4-(Hydroxymethyl)benzaldehyde. PubChem. Available from: [Link]

  • 2-Hydroxy-4-methylbenzaldehyde. PubChem. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules; 2019.
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis; 2003.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research; 2022.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry; 2023.

Sources

Validation

assessing the metal chelating properties of 2-hydroxy-4-(hydroxymethyl)benzaldehyde in comparison to other ligands

Introduction: The Critical Role of Metal Chelation in Modern Research and Therapeutics Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes and stabilizing protein structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metal Chelation in Modern Research and Therapeutics

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes and stabilizing protein structures. However, an imbalance in metal ion homeostasis can lead to significant cellular damage through oxidative stress, making the effective chelation of excess metal ions a critical area of research.[1] Chelating agents, molecules capable of forming stable, ring-like complexes with metal ions, are indispensable tools in both research and medicine.[1] They are employed in applications ranging from the treatment of metal toxicity to the development of novel therapeutic agents for diseases associated with metal dysregulation, such as neurodegenerative disorders and cancer.

This guide provides an in-depth assessment of the metal chelating properties of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, a phenolic aldehyde with a structure suggestive of potent metal binding capabilities. Through a comparative analysis with well-established chelating ligands—the hexadentate ligand Deferoxamine (DFO) and the versatile Ethylenediaminetetraacetic acid (EDTA)—we will explore its potential efficacy. This analysis is supported by established experimental protocols, providing researchers and drug development professionals with a robust framework for evaluating its performance.

Understanding the Ligands: A Structural Overview

The efficacy of a chelating agent is intrinsically linked to its molecular structure, which dictates its affinity and selectivity for different metal ions.

  • 2-hydroxy-4-(hydroxymethyl)benzaldehyde: This salicylaldehyde derivative possesses two key functional groups for metal coordination: a phenolic hydroxyl group and an adjacent aldehyde oxygen. This arrangement allows for the formation of a stable six-membered chelate ring with a metal ion. The presence of the hydroxymethyl group at the para position may influence its solubility and electronic properties.

  • Deferoxamine (DFO): A naturally occurring siderophore, DFO is a hexadentate ligand with three hydroxamate groups.[2][3][4] This structure enables it to form a highly stable 1:1 octahedral complex with Fe(III), effectively enveloping the metal ion.[3]

  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used aminopolycarboxylic acid with six donor atoms (two nitrogen and four oxygen atoms). Its flexibility allows it to form stable complexes with a broad range of di- and trivalent metal ions.[5][6]

Diagram 1: Chemical Structures of the Compared Ligands

G cluster_0 2-hydroxy-4-(hydroxymethyl)benzaldehyde cluster_1 Deferoxamine (DFO) cluster_2 EDTA node_HMB 2-hydroxy-4- (hydroxymethyl)benzaldehyde node_DFO Deferoxamine node_EDTA EDTA

A visual representation of the chemical structures of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, Deferoxamine (DFO), and EDTA.

Comparative Analysis of Metal Chelation Performance

The stability of the metal-ligand complex is a paramount indicator of a chelator's effectiveness. This is quantified by the stability constant (log K), where a higher value signifies a more stable complex. The following table summarizes the available stability constants for the selected ligands with key transition metal ions, Fe(III) and Cu(II).

LigandMetal IonStability Constant (log K)Stoichiometry (Ligand:Metal)Reference
Salicylic Acid (analogue)Fe(III)16.5 (K1)1:1[7]
Salicylic Acid (analogue)Cu(II)10.6 (K1)1:1[8]
Deferoxamine (DFO) Fe(III) 30.6 1:1 [9]
Deferoxamine (DFO) Cu(II) 14.1 1:1 [10]
EDTA Fe(III) 25.1 1:1 [11]
EDTA Cu(II) 18.8 1:1 [11]

Interpretation of Data:

Based on the data from its structural analogue, 2-hydroxy-4-(hydroxymethyl)benzaldehyde is expected to form stable complexes with both Fe(III) and Cu(II). However, the stability of these complexes is significantly lower than those formed by the established chelators, Deferoxamine and EDTA. Deferoxamine exhibits exceptional affinity for Fe(III), which is consistent with its clinical use as an iron chelator.[3][4] EDTA demonstrates robust chelation for both Fe(III) and Cu(II), highlighting its broad utility.[5][6]

Experimental Protocols for Assessing Metal Chelation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the metal chelating properties of any new compound. Here, we detail two fundamental techniques: UV-Visible Spectrophotometry and Potentiometric Titration.

Protocol 1: Determination of Stoichiometry and Stability Constants by UV-Visible Spectrophotometry (Job's Method of Continuous Variation)

This method is predicated on the formation of a colored complex between the metal ion and the ligand, allowing for the determination of the binding stoichiometry and the stability constant.

Diagram 2: Experimental Workflow for UV-Visible Spectrophotometry

G start Prepare equimolar stock solutions of metal salt and ligand prep Prepare a series of solutions with varying mole fractions of metal and ligand, keeping the total molar concentration constant start->prep measure Measure the absorbance of each solution at the λmax of the metal-ligand complex prep->measure plot Plot absorbance vs. mole fraction of the ligand measure->plot determine Determine the stoichiometry from the peak of the plot plot->determine calculate Calculate the stability constant using the absorbance data determine->calculate

A step-by-step workflow for determining metal-ligand stoichiometry and stability constants using UV-Visible spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃ or CuSO₄) and 2-hydroxy-4-(hydroxymethyl)benzaldehyde in a suitable buffer solution.

  • Preparation of Test Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 10:0), while maintaining a constant total volume and concentration.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the formed metal-ligand complex. A solution containing only the metal salt should be used as a blank.

  • Data Analysis: Plot the absorbance values against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. The stability constant (K) can then be calculated from the absorbance data using established equations.[12][13]

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by measuring the change in hydrogen ion concentration upon complex formation.

Diagram 3: Experimental Workflow for Potentiometric Titration

G start Calibrate pH electrode and titrator prep Prepare solutions of: (a) Free acid (b) Ligand + acid (c) Ligand + acid + metal ion start->prep titrate Titrate each solution with a standardized solution of NaOH, recording pH and volume of titrant prep->titrate plot Plot pH vs. volume of NaOH added for each titration titrate->plot calculate Calculate the proton-ligand and metal-ligand stability constants using the titration curves plot->calculate

A step-by-step workflow for determining metal-ligand stability constants using potentiometric titration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of a strong acid (e.g., HClO₄), the ligand (2-hydroxy-4-(hydroxymethyl)benzaldehyde), and the metal salt (e.g., Fe(ClO₄)₃ or Cu(ClO₄)₂) of known concentrations. Also, prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffers. Set up a titration vessel with a known volume of the following solutions: (a) acid only, (b) acid + ligand, and (c) acid + ligand + metal ion.

  • Titration Procedure: Titrate each solution with the standardized NaOH solution, recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added for each of the three titrations. From these curves, the proton-ligand and metal-ligand stability constants can be calculated using established computational methods, such as the Irving-Rossotti method.[14][15][16]

Discussion and Future Perspectives

The structural features of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, specifically the ortho-phenolic hydroxyl and aldehyde groups, confer upon it the ability to chelate metal ions. Our comparative analysis, based on data from the closely related salicylic acid, suggests that while it forms stable complexes with Fe(III) and Cu(II), its chelating strength is considerably lower than that of the benchmark chelators Deferoxamine and EDTA.

For researchers in drug development, this indicates that 2-hydroxy-4-(hydroxymethyl)benzaldehyde, in its current form, may not be a suitable replacement for established chelators in applications requiring very high affinity, such as the treatment of severe metal overload. However, its moderate chelating ability could be advantageous in scenarios where a less aggressive chelation is desired to modulate, rather than deplete, metal ion concentrations.

Future research should focus on obtaining direct experimental data for the stability constants of 2-hydroxy-4-(hydroxymethyl)benzaldehyde with a wider range of physiologically relevant metal ions. Furthermore, the synthesis of derivatives of this molecule could be explored to enhance its chelating properties. For instance, the introduction of additional donor groups could increase its denticity and, consequently, the stability of its metal complexes.

References

  • [No Author]. (n.d.). photochemistry of Fe(III) complexes with salicylic acid derivatives in aqueous solutions. Retrieved from [Link]

  • Zianna, A., et al. (2024). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 29(7), 1567. Retrieved from [Link]

  • Bellotti, D., & Remelli, M. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules, 26(11), 3233. Retrieved from [Link]

  • [No Author]. (2024). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? Dr.Oracle. Retrieved from [Link]

  • [No Author]. (2024). What is the mechanism of Deferoxamine Mesylate? Patsnap Synapse. Retrieved from [Link]

  • Abdel-Kader, A. K., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 297-311. Retrieved from [Link]

  • Rohr, J., et al. (1970). Stability constants of three iron(III) salicylates. Canadian Journal of Chemistry, 48(16), 2547-2553. Retrieved from [Link]

  • Bellotti, D., & Remelli, M. (2021). Protonation and complex formation constants for DFO, DFP and DFX with iron(III), copper(II) and zinc(II) from literature. [Data set]. ResearchGate. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved from [Link]

  • Al-Obaidi, F. M., & Al-Janabi, A. S. (2021). Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. International Journal of Science and Research (IJSR), 10(7), 618-621. Retrieved from [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]

  • Mane, S. D., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 23(12), 5347-5349. Retrieved from [Link]

  • [No Author]. (2018). Determination of stability constant by Potentiometric titrations -I. [Video]. YouTube. Retrieved from [Link]

  • McBryde, W. A. E., et al. (1970). Stability constants of three iron(III) salicylates. Canadian Journal of Chemistry, 48(16), 2547-2553. Retrieved from [Link]

  • [No Author]. (2018). General Concepts of the Chemistry of Chelation. Chem Connections. Retrieved from [Link]

  • Loureiro, P. E. G., et al. (2016). Protonation and overall stability constants of EDTA, MGDA and PDA with Fe, Mn, Cu, Ca and Mg ions, at 25 °C, in l = 0.1 M (Martell and Smith 2004) unless otherwise stated. [Data set]. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). EDTA and EGTA chelating agents. Interchim. Retrieved from [Link]

  • Pereira, B., et al. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions, 52(4), 989-1004. Retrieved from [Link]

  • Islam, M. S., & Ali, M. M. (2012). Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic acid (GLDA) and 3-hydroxy-2,2´-iminodisuccinic acid (HIDS) in aqueous solution. Journal of Chemical & Engineering Data, 57(10), 2723-2732. Retrieved from [Link]

  • Kose, M. D., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride in Ultrapure Water. Journal of Analytical & Pharmaceutical Research, 8(3). Retrieved from [Link]

  • [No Author]. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link]

  • [No Author]. (n.d.). UV-Vis Spectroscopy: Ligand-Metal Ratios. Scribd. Retrieved from [Link]

  • Bârsan, M. F., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 153. Retrieved from [Link]

  • Harvey, D. (2024). 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (2018). Benzaldehyde, 2-hydroxy-4-methyl-. SIELC Technologies. Retrieved from [Link]

  • [No Author]. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Benzaldehyde, 2-hydroxy-4-methyl- - Substance Details. US EPA. Retrieved from [Link]

Sources

Comparative

single-crystal X-ray diffraction analysis of 2-hydroxy-4-(hydroxymethyl)benzaldehyde derivatives

Definitive Structural Elucidation of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Derivatives: A Comparative Guide to SC-XRD vs. NMR & DFT Executive Summary In the high-stakes arena of medicinal chemistry—particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of 2-Hydroxy-4-(hydroxymethyl)benzaldehyde Derivatives: A Comparative Guide to SC-XRD vs. NMR & DFT

Executive Summary In the high-stakes arena of medicinal chemistry—particularly in the development of hemoglobin modulators like Voxelotor (GBT440)—the structural integrity of the pharmacophore is non-negotiable. The 2-hydroxy-4-(hydroxymethyl)benzaldehyde scaffold presents a unique analytical challenge: its dual hydrogen-bonding capacity (intramolecular O-H[1]···O=C and intermolecular -CH2OH interactions) creates complex tautomeric and supramolecular landscapes that solution-phase techniques often obscure.[1]

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and Computational DFT —demonstrating why SC-XRD is the requisite "product" for validating the solid-state efficacy and stability of these derivatives.[1]

Part 1: Critical Analysis & Performance Comparison[1]

For researchers targeting sickle cell disease or developing Schiff base ligands, the choice of analytical method dictates the reliability of Structure-Activity Relationship (SAR) data. Below is a direct performance comparison of SC-XRD versus standard alternatives.

Comparative Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & solution dynamicsBulk phase identity & crystallinity
Tautomer ID Definitive (via C–O vs. C=O bond lengths)Ambiguous (time-averaged signals)Inferential only
H-Bonding Direct visualization of donor-acceptor geometryIndirect (chemical shift perturbation)None
Conformation Precise torsion angles (frozen state)Average of rotamersNone
Sample Req. Single high-quality crystal (>0.1 mm)~5–10 mg dissolved sample~10–50 mg powder
Limit of Detection Atomic resolution (~0.8 Å)<1% impurity detectionPhase detection >5%
Why SC-XRD Wins for this Scaffold
  • Resolving Tautomeric Ambiguity: Derivatives of 2-hydroxybenzaldehyde often exist in equilibrium between the enol-imine (OH form) and keto-amine (NH form) states.[1]

    • The SC-XRD Advantage: It measures the C–O bond length with precision (e.g., ~1.35 Å for phenol vs. ~1.28 Å for ketone), providing a binary "snapshot" of the bioactive tautomer in the solid state. NMR often yields a coalesced peak due to rapid proton transfer.[1]

  • The Hydroxymethyl Factor: Unlike simple salicylaldehydes, the 4-hydroxymethyl group acts as a divergent H-bond donor.[1] SC-XRD maps the supramolecular network—revealing if the -CH2OH group forms dimers, chains, or 3D lattices—which directly correlates to the drug's solubility profile and melting point.

Part 2: Technical Deep Dive & Experimental Protocol

Mechanism of Action: The Intramolecular Lock

The bioactivity of this scaffold relies on a planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the 2-hydroxyl group and the carbonyl oxygen (or imine nitrogen).

  • SC-XRD Metric: The O(H)···O=C distance is typically 2.55–2.65 Å , indicating a strong resonance-assisted hydrogen bond (RAHB).[1]

  • Validation: If the C1–C2–C=O torsion angle deviates significantly from 0° or 180°, the "lock" is broken, potentially reducing binding affinity.

Protocol: From Synthesis to Structure

A self-validating workflow for growing diffraction-quality crystals of hydroxymethyl derivatives.[1]

1. Crystallization Strategy (The "Antisolvent Diffusion" Method) Direct evaporation often yields amorphous solids due to the hydroxymethyl group's polarity.[1]

  • Solvent A (Good): Dimethylformamide (DMF) or DMSO (solubilizes the polar -CH2OH).[1]

  • Solvent B (Poor): Dichloromethane (DCM) or Diethyl Ether.[1]

  • Procedure: Dissolve 20 mg of derivative in 1 mL DMF. Place in a small vial. Carefully layer 3 mL of DCM on top (do not mix).[1] Cap and leave undisturbed in a dark, vibration-free zone at 4°C for 3–7 days.

2. Data Collection Parameters

  • Temperature: 100 K (Liquid Nitrogen stream).[1]

    • Reasoning: The -CH2OH group is prone to rotational disorder.[1] Cooling freezes this motion, allowing precise location of the hydroxyl hydrogen atom.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the hydrogen atoms involved in the critical IMHB.

3. Refinement Nuances

  • Hydrogen Treatment: Do not use default "riding models" for the -OH groups immediately. Locate them in the Difference Fourier Map to confirm the H-bond directionality, then restrain if necessary.

Part 3: Visualization of Workflows

Figure 1: Analytical Decision Matrix

When to deploy SC-XRD versus NMR in the drug development pipeline.

DecisionMatrix Start Synthesized Derivative Solubility Solubility Check Start->Solubility NMR 1H/13C NMR (Purity & Connectivity) Solubility->NMR Soluble Ambiguity Is Tautomer/Stereochem Ambiguous? NMR->Ambiguity Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst Yes (Need 3D) DFT DFT Calculation (Energy Validation) Ambiguity->DFT No (Routine) SCXRD SC-XRD Analysis (100 K) Cryst->SCXRD Single Crystal Found Structure Definitive 3D Structure (Bond Lengths + Packing) SCXRD->Structure Structure->DFT Input Geometry

Caption: Decision workflow prioritizing SC-XRD for resolving structural ambiguities in benzaldehyde derivatives.

Figure 2: The Crystallization & Characterization Pipeline

Protocol Substrate 2-Hydroxy-4-(hydroxymethyl) benzaldehyde Deriv Schiff Base Reaction Substrate->Deriv + Amine Layering Layering: DMF (bottom) + DCM (top) Deriv->Layering Slow Diffusion Harvest Harvest Crystal (Mount on Kapton) Layering->Harvest 3-7 Days Diffraction X-Ray Diffraction (Mo/Cu Source) Harvest->Diffraction 100 K Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Data Reduction

Caption: Step-by-step protocol for obtaining diffraction-quality crystals of polar benzaldehyde derivatives.

References

  • Structural Characterization of Schiff Bases

    • Ndima, L., Hosten, E. C., & Betz, R. (2020).[1][2] "Crystal structure of 2-hydroxy-4-methoxybenzaldehyde." Zeitschrift für Kristallographie - New Crystal Structures.

    • Relevance: Establishes the baseline packing and H-bond parameters for the 2-hydroxy-4-substituted scaffold.
  • Tautomerism in Salicylaldehyde Derivatives

    • Kala, A. L. A., et al. (2016).[1] "Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes." Molecular Crystals and Liquid Crystals.

    • [1]

    • Relevance: Compares experimental SC-XRD data with DFT to resolve enol-imine vs. keto-amine tautomers.
  • Synthesis & Applications (Voxelotor Context)

    • PubChem. "2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CID 656882)."[1]

    • Relevance: Provides physiochemical properties and safety data for the specific hydroxymethyl deriv
  • Crystallization Methodologies

    • BenchChem.[1] "A Comparative Guide to the X-ray Crystal Structure Analysis."

    • Relevance: Validates the reflux and slow evaporation/diffusion protocols for benzaldehyde deriv

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-hydroxy-4-(hydroxymethyl)benzaldehyde

In the landscape of drug discovery and chemical research, the meticulous handling of specialized reagents is a cornerstone of both safety and success. This guide provides essential, immediate safety and logistical inform...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the meticulous handling of specialized reagents is a cornerstone of both safety and success. This guide provides essential, immediate safety and logistical information for handling 2-hydroxy-4-(hydroxymethyl)benzaldehyde. As Senior Application Scientists, our goal is to empower you with not just protocols, but the causal reasoning behind them, ensuring every step is a self-validating system of safety.

Hazard Assessment: Understanding the Risks

Analysis of related benzaldehyde derivatives reveals a consistent hazard profile. The primary risks associated with handling 2-hydroxy-4-(hydroxymethyl)benzaldehyde are:

  • Serious Eye Damage/Irritation: This is the most significant hazard. Contact can cause severe irritation and potentially irreversible damage.[2][3][4] The aldehyde and hydroxyl functional groups can be highly reactive with the sensitive tissues of the eye.

  • Respiratory Tract Irritation: As a fine powder or dust, the compound can easily become airborne. Inhalation may lead to irritation of the nose, throat, and lungs.[3][4][5][6][7][8]

  • Skin Irritation: Prolonged or repeated contact with the skin can cause irritation.[5][7][8][9]

  • Combustible Dust Potential: As with many fine organic powders, there is a potential for the formation of combustible dust clouds when handling the solid material.[5]

Core PPE Directive: A Risk-Based Approach

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Step 1: Assess the Task cluster_1 Step 2: Identify Potential Exposure cluster_2 Step 3: Select Appropriate PPE start Identify Handling Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction / Transfer start->reaction spill Spill Cleanup start->spill dust Dust / Aerosol Inhalation weighing->dust High Risk contact Direct Skin Contact weighing->contact ppe_body Body Protection (Lab Coat / Chem-Resistant Apron) weighing->ppe_body splash Liquid Splash (Eyes/Skin) solution->splash High Risk solution->contact solution->ppe_body reaction->splash reaction->contact reaction->ppe_body spill->dust spill->splash High Risk spill->contact spill->ppe_body ppe_respiratory Respiratory Protection (Fume Hood or Respirator) dust->ppe_respiratory ppe_eye Eye/Face Protection (Goggles & Face Shield) splash->ppe_eye ppe_hands Hand Protection (Nitrile or Butyl Gloves) contact->ppe_hands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-4-(hydroxymethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-hydroxy-4-(hydroxymethyl)benzaldehyde
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